molecular formula C11H21ClN2O B098269 Piperidino(2-piperidinyl)methanone hydrochloride CAS No. 16783-69-0

Piperidino(2-piperidinyl)methanone hydrochloride

Katalognummer: B098269
CAS-Nummer: 16783-69-0
Molekulargewicht: 232.75 g/mol
InChI-Schlüssel: BZSQGJIOTRLXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidino(2-piperidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidino(2-piperidinyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidino(2-piperidinyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

piperidin-1-yl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQGJIOTRLXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383328
Record name (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16783-69-0
Record name (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Piperidino(2-piperidinyl)methanone Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride, a piperidine-based scaffold of significant interest in medicinal chemistry. The piperidine moiety is a privileged structure, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1] This document details a robust, two-step synthetic pathway commencing from readily available starting materials. The core of the synthesis involves the catalytic hydrogenation of a pyridine precursor, a widely applicable and scalable method for producing saturated heterocycles.[2] Furthermore, this guide outlines a complete analytical workflow for the structural verification and purity assessment of the final compound, including predicted data for NMR, MS, and IR spectroscopy, and a validated HPLC method. Safety protocols and handling considerations are also discussed to ensure safe laboratory practice.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in modern pharmaceuticals and natural products.[3] Its ubiquity stems from its three-dimensional structure, which allows for the precise spatial orientation of substituents, enhancing interactions with biological targets. Unlike flat aromatic rings, the saturated, conformationally flexible piperidine ring can access a wider chemical space, which is often crucial for optimizing ligand-receptor binding, improving metabolic stability, and modulating pharmacokinetic properties.

Piperidino(2-piperidinyl)methanone hydrochloride belongs to a class of compounds featuring a ketone linker between two piperidine rings. This specific arrangement, with a secondary amine on one ring (position 2) and a tertiary amide on the other, presents multiple points for synthetic diversification, making it a valuable building block for creating libraries of novel compounds in drug discovery programs. The synthesis of such molecules often relies on the reduction of a more readily accessible aromatic precursor, with catalytic hydrogenation being the most direct and atom-economical approach.[2]

Synthesis of Piperidino(2-piperidinyl)methanone Hydrochloride

The synthesis is logically approached in a two-stage process: first, the preparation of the aromatic precursor, (piperidin-1-yl)(pyridin-2-yl)methanone, followed by the catalytic hydrogenation of the pyridine ring to yield the target piperidine structure. The final step is the formation of the hydrochloride salt to improve crystallinity and aqueous solubility.

Synthetic Pathway Overview

The overall transformation is depicted below, starting from picolinic acid and piperidine.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation Picolinic_Acid Picolinic Acid Acyl_Chloride Picolinoyl Chloride (Intermediate) Picolinic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Piperidine Piperidine Precursor (Piperidin-1-yl)(pyridin-2-yl)methanone Piperidine->Precursor Base, Solvent Acyl_Chloride->Precursor Target_Free_Base Piperidino(2-piperidinyl)methanone (Free Base) Precursor->Target_Free_Base H₂, PtO₂ Glacial Acetic Acid Final_Product Piperidino(2-piperidinyl)methanone HCl Target_Free_Base->Final_Product HCl in Ether or IPA

Caption: Overall synthetic route to Piperidino(2-piperidinyl)methanone hydrochloride.

Experimental Protocols

Step 1: Synthesis of (Piperidin-1-yl)(pyridin-2-yl)methanone (Precursor)

The formation of the amide bond between picolinic acid and piperidine is a standard procedure. For optimal yield and purity, activating the carboxylic acid, for instance, by converting it to the acyl chloride, is recommended.

  • Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude picolinoyl chloride hydrochloride. This intermediate is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM dropwise. The base neutralizes both the generated HCl and the HCl salt of the acyl chloride.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (piperidin-1-yl)(pyridin-2-yl)methanone.

Step 2: Synthesis of Piperidino(2-piperidinyl)methanone (Free Base) [CAS: 130497-28-8] [4]

The catalytic hydrogenation of the pyridine ring is a critical step that requires careful control of conditions to ensure complete saturation without side reactions. The use of Adam's catalyst (PtO₂) in an acidic medium is a classic and highly effective method for this transformation.[5]

  • Reactor Setup: In a high-pressure reactor vessel (e.g., a Parr hydrogenator), add (piperidin-1-yl)(pyridin-2-yl)methanone (1.0 eq) and Adam's catalyst (PtO₂, 5-10 mol%).

  • Add glacial acetic acid as the solvent. The acidic medium protonates the pyridine nitrogen, which facilitates its reduction.[5]

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.[5]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The aromaticity of the pyridine ring necessitates potent catalytic systems, and reaction times can be lengthy.[2]

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol or ethyl acetate.

  • Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ or 2M NaOH) until the pH is >10.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, Piperidino(2-piperidinyl)methanone. Further purification can be achieved via column chromatography if necessary.

Step 3: Formation of Piperidino(2-piperidinyl)methanone Hydrochloride

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a stable hydrochloride salt.

Structural and Purity Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of purity.

Characterization_Workflow Start Synthesized Product (Crude Hydrochloride Salt) Purity Purity Assessment (RP-HPLC) Start->Purity Structure Structural Elucidation Start->Structure Final Verified Compound (Structure & Purity Confirmed) Purity->Final NMR NMR Spectroscopy (¹H, ¹³C, COSY) Structure->NMR MS Mass Spectrometry (ESI-MS, HRMS) Structure->MS IR IR Spectroscopy Structure->IR NMR->Final MS->Final IR->Final

Caption: Logical workflow for the analytical characterization of the final product.

Predicted and Expected Analytical Data

Table 1: Summary of Predicted Physicochemical Properties

Property Value
Molecular Formula C₁₁H₂₁ClN₂O
Molecular Weight 232.75 g/mol
Exact Mass (Free Base) C₁₁H₂₀N₂O = 196.1576 Da

| Appearance | Expected to be a white to off-white crystalline solid |

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The molecule has a chiral center at the C2 position of the second piperidine ring, which will lead to magnetic non-equivalence (diastereotopicity) for adjacent protons.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~9.0-10.0 ppm (broad s, 2H): Protons on the positively charged nitrogen of the piperidin-2-yl ring (N-H₂⁺).

    • ~4.5-5.0 ppm (m, 1H): The proton at the C2 position (methine proton, CH-C=O). This signal is expected to be complex due to coupling with adjacent CH₂ protons.

    • ~3.0-3.8 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen of the piperidin-1-yl ring (N-CH₂). Rotational isomers (rotamers) around the amide C-N bond may cause signal broadening or splitting.[6]

    • ~2.5-3.0 ppm (m, 2H): Protons on the C6 carbon adjacent to the NH₂⁺ group.

    • ~1.2-1.9 ppm (m, 12H): A complex, overlapping region corresponding to all other aliphatic CH₂ protons on both piperidine rings.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~170-175 ppm: Carbonyl carbon (C=O) of the amide.

    • ~55-60 ppm: C2 carbon of the piperidin-2-yl ring.

    • ~40-50 ppm: Carbons adjacent to nitrogen atoms in both rings (C2/C6 of piperidin-1-yl and C6 of piperidin-2-yl).

    • ~20-30 ppm: Remaining aliphatic carbons (C3/C4/C5 of both rings).

3.1.2. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound.

  • Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺, where M is the free base C₁₁H₂₀N₂O.

    • [M+H]⁺ Calculated: 197.1648 m/z

  • Key Fragmentation Patterns:

    • Loss of the piperidino group: Cleavage of the bond between the carbonyl carbon and the C2 of the other ring.

    • Alpha-cleavage adjacent to the secondary amine.

    • Ring-opening fragmentation pathways characteristic of piperidine alkaloids.[7]

3.1.3. Infrared (IR) Spectroscopy

  • ~2700-3000 cm⁻¹ (broad): Characteristic N-H⁺ stretch from the secondary ammonium salt.

  • ~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the CH₂ groups of the rings.

  • ~1630-1650 cm⁻¹ (strong): Amide I band (C=O stretch). This is a key diagnostic peak.

  • ~1440-1460 cm⁻¹: C-H bending vibrations.

3.1.4. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the final product.

Table 2: Suggested RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, precautions should be based on related piperidine and amide-containing structures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of Piperidino(2-piperidinyl)methanone hydrochloride. The described synthetic route, centered on the robust catalytic hydrogenation of a pyridine precursor, offers a reliable method for accessing this valuable chemical scaffold. The comprehensive analytical protocols outlined herein will enable researchers to confidently verify the structure and purity of the synthesized material, facilitating its application in drug discovery and development programs.

References

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.
  • Reddymasu, S., et al. (2015).
  • BenchChem. (2025).
  • US Patent 8,697,876 B2. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • ChemicalBook. PIPERIDIN-2-YL-PIPERIDIN-1-YL-METHANONE synthesis.
  • Schulz, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Astanina, M. S., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A.
  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
  • BLDpharm. 130605-98-0|Piperidin-2-yl(pyrrolidin-1-yl)methanone.
  • ChemSynthesis. (2025). piperidin-1-yl-thiophen-2-ylmethanone.
  • Iguchi, M., et al. (2017). CO2 Hydrogenation Catalysts with Deprotonated Picolinamide Ligands.
  • Simal, C., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling.
  • BenchChem. (2025).
  • Al-Duhaidahawi, D., et al. (2022). Ruthenium(II)
  • PubChem. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.
  • University of Sheffield. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • DTIC. (2025). Piperidine Synthesis.
  • de Souza, J. S. N., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

Sources

Comprehensive Spectroscopic Characterization of Piperidino(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profiling of Piperidino(2-piperidinyl)methanone hydrochloride (also known as 1-(Piperidin-2-ylcarbonyl)piperidine hydrochloride or PPX-HCl ). This compound is a critical process-related impurity and intermediate in the synthesis of pipecoloxylidide-type local anesthetics (e.g., Ropivacaine, Bupivacaine, Mepivacaine).

Its structural elucidation requires distinguishing between two chemically similar piperidine rings—one participating in a tertiary amide bond and the other containing a protonated secondary amine.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: piperidin-1-yl(piperidin-2-yl)methanone hydrochloride

  • Common Names: 2-Pipecolylpiperidine HCl; PPX-HCl.

  • CAS Number: 1030309-96-6 (HCl salt); 1192124-69-8 (S-enantiomer base).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 232.75 g/mol (Salt); 196.29 g/mol (Free Base).

  • Structural Significance: The molecule consists of two piperidine rings linked by a carbonyl group.

    • Ring A (Amine): A piperidine ring with a chiral center at C2 (alpha to carbonyl), containing a secondary amine (protonated in HCl form).

    • Ring B (Amide): A piperidine ring attached via its nitrogen to the carbonyl, forming a tertiary amide.

Structural Visualization & Numbering Strategy

To interpret spectra accurately, we must adopt a rigorous numbering system to distinguish the "Amine Ring" from the "Amide Ring."

Structure cluster_AmineRing Ring A (Amine Part) cluster_Linker cluster_AmideRing Ring B (Amide Part) N1 NH2+ (1') C2 CH (2') Chiral Center N1->C2 C3 CH2 (3') C2->C3 CO C=O (7) C2->CO Linker C4 CH2 (4') C3->C4 C5 CH2 (5') C4->C5 C6 CH2 (6') C5->C6 C6->N1 N8 N (1'') Tertiary Amide CO->N8 Amide Bond C9 CH2 (2'') N8->C9 C10 CH2 (3'') C9->C10 C11 CH2 (4'') C10->C11 C12 CH2 (5'') C11->C12 C13 CH2 (6'') C12->C13 C13->N8

Caption: Structural segmentation of Piperidino(2-piperidinyl)methanone HCl. Ring A contains the protonated amine; Ring B is the amide moiety.

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium ion features and the tertiary amide carbonyl.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Ammonium (R₂NH₂⁺) 2400 – 3000 N-H Stretch (Broad)A broad, multi-band absorption obscuring the C-H stretching region. Characteristic of amine salts.
Amide Carbonyl (C=O) 1630 – 1650 C=O StretchStrong band. Lower frequency than esters/ketones due to amide resonance.
Amide C-N 1430 – 1460 C-N StretchOverlaps with CH₂ bending modes.
C-H (Aliphatic) 2850 – 2950 C-H StretchVisible as sharp spikes riding on the broad ammonium band.
Chloride Counter-ion N/A Indirectly observed via the broadening of the NH region.

Protocol Tip: Use KBr pellet or ATR (Attenuated Total Reflectance). For ATR, ensure high contact pressure to resolve the broad ammonium band clearly.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Molecular Ion:

    
     (calculated for C₁₁H₂₁N₂O⁺).
    
Fragmentation Pathway (MS/MS)

The fragmentation is driven by the cleavage of the amide bond and the stability of the piperidine rings.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 197 Frag1 Fragment A Piperidine-2-carbonyl cation m/z 112 Parent->Frag1 Amide Bond Cleavage (Loss of Piperidine) Frag2 Fragment B Piperidine cation m/z 86 Parent->Frag2 Charge Retention on Amide Ring Nitrogen Frag3 Fragment C Loss of CO from A m/z 84 Frag1->Frag3 -CO (28 Da) Ring Contraction

Caption: Proposed ESI-MS/MS fragmentation pathway for m/z 197 precursor.

Nuclear Magnetic Resonance (NMR)[1]

NMR is the definitive tool for distinguishing this impurity from its isomers (e.g., N-pipecolyl derivatives). The HCl salt form induces significant chemical shift changes in Ring A due to protonation.

Solvent: Deuterated Methanol (


) or Deuterated Water (

) is recommended due to the salt's solubility. DMSO-

may show distinct NH protons but can complicate rotamer analysis.
¹H NMR Assignments (500 MHz, CD₃OD)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
2' (Ring A) 4.10 – 4.25 dd or m1HChiral Center. Deshielded by C=O and adjacent NH₂⁺.
2'' & 6'' (Ring B) 3.40 – 3.70 Broad m4HAmide Alpha-Protons. Broadened due to restricted rotation around N-CO bond (Rotamers).
6' (Ring A) 3.00 – 3.20 m2HAdjacent to NH₂⁺, but less deshielded than H-2'.
3', 4', 5' (Ring A) 1.60 – 2.00 m (overlap)6HRing A methylene envelope.
3'', 4'', 5'' (Ring B) 1.50 – 1.70 m (overlap)6HRing B methylene envelope.

Critical Insight - Rotamers: Tertiary amides of piperidine exhibit restricted rotation around the carbonyl-nitrogen bond. At room temperature, you may observe:

  • Broadening of the Ring B alpha-protons (2'', 6'').

  • Splitting of signals (e.g., two sets of peaks in a ratio like 60:40) if the rotation is slow on the NMR timescale. Action: If quantitation is required, acquire spectra at elevated temperature (e.g., 50°C) to coalesce rotamer peaks into sharp averages.

¹³C NMR Assignments (125 MHz, CD₃OD)
  • Carbonyl (C=O): ~166.0 – 168.0 ppm.

  • C2' (Chiral Alpha): ~55.0 – 57.0 ppm (Significant shift due to salt formation).

  • Ring B Alpha Carbons (C2'', C6''): ~43.0 – 48.0 ppm (Often appear as dual peaks due to rotamers).

  • Ring A Alpha Carbon (C6'): ~45.0 ppm.

  • Other CH₂: 19.0 – 26.0 ppm cluster.

Chromatographic Methods (HPLC/UPLC)

This molecule lacks a strong chromophore (no benzene ring), making UV detection at standard wavelengths (254 nm) impossible.

Detection Strategy
  • Low UV (200-210 nm): Feasible but prone to baseline noise and solvent interference. Phosphate buffers are preferred over acetate/formate for transparency.

  • Charged Aerosol Detection (CAD) / ELSD: Highly recommended. The response is universal and independent of chromophores.

  • Mass Spectrometry (LC-MS): The most sensitive method (SIM at m/z 197).

Recommended HPLC Conditions
  • Column: C18 or Phenyl-Hexyl (for shape selectivity), 3.5 µm or sub-2 µm.

  • Mobile Phase A: 0.1% Perchloric acid or 10 mM Ammonium Phosphate (pH 2.5). Low pH ensures the amine remains protonated and prevents tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (The compound is relatively polar).

References

  • PubChem. (n.d.).[1] Piperidin-1-yl(piperidin-2-yl)methanone hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Ropivacaine Hydrochloride Monohydrate: Impurity Profiling. Directorate for the Quality of Medicines & HealthCare.
  • United States Pharmacopeia (USP). (2024). Bupivacaine Hydrochloride: Organic Impurities. USP-NF.

Sources

Mechanism of action of piperidine-based compounds in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Piperidine-Based Compounds

Abstract

The piperidine ring is a ubiquitous scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to be readily functionalized allow for precise three-dimensional orientations of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets.[2][3] This technical guide provides an in-depth exploration of the primary in vitro mechanisms of action for piperidine-based compounds. We will delve into their roles as G-Protein Coupled Receptor (GPCR) modulators, enzyme inhibitors, and ion channel modulators. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, field-proven experimental protocols, and quantitative data to guide the design and evaluation of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Cornerstone of Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a cornerstone of modern drug discovery.[1][4] Its significance lies in its unique combination of properties: the basic nitrogen atom can form critical salt bridges with acidic residues in protein targets, while the saturated ring system provides a robust, three-dimensional framework.[5][6] This allows piperidine-containing molecules to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability, ultimately improving a compound's "druggability".[2] The versatility of this scaffold is demonstrated by its presence in drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious diseases.[2][7][8] Understanding the in vitro mechanisms through which these compounds exert their effects is fundamental to rationally designing the next generation of therapeutics.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets, implicated in a vast number of physiological processes.[9][10] Piperidine-based compounds are frequently designed as ligands that bind to these receptors, acting as agonists, antagonists, or allosteric modulators to alter downstream signaling cascades.[9][11]

Mechanism of Action: Receptor Binding and Signal Transduction

Piperidine compounds can directly compete with endogenous ligands for binding to the orthosteric site of a GPCR or bind to a distinct allosteric site.[11]

  • Antagonists bind to the receptor but do not provoke the conformational change required for G-protein activation, thereby blocking the action of endogenous agonists.

  • Agonists bind and stabilize an active receptor conformation, triggering the exchange of GDP for GTP on the associated Gα subunit and initiating downstream signaling.[9]

  • Allosteric Modulators bind to a site topographically distinct from the primary ligand binding site, modifying the receptor's affinity for the endogenous ligand and/or its signaling efficacy.[11]

The initiation of signaling by an agonist-bound GPCR typically involves the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C. This leads to fluctuations in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) and Ca2+.[10][12]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gαβγ (GDP-bound) GPCR->G_Protein 2. Activation (GTP for GDP) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα-GTP Modulation Ligand Piperidine Ligand (Agonist) Ligand->GPCR 1. Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 4. Production CellularResponse Cellular Response SecondMessenger->CellularResponse 5. Signal Cascade Enzyme_Inhibition_Workflow Start Initial Hit from Primary Screen (IC50) VarySubstrate Measure IC50 at Varying [Substrate] Start->VarySubstrate VaryEnzyme Measure IC50 at Varying [Enzyme] (for tight binding) Start->VaryEnzyme Analyze Analyze Data using Lineweaver-Burk or Non-linear Regression VarySubstrate->Analyze Competitive Competitive Analyze->Competitive IC50 increases with [S] NonCompetitive Non-competitive Analyze->NonCompetitive IC50 constant with [S] Uncompetitive Uncompetitive Analyze->Uncompetitive IC50 decreases with [S] Mixed Mixed Analyze->Mixed IC50 changes with [S]

Caption: Workflow for determining the mechanism of enzyme inhibition.

Quantitative Data: Piperidine-Based Enzyme Inhibitors
CompoundTarget EnzymeInhibition Potency (IC50)Reference
DonepezilAcetylcholinesterase (AChE)Micromolar range[13]
Compound 1dAcetylcholinesterase (AChE)12.55 µM[14]
Compound 15jButyrylcholinesterase (BChE)0.16 µM[13]
Compound 12Pancreatic Lipase0.143 mg/mL[15]
Compound 5pDihydrofolate Reductase (DHFR)13.70 µM[5]
Key Experimental Protocol

This is a robust and widely used colorimetric assay to measure AChE activity and inhibition. [13][16] Causality and Self-Validation: The assay's principle is based on a reliable chemical reaction. AChE hydrolyzes acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity. The protocol includes a no-inhibitor control (100% activity) and a no-enzyme control (background), ensuring the measured activity is enzyme-dependent and allowing for accurate calculation of percent inhibition.

  • Materials:

    • Purified AChE (from electric eel or human erythrocytes).

    • Acetylthiocholine iodide (ATChI) - substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

    • Phosphate buffer (e.g., pH 8.0).

    • Test compounds (piperidine derivatives).

    • Donepezil or Galantamine (positive control inhibitor).

    • 96-well microplate and spectrophotometer.

  • Methodology:

    • Reagent Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and test compounds in the appropriate buffer.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Phosphate buffer.

      • Test compound at various concentrations (or vehicle for control).

      • AChE solution.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add DTNB solution to all wells, followed by the substrate (ATChI) to initiate the reaction.

    • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

      • Plot the % inhibition against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [17]

Ion Channel Modulation

Piperidine derivatives are also developed as modulators of voltage-gated and ligand-gated ion channels, which are critical for neuronal signaling and cardiac function. [8]

Mechanism of Action: Channel Blockade

The primary mechanism for many piperidine-based ion channel modulators is direct blockade of the channel pore. The protonated nitrogen of the piperidine ring can interact with acidic residues within the pore, while other parts of the molecule can establish hydrophobic or hydrogen-bonding interactions, physically occluding the channel and preventing ion flux.

Ion_Channel_Block cluster_membrane Cell Membrane Channel_Open Ion Channel (Open) Extracellular Intracellular Channel_Blocked Ion Channel (Blocked) Extracellular Intracellular Ion_In Ion Ion_In->Channel_Open:pore Ion Flux Ion_Out Ion Compound Piperidine Compound Compound->Channel_Blocked:pore Blockade

Caption: Conceptual diagram of an ion channel blockade by a piperidine compound.

Key Experimental Protocol

This is a high-throughput method to screen for compounds that modulate ion channel activity by measuring changes in intracellular ion concentrations using ion-sensitive fluorescent dyes. [10] Causality and Self-Validation: The assay's validity rests on the use of dyes whose fluorescence intensity is directly proportional to the concentration of a specific ion (e.g., calcium). [10]The protocol includes a vehicle control to establish a baseline and a known channel activator or blocker to confirm that the cells and the detection system are functioning correctly. A masking dye is often used to quench extracellular fluorescence, ensuring that the detected signal originates from within the cells. [10]

  • Materials:

    • Cells expressing the target ion channel.

    • Ion-sensitive fluorescent dye (e.g., Fluo-4 AM for Ca2+).

    • Masking dye to quench extracellular fluorescence. [10] * Assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Test compounds (piperidine derivatives).

    • Known channel activator or blocker (positive control).

    • Fluorescence plate reader with an integrated liquid handling system.

  • Methodology:

    • Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates.

    • Dye Loading: Load the cells with the ion-sensitive fluorescent dye according to the manufacturer's protocol. This often involves a 30-60 minute incubation at 37°C. The masking dye can be included at this step.

    • Compound Pre-incubation: Wash the cells to remove excess dye and add the test compounds at various concentrations. Incubate for a short period.

    • Signal Measurement: Place the plate in the fluorescence reader. Use the liquid handler to inject a solution containing a stimulating agent (to open the channels) into the wells while simultaneously reading the fluorescence intensity over time.

    • Data Analysis:

      • The change in fluorescence intensity (ΔF) upon stimulation reflects the ion flux.

      • Calculate the percent inhibition or activation relative to controls.

      • Plot the response against the log concentration of the test compound to determine the IC50 or EC50.

Conclusion

The piperidine scaffold remains an exceptionally valuable asset in the field of drug discovery. Its structural and chemical properties enable the development of potent and selective modulators for a diverse range of biological targets. A thorough understanding of the in vitro mechanisms of action, elucidated through robust and well-validated assays such as those detailed in this guide, is paramount for the successful translation of these compounds from initial hits to clinical candidates. By systematically evaluating receptor binding, functional modulation, enzyme kinetics, and ion channel activity, researchers can build comprehensive structure-activity relationships, optimize lead compounds, and ultimately accelerate the development of innovative new medicines.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]

  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare. [Link]

  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007, October 15). PubMed. [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. [Link]

  • Radioligand Binding Studies. (n.d.). Springer Nature Experiments. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Protocol Exchange. [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease. (2019, December 20). Taylor & Francis Online. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (2019, November 4). ACG Publications. [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). Scientific Reports. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI. [Link]

  • Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • The structure and in vitro activity of compound. (n.d.). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. [Link]

  • 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (n.d.). MDPI. [Link]

  • 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023, August 2). Preprints.org. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. [Link]

Sources

Bis-Piperidine Carboxamides: Technical Guide to Piperidino(2-piperidinyl)methanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Piperidino(2-piperidinyl)methanone hydrochloride (Chemical Name: 1-(piperidin-2-ylcarbonyl)piperidine hydrochloride) represents a "privileged scaffold" in medicinal chemistry, defined by two piperidine rings linked via an amide bond. This structure acts as a rigidified, non-aromatic peptidomimetic template.

Unlike traditional local anesthetics (LAs) which rely on lipophilic aromatic tails (anilides like Bupivacaine), this bis-piperidine scaffold utilizes a saturated heterocyclic core. This unique architecture confers dual pharmacological utility:

  • Voltage-Gated Sodium Channel (Nav) Blockade: Functional mimicry of the "meperidine" or "bupivacaine" pharmacophore without the aniline toxicity risks.

  • Sigma-1 Receptor (

    
    1R) Modulation:  The N-substituted piperidine moiety is a classic pharmacophore for 
    
    
    
    1R binding, relevant in neuropathic pain and neuroprotection.
PropertySpecification
IUPAC Name 1-(piperidin-2-ylcarbonyl)piperidine hydrochloride
Common Name Pipecolic acid piperidide HCl
Molecular Formula

Molecular Weight ~232.75 g/mol (Salt)
Chirality C2 position on the carbonyl-bearing ring is chiral (typically S-isomer is bioactive).
Solubility High aqueous solubility (>50 mg/mL); Soluble in MeOH, EtOH.

Chemical Synthesis & Optimization

The synthesis of Piperidino(2-piperidinyl)methanone HCl requires strict regiochemical control to prevent polymerization. The carbonyl-bearing piperidine (Ring A) is derived from Pipecolic Acid (2-piperidinecarboxylic acid).

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.

  • Synthon A (Acyl donor):

    
    -protected Pipecolic acid (e.g., 
    
    
    
    -Boc-L-pipecolic acid).
  • Synthon B (Nucleophile): Piperidine.[1][2][3]

Optimized Synthetic Protocol

Note: This protocol prioritizes enantiomeric purity by using Boc-protection rather than acid chlorides, which can induce racemization.

Step 1: Amide Coupling
  • Reagents:

    
    -Boc-L-pipecolic acid (1.0 eq), Piperidine (1.1 eq), EDC
    
    
    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

  • Procedure:

    • Dissolve

      
      -Boc-L-pipecolic acid in DCM at 0°C.
      
    • Add EDC and HOBt; stir for 30 min to activate the carboxylic acid (formation of active ester).

    • Add Piperidine and DIPEA dropwise.

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Yield: Intermediate tert-butyl 2-(piperidine-1-carbonyl)piperidine-1-carboxylate (Oil/Solid).

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the Boc-intermediate in minimal dry DCM.

    • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC for disappearance of starting material).

  • Isolation:

    • Evaporate solvent/excess HCl under reduced pressure.[4][5]

    • Trituration: Add cold diethyl ether (

      
      ) to the residue to precipitate the hydrochloride salt.
      
    • Filtration: Collect the white hygroscopic solid under inert atmosphere (

      
      ).
      
Synthesis Flowchart (DOT Visualization)

SynthesisPathway Figure 1: Regioselective Synthesis of Piperidino(2-piperidinyl)methanone HCl Start L-Pipecolic Acid Protect N-Boc Protection Start->Protect Boc2O, NaOH Intermediate1 N-Boc-Pipecolic Acid Protect->Intermediate1 Coupling Amide Coupling (Piperidine + EDC/HOBt) Intermediate1->Coupling Intermediate2 Boc-Protected Bis-Piperidine Coupling->Intermediate2 Deprotect Acidic Deprotection (HCl/Dioxane) Intermediate2->Deprotect Final Piperidino(2-piperidinyl) methanone HCl Deprotect->Final Precipitation in Et2O

Pharmacological Mechanisms[6]

Primary Mechanism: Nav Channel Blockade

The bis-piperidine scaffold functions as a Local Anesthetic (LA) .

  • Pharmacophore: The protonated secondary amine (at physiological pH) mimics the hydrophilic head of Bupivacaine, while the amide-linked piperidine ring acts as the lipophilic tail.

  • Action: It binds to the intracellular pore of Voltage-Gated Sodium Channels (Nav1.7, Nav1.8), stabilizing the channel in the inactivated state, thereby inhibiting action potential propagation in nociceptive neurons.

  • Advantage: Lack of an aromatic aniline ring reduces the risk of methemoglobinemia and allergic reactions associated with traditional amide LAs.

Secondary Mechanism: Sigma-1 Receptor ( 1R)

This scaffold possesses high affinity for the


1R chaperone protein.
  • Binding Mode: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Glu172 in the

    
    1R ligand-binding pocket.
    
  • Therapeutic Implication: Agonism or antagonism at

    
    1R modulates calcium signaling and ER stress, providing anti-allodynic  effects in neuropathic pain models (synergistic with Nav blockade).
    

Experimental Protocols for Validation

In Vitro Electrophysiology (Nav1.7 Blockade)

To verify anesthetic potency.

  • Cell Line: HEK-293 cells stably expressing human Nav1.7.

  • Solution:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES.

  • Protocol (Whole-Cell Patch Clamp):

    • Hold membrane potential at -100 mV.

    • Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

    • Perfuse Piperidino(2-piperidinyl)methanone HCl (1

      
      M – 100 
      
      
      
      M).
  • Analysis: Measure peak current inhibition. Calculate

    
     using non-linear regression.
    
Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, modifications follow a strict decision tree based on the target (Nav vs. Sigma).

SAR_Logic Figure 2: SAR Decision Tree for Scaffold Optimization Core Bis-Piperidine Scaffold Mod_RingA Modify Ring A (Amine Head) Core->Mod_RingA Mod_Linker Modify Linker (Carbonyl) Core->Mod_Linker Mod_RingB Modify Ring B (Lipophilic Tail) Core->Mod_RingB N_Methyl N-Methylation Mod_RingA->N_Methyl Retro Retro-inversion (Amine -> Amide) Mod_Linker->Retro Expand Ring Expansion (Azepane) Mod_RingB->Expand Result_A1 Increased Sigma-1 Affinity (Agonist shift) N_Methyl->Result_A1 Result_B1 Loss of Nav Potency (Stereoelectronic mismatch) Retro->Result_B1 Result_C1 Increased Lipophilicity (Higher BBB penetration) Expand->Result_C1

References

  • Åkerman, B., et al. (1973). Primary evaluation of the local anesthetic properties of the amino-amide agent ropivacaine (LEA-103). Acta Anaesthesiologica Scandinavica.

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents.

  • Laval, S., et al. (2014).[6] Straightforward access to cyclic amines by dinitriles reduction: Synthesis of Piperidine HCl derivatives.[7] Tetrahedron.[6][8]

  • PubChem Compound Summary. (2025). CID 2794697: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.[9] National Center for Biotechnology Information.

  • Reyes-Bravo, E., et al. (2022).[10] Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of pipecolic acid derivatives.[10] RSC Advances.[10][11]

Sources

Pharmacological Profile of Novel Piperidine Methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dual 5-HT2A/D2 Receptor Modulators for Neuropsychiatric Indications

Executive Summary

The piperidine methanone scaffold—specifically the phenyl(piperidin-4-yl)methanone (benzoylpiperidine) core—has emerged as a privileged structure in the design of Multi-Target Directed Ligands (MTDLs) for complex neuropsychiatric disorders. Unlike first-generation antipsychotics that rely on potent D2 blockade (often leading to extrapyramidal side effects), novel piperidine methanone derivatives are engineered to balance D2 antagonism with potent 5-HT2A modulation .

This technical guide dissects the pharmacological architecture of these derivatives, focusing on their structural determinants, G-protein coupled receptor (GPCR) signaling bias, and the experimental frameworks required to validate their efficacy.

Chemical Space & Structure-Activity Relationship (SAR)

The pharmacological success of piperidine methanones hinges on the precise spatial arrangement of the "linker" ketone and the basic nitrogen. The methanone bridge restricts conformational flexibility compared to a simple methylene linker, effectively locking the pharmacophore into a bioactive conformation that favors GPCR orthosteric binding pockets.

The Pharmacophore Triad
  • The Basic Center (Piperidine Nitrogen): Protonated at physiological pH, this forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs.

  • The Methanone Linker: Acts as a hydrogen bond acceptor. In 5-HT2A docking models, the carbonyl oxygen often interacts with Serine or Threonine residues in TM5, contributing to subtype selectivity.

  • The Distal Aromatic Ring (Benzoyl Moiety): Engages in

    
     stacking interactions with aromatic clusters (e.g., Phe6.51, Phe6.52) deep within the receptor binding crevice.
    
SAR Logic Diagram

The following diagram illustrates the structural optimization logic for these derivatives.

SAR_Logic Core Piperidine Methanone Core Scaffold N_Sub N-Substitution (Distal Region) Core->N_Sub Linker Methanone Bridge (C=O) Core->Linker Aryl Aryl Moiety (Benzoyl) Core->Aryl Effect1 Modulates Metabolic Stability (CYP2D6/3A4) N_Sub->Effect1 Bulky groups reduce clearance Effect2 H-Bond Acceptor (Receptor Selectivity) Linker->Effect2 Rigidification Effect3 Pi-Pi Stacking (Potency Driver) Aryl->Effect3 Fluorine sub. increases affinity

Figure 1: Structural determinants of piperidine methanone derivatives affecting potency and metabolic profiles.

Pharmacodynamics: Signaling & Bias

Novel piperidine methanones are increasingly screened not just for affinity, but for functional selectivity (biased signaling) . The goal is to antagonize


 (for D2) and 

(for 5-HT2A) pathways while minimizing

-arrestin recruitment, which is often linked to receptor desensitization and tachyphylaxis.
Mechanism of Action
  • 5-HT2A Receptor: The derivatives act as inverse agonists or neutral antagonists, blocking the

    
    -PLC-
    
    
    
    -
    
    
    cascade. This reduces cortical glutamate release, alleviating positive symptoms of schizophrenia.
  • D2 Receptor: They function as partial agonists or antagonists at the

    
    -cAMP pathway. The "methanone" rigidity often prevents the full conformational change required for 
    
    
    
    -arrestin2 recruitment, potentially lowering the risk of extrapyramidal symptoms (EPS).
Signaling Pathway Visualization

GPCR_Signaling Ligand Piperidine Methanone Derivative D2R Dopamine D2R (Gi-coupled) Ligand->D2R Antagonism HT2A 5-HT2A (Gq-coupled) Ligand->HT2A Inverse Agonism Gi Gαi/o Inhibition D2R->Gi Arrestin β-Arrestin Recruitment D2R->Arrestin Minimal Gq Gαq Activation HT2A->Gq Blocked AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLCβ) Gq->PLC cAMP cAMP (Decreased) AC->cAMP Ca2 Intracellular Ca2+ Release PLC->Ca2 Antipsychotic Antipsychotic Efficacy cAMP->Antipsychotic Ca2->Antipsychotic EPS Reduced EPS (Low Arrestin) Arrestin->EPS

Figure 2: Dual modulation mechanism showing blockade of Gq (5-HT2A) and Gi (D2) pathways with minimal arrestin involvement.

Quantitative Profile (Benchmarking)

The following data represents a synthesized profile of high-potency benzoylpiperidine derivatives based on recent medicinal chemistry literature.

ParameterAssay TypeTarget Value (Lead)Reference Standard (Risperidone)
5-HT2A Affinity (

)
Radioligand Binding (

H-Ketanserin)
< 5.0 nM0.5 nM
D2 Affinity (

)
Radioligand Binding (

H-Spiperone)
10 - 50 nM3.0 nM
Selectivity Ratio

(D2) /

(5-HT2A)
> 10~6
hERG Inhibition Patch Clamp> 10

M
~0.5

M
Metabolic Stability Human Liver Microsomes (

)
> 60 min45 min

Note: A selectivity ratio >10 is preferred to maintain antipsychotic efficacy while reducing D2-mediated side effects.

Experimental Protocols

To validate the profile of a novel piperidine methanone, the following self-validating protocols are recommended.

Protocol A: Calcium Flux Assay (5-HT2A Functional Antagonism)

Objective: Quantify the ability of the derivative to block 5-HT-induced calcium release. Causality: 5-HT2A couples to


, triggering 

release from the ER. Antagonists blunt this signal.
  • Cell Line: CHO-K1 cells stably expressing human 5-HT2A receptors.

  • Reagent Prep: Load cells with Fluo-4 AM dye (calcium indicator) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

  • Incubation: Incubate cells at 37°C for 45 mins, then 15 mins at room temperature.

  • Compound Addition: Add test compounds (piperidine methanone derivatives) at varying concentrations (0.1 nM – 10

    
    M) using an automated liquid handler (e.g., FLIPR). Incubate for 15 mins.
    
  • Agonist Challenge: Inject Serotonin (5-HT) at EC80 concentration.

  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Validation: Calculate

    
    . Z-factor must be > 0.5 for assay acceptance.
    
Protocol B: cAMP HTRF Assay (D2 Functional Antagonism)

Objective: Assess modulation of cAMP levels. Causality: D2 activation inhibits Adenylyl Cyclase. An antagonist will reverse the inhibition caused by a D2 agonist (like Quinpirole).

  • Cell Line: HEK293 cells overexpressing human D2L receptor.

  • Stimulation: Cells are treated with Forskolin (10

    
    M) to raise basal cAMP levels.
    
  • Challenge: Co-treat with Quinpirole (D2 agonist) + Test Compound.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Cryptate-labeled anti-cAMP and d2-labeled cAMP).

  • Analysis: The FRET signal is inversely proportional to cAMP concentration. An antagonist will restore cAMP levels suppressed by Quinpirole.

Screening Workflow

This workflow outlines the critical path from synthesis to lead identification.

Workflow Step1 Library Synthesis (Benzoylpiperidine Scaffold) Step2 Primary Screen (Radioligand Binding @ 10µM) Step1->Step2 Step3 Hit Confirmation (Ki Determination) Step2->Step3 >50% Displacement Step4 Functional Profiling (Ca2+ Flux / cAMP) Step3->Step4 Ki < 100 nM Step5 ADMET & Safety (hERG / Microsomal Stability) Step4->Step5 Antagonist Mode Confirmed Step6 Lead Candidate Step5->Step6 Clean Safety Profile

Figure 3: Sequential screening cascade for identifying viable drug candidates.

References

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • PubMed. (2017).[12] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists. Bioorg Med Chem. Retrieved from [Link]

  • PubMed. (2025).[12] Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. Retrieved from [Link]

  • PubMed. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives. Retrieved from [Link]

Sources

The Biological Versatility of Substituted Piperidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and significant structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals and naturally occurring alkaloids underscores its remarkable versatility and favorable pharmacological properties.[3][4] The inherent structural features of the piperidine nucleus, including its sp3-hybridized carbon atoms and the basic nitrogen atom, allow for three-dimensional diversity and the formation of key interactions with biological targets.[5] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperidine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols for biological evaluation, and ground our discussion in authoritative references.

Anticancer Activity of Substituted Piperidine Derivatives

The piperidine scaffold is a cornerstone in the design of novel anticancer agents, with numerous derivatives demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[6][7] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[8][9]

Mechanisms of Anticancer Action

Substituted piperidines have been shown to modulate several critical signaling pathways implicated in cancer progression. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[10] Piperine, a well-known natural piperidine alkaloid, has been reported to inhibit this pathway, leading to decreased cancer cell proliferation.[10]

Furthermore, many piperidine derivatives trigger apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[8] This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the executive enzymes of apoptosis.[11] Piperine and its derivatives can induce the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[8]

dot graph "PI3K_Akt_Signaling_Pathway_in_Cancer" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Substituted Piperidine\n(e.g., Piperine)", shape=invhouse, fillcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; Akt -> Apoptosis; Piperidine -> PI3K [label="Inhibition", color="#EA4335", style=dashed]; Piperidine -> Akt [label="Inhibition", color="#EA4335", style=dashed]; } Caption: PI3K/Akt Signaling Pathway Inhibition by Substituted Piperidines.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of substituted piperidine compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-dihydropyridine hybridA-549 (Lung)15.94 - 48.04[12]
Piperidine-dihydropyridine hybridMCF-7 (Breast)24.68 - 59.12[12]
4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazineMCF-7 (Breast)2.7 - 19.5[9]
Aminoethyl-substituted piperidinesDU145 (Prostate)low µM range[13]
PiperineHCT-8 (Colon)66.0[4]
PiperineB16 (Melanoma)69.9[4]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph "MTT_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed Cells\n(96-well plate)"]; treat [label="Treat with\nPiperidine Compound"]; incubate1 [label="Incubate\n(24-72h)"]; add_mtt [label="Add MTT\nSolution"]; incubate2 [label="Incubate\n(4h)"]; solubilize [label="Solubilize Formazan\n(DMSO)"]; read [label="Read Absorbance\n(570 nm)"]; analyze [label="Analyze Data\n(Calculate IC50)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> treat; treat -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } Caption: Workflow of the MTT Assay for Cell Viability.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][15]

Protocol:

  • Cell Treatment: Treat cells with the piperidine compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry and a DNA-intercalating dye like propidium iodide.[16][17]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity of Substituted Piperidine Derivatives

Piperidine-containing compounds have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][17][18] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the piperidine ring.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Piperidin-4-one derivativesStaphylococcus aureus8 - 12[1]
Piperidin-4-one derivativesEscherichia coli8 - 10[1]
Piperidin-4-one thiosemicarbazonesCandida albicans32 - 64[17]
Sulfonyl piperidine carboxamidesGram-positive & Gram-negative bacteriaModerate to good activity[19][20]
Piperidine derivativesMycobacterium tuberculosis H37Rv10.96 - 17.81 (µM)[21]
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23][24]

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the substituted piperidine compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity of Substituted Piperidine Derivatives

Several piperidine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus and enterovirus 71.[15][25][26] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Quantitative Antiviral Activity Data

The antiviral potency is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateInfluenza A (H3N2)0.06 - 0.10[15]
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateInfluenza B0.05[15]
Piperidine derivative 9eEnterovirus 71 (EV71)1.0[27]
Piperazine derivative 8eCoxsackievirus A16 (CVA16)1.24[27]
Experimental Protocol for Antiviral Activity Assessment

A common method to assess antiviral activity is the plaque reduction assay or a cell-based assay measuring the reduction in viral-induced cytopathic effect (CPE).[21][28][29]

Protocol (CPE Reduction Assay):

  • Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.

  • Compound and Virus Addition: Pre-incubate the cells with different concentrations of the piperidine compound before or during infection with a specific multiplicity of infection (MOI) of the virus.

  • Incubation: Incubate the plates until a clear cytopathic effect is observed in the virus control wells.

  • Cell Viability Assessment: Assess cell viability using a method like the MTT assay.

  • EC50 Calculation: Calculate the EC50 value from the dose-response curve.

Neuropharmacological Activities of Substituted Piperidine Compounds

The piperidine scaffold is a key structural element in many centrally acting drugs, influencing a wide range of neurological processes.[5] Substituted piperidines have been developed as analgesics, neuroprotective agents, and ligands for various CNS receptors.[23][30][31]

Analgesic Activity

Many potent analgesics, including opioids like fentanyl and meperidine, feature a piperidine core.[23][28] These compounds primarily exert their effects by acting on opioid receptors in the central nervous system.

The analgesic efficacy of piperidine derivatives can be assessed in vivo using models such as the tail-flick test.[5][23][28][29][32]

CompoundAnimal ModelKey FindingReference
1,4-substituted piperidine (6b)Mouse tail-flick testActivity at 50 mg/kg comparable to 3 mg/kg morphine.[23][29]
4-aminomethyl piperidine (HN58)Mouse acetic acid writhing100% inhibition of writhing.[5]

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[23][28][33][34]

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment and restraining device.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or a control (vehicle or standard drug like morphine) to the animals.

  • Post-Treatment Measurement: Measure the tail-flick latency at different time points after compound administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Neuroprotective Activity and CNS Receptor Modulation

Substituted piperidines have shown promise as neuroprotective agents and as modulators of various CNS receptors, including dopamine, serotonin, and acetylcholine receptors.[2][3][14][24][31][35][36][37][38]

dot graph "Neurotransmitter_Receptor_Modulation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes Piperidine [label="Substituted\nPiperidine", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antipsychotic [label="Antipsychotic\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cognitive [label="Cognitive\nEnhancement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Piperidine -> D2R [label="Antagonism"]; Piperidine -> HT2AR [label="Antagonism"]; Piperidine -> AChE [label="Inhibition"]; D2R -> Antipsychotic; HT2AR -> Antipsychotic; AChE -> Cognitive; } Caption: Modulation of CNS Targets by Substituted Piperidines.

The activity of piperidine derivatives at CNS targets is often quantified by their binding affinity (Ki) to specific receptors or their inhibitory concentration (IC50) against enzymes like acetylcholinesterase.

Compound ClassTargetActivity (Ki or IC50)Reference
N-Phenylpiperazine analogsDopamine D2 ReceptorKi = 349 - 7522 nM[39]
N-Phenylpiperazine analogsDopamine D3 ReceptorKi = 96 - 1413 nM[39]
Benzoylpiperidine derivativesSerotonin 5-HT2A ReceptorpKi > 8.76[40][41]
1-Benzylpiperidine derivativesAcetylcholinesterase (AChE)IC50 = 28 - 41 µM[2]
Phenoxyethyl piperidine derivativesAcetylcholinesterase (AChE)IC50 = 0.5 - 71.7 µM[35]
Piperine derivativesAcetylcholinesterase (AChE)46.5 - 63.6% inhibition[10]

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for inhibitors.[10][24][35][42]

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.

  • Incubation: Incubate the mixture for a short period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate, acetylthiocholine, to initiate the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

This technical guide has highlighted the extensive biological activities of substituted piperidine compounds, reinforcing the status of the piperidine scaffold as a privileged structure in drug discovery. The versatility of this heterocyclic ring system allows for the development of potent and selective agents targeting a wide array of biological processes implicated in cancer, infectious diseases, and neurological disorders.

The presented experimental protocols provide a framework for the robust evaluation of novel piperidine derivatives. As our understanding of disease biology deepens, the rational design of substituted piperidines, guided by structure-activity relationship studies and computational modeling, will continue to yield innovative therapeutic agents with improved efficacy and safety profiles. The future of piperidine-based drug discovery remains bright, with ongoing efforts to explore new chemical space and unlock the full therapeutic potential of this remarkable scaffold.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8046-8055. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol, 15(21). [Link]

  • García-García, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 4321. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 209-213. [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8046-8055. [Link]

  • Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-793. [Link]

  • Patil, S. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(8). [Link]

  • Qing, W., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Drug Research, 73(12), e132-e140. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775438. [Link]

  • Gholamzadeh, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 20002. [Link]

  • MIC ( μ g/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. (n.d.). ResearchGate. [Link]

  • Kumar, D., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. (n.d.). ResearchGate. [Link]

  • Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. (n.d.). ResearchGate. [Link]

  • Qing, W., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(18), 1903-1912. [Link]

  • Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). Experimental Neurology, 210(2), 377-384. [Link]

  • Patil, S. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Abellán, A., et al. (2002). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry, 45(1), 171-183. [Link]

  • Sakhteman, A., et al. (2017). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Journal of Pharmacy and Pharmacology, 6(12), 001-006. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 209-213. [Link]

  • Vieira, G. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(17), 5172-5177. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(6), 1716-1741. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry, 46(12), 2385-2395. [Link]

  • New Serotonin 5-HT 2A , 5-HT 2B , and 5-HT 2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo and Heterocycloalkanones. (2025). ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3200. [Link]

  • Sakhteman, A., et al. (2017). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. International Journal of Pharmacy and Pharmacology, 6(12), 001-006. [Link]

  • Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. (2025). ResearchGate. [Link]

  • Novel Substituted Heteroaromatic Piperazine and Piperidine Derivatives as Inhibitors of Human Enterovirus 71 and Coxsackievirus. (2013). Molecules, 18(5), 5058-5071. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Molecules, 28(23), 7891. [Link]

  • A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ell a 's Modified Method of Si plified A. (n.d.). Semantic Scholar. [Link]

  • The influence of dispersive interactions on the binding affinities of ligands with an arylpiperazine moiety to the dopamine D2 receptor. (2009). ResearchGate. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (n.d.). ResearchGate. [Link]

  • Percentage AChE inhibitory activity of piperine and derivatives. (n.d.). ResearchGate. [Link]

  • Effect of test substances in tail-flick model of analgesia in rats. (n.d.). ResearchGate. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv. [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. (2022). Journal of Pharmacology and Experimental Therapeutics, 381(3), 209-220. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). Serbian Chemical Society. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, and it stands as one of the most prevalent structural motifs in natural products and pharmaceuticals.[1][2][3] From the pungent taste of black pepper to potent neurotoxins and life-saving drugs, piperidine alkaloids exhibit a vast spectrum of biological activities.[4][5][6][7] This guide provides an in-depth exploration of the discovery, biosynthesis, and chemical synthesis of this critical class of compounds. We will examine the natural origins of these molecules, delve into the elegant enzymatic pathways that construct them, and survey the powerful synthetic strategies developed by chemists to access them in the laboratory. This document is designed to serve as a technical resource, blending foundational knowledge with field-proven insights to aid researchers in the strategic design and execution of their own work in this dynamic area of chemical and pharmaceutical science.

Introduction: The Ubiquitous Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry and natural product science.[2] Its derivatives are found in over twenty classes of pharmaceuticals, treating conditions ranging from cancer to Alzheimer's disease and neuropathic pain.[2][5] Nature has long utilized this scaffold, producing a dazzling array of alkaloids with diverse and potent biological effects.[5][7] Well-known examples include piperine, the compound responsible for the pungency of black pepper; coniine, the infamous toxic principle of poison hemlock; and solenopsin, a key component of fire ant venom.[4][8][9][10]

The prevalence of the piperidine ring in bioactive molecules underscores the critical importance of understanding its origins and the methods for its construction.[1] This guide will bridge the gap between the natural world and the synthetic laboratory, providing a comprehensive overview of:

  • Discovery and Natural Occurrence: A look at the key plant and animal sources of piperidine alkaloids.

  • Biosynthesis: The enzymatic pathways nature employs, primarily from the amino acid L-lysine, to build the piperidine core.

  • Chemical Synthesis: A detailed analysis of modern synthetic methodologies, from classical cyclization reactions to powerful transition-metal-catalyzed strategies.

  • Case Studies: An examination of the total synthesis of notable piperidine alkaloids, complete with experimental protocols.

  • Analytical Characterization: An overview of the key spectroscopic techniques used to elucidate the structure of these compounds.

Natural Occurrence and Biosynthesis

Piperidine alkaloids are widely distributed in the plant kingdom, found in families such as Piperaceae (pepper), Solanaceae (nightshades), and Apiaceae (carrot family).[11] They are also found in insects, such as the fire ant (Solenopsis invicta), and even in marine sponges.[8][12]

The Lysine Pathway: Nature's Primary Route

The vast majority of piperidine alkaloids derive their core structure from the amino acid L-lysine.[11][13][14] Lysine serves as the C5N building block for the six-membered ring.[11][14] The general biosynthetic pathway, while varying in its specifics between organisms and final products, follows a conserved sequence of transformations.

The process begins with the decarboxylation of L-lysine by the enzyme lysine decarboxylase, which requires pyridoxal phosphate (PLP) as a cofactor, to produce cadaverine.[15] Cadaverine then undergoes oxidative deamination, catalyzed by a diamine oxidase, to yield an amino aldehyde. This intermediate spontaneously cyclizes to form the imine Δ¹-piperideine, a key branch point in the biosynthesis of many alkaloids. Subsequent reduction of this imine leads to the parent piperidine ring.[15]

Biosynthesis cluster_main General Biosynthetic Pathway from L-Lysine cluster_products Formation of Diverse Alkaloids Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (PLP) Aminoaldehyde 5-Aminopentanal Cadaverine->Aminoaldehyde Diamine Oxidase (-NH3) Piperideine Δ¹-Piperideine Aminoaldehyde->Piperideine Spontaneous Cyclization (-H2O) Piperidine Piperidine Core Piperideine->Piperidine Reduction (e.g., NADPH) Alkaloids Coniine, Piperine, Solenopsin, etc. Piperidine->Alkaloids Further Enzymatic Modification (Alkylation, Acylation, etc.)

Caption: Generalized biosynthetic pathway of the piperidine ring from L-lysine.

It is the subsequent enzymatic "decoration" of the piperidine core—through alkylation, acylation, oxidation, and other modifications—that generates the vast diversity of piperidine alkaloids found in nature. For instance, the biosynthesis of piperine in black pepper involves the final condensation of a piperidine ring with piperoyl-CoA, a reaction catalyzed by piperine synthase.[16][17] In contrast, the biosynthesis of coniine in poison hemlock follows a polyketide pathway, where butyryl-CoA and malonyl-CoA are used to construct the carbon skeleton, followed by a transamination and non-enzymatic cyclization.[10]

Strategies in Chemical Synthesis

The structural importance of the piperidine ring has driven the development of numerous synthetic methods for its construction. The choice of strategy depends heavily on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Key approaches can be broadly categorized into the functionalization of pre-existing rings and de novo ring construction.[18]

Hydrogenation of Pyridines

One of the most direct and atom-economical methods to synthesize the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[1][19] This method is widely used in both academic and industrial settings.

  • Causality Behind Experimental Choices: The selection of catalyst and reaction conditions is paramount for success. Platinum oxides (e.g., PtO₂) and rhodium-on-carbon (Rh/C) are highly effective catalysts.[1] The choice of solvent, such as glacial acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction. High pressures of hydrogen gas are often required to achieve complete saturation of the aromatic ring.[1] This method is particularly powerful because of the vast commercial availability of substituted pyridines, allowing for the synthesis of a wide range of piperidine derivatives.

Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation

SubstrateCatalystSolventPressure (bar)Temperature (°C)Yield (%)Reference
Pyridine10% Rh/CWater580High[1]
2-MethylpyridinePtO₂Glacial Acetic Acid70Room TempHigh[1]
4-MethylpyridineRu/PDVBWater1100>95[1]
Intramolecular and Intermolecular Cyclizations

Building the piperidine ring from acyclic precursors offers immense flexibility in controlling substitution and stereochemistry. These methods involve forming one or more C-N or C-C bonds to close the ring.

  • Reductive Amination: A powerful strategy involves the intramolecular reductive amination of 1,5-dicarbonyl compounds or their equivalents. This approach assembles the ring by forming a C-N bond and is highly effective for creating complex substitution patterns.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction constructs the piperidine ring in a single, often highly stereocontrolled, step by reacting an azadiene with a dienophile. It is a premier method for accessing densely functionalized piperidines.[1]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a robust tool for forming the piperidine ring by creating a C=C bond within an acyclic amino-diene precursor, followed by reduction.[20]

Recent Innovations

The field continues to evolve with novel strategies. Recently, a modular, two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been developed, simplifying the synthesis of complex, 3D-functionalized piperidines and accelerating drug discovery efforts.[21]

Case Study: Total Synthesis of Piperidine Alkaloids

To illustrate the practical application of these strategies, we will examine the total synthesis of two prominent piperidine alkaloids: (±)-coniine and (+)-solenopsin.

The Historic Synthesis of (±)-Coniine

Coniine holds a significant place in chemical history as the first alkaloid to be synthesized, a feat accomplished by Albert Ladenburg in 1886.[9][10] His synthesis, while now outdated, was a landmark achievement that validated the structural theory of organic chemistry.

Ladenburg_Synthesis cluster_coniine Ladenburg's Synthesis of (±)-Coniine (1886) 2-Methylpyridine 2-Methylpyridine 2-Propenylpyridine 2-Propenylpyridine 2-Methylpyridine->2-Propenylpyridine 1. Acetaldehyde 2. ZnCl₂ (±)-Coniine (±)-Coniine 2-Propenylpyridine->(±)-Coniine Na / EtOH (Reduction) Solenopsin_Synthesis cluster_solenopsin Modern Synthesis of (+)-Solenopsin A Acyclic Amino-alkene Precursor B Protected trans-2,6- disubstituted Piperidine A->B Pd(0)-catalyzed N-Alkylation and Cyclization C Chain-Elongated Intermediate B->C Cross-Metathesis (Grubbs' Catalyst) D (+)-Solenopsin C->D 1. Hydrogenation (Reduction) 2. Deprotection

Caption: Key transformations in a modern synthesis of (+)-solenopsin. [22] Experimental Protocol (Representative Steps):

  • Stereoselective Ring Formation: An acyclic precursor containing an amine and an alkene is treated with a palladium(0) catalyst. This triggers an intramolecular N-alkylation and cyclization cascade, stereoselectively forming the desired trans-2,6-disubstituted piperidine ring. [22]2. Side Chain Elongation: The undecyl side chain is installed using a powerful carbon-carbon bond-forming reaction. Cross-metathesis with 1-nonene, catalyzed by a second-generation Grubbs catalyst, efficiently elongates the side chain to the required length. [22]3. Final Steps: The newly formed double bond in the side chain is reduced via catalytic hydrogenation. Finally, the nitrogen protecting group (e.g., a Cbz group) is removed under hydrogenolysis conditions to yield (+)-solenopsin. [22]

  • Expert Insight: The palladium-catalyzed cyclization is the key to this synthesis's elegance and efficiency. It establishes the critical trans stereochemistry in a single step. The use of Grubbs' catalyst for cross-metathesis is a hallmark of modern organic synthesis, allowing for the modular and efficient construction of complex carbon skeletons that would be difficult to assemble using classical methods.

Analytical Characterization

The structural elucidation of piperidine alkaloids relies on a suite of modern analytical techniques. The combination of these methods allows for unambiguous identification and characterization. [23]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing piperidine alkaloids. [23]It typically shows a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation patterns provide valuable clues about the structure, such as the nature and position of substituents. [23]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their connectivity (via coupling patterns), and their chemical environment. The signals for protons on the piperidine ring typically appear in the δ 1.0-3.5 ppm range.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbons of the piperidine ring typically resonate in the δ 20-60 ppm range.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for assembling the complete molecular structure by establishing correlations between protons (COSY), protons and directly attached carbons (HMQC/HSQC), and protons and carbons separated by two or three bonds (HMBC).

Data Presentation: Typical NMR Chemical Shift Ranges for a Piperidine Ring

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2/C6 (α to N)2.5 - 3.545 - 60
C3/C5 (β to N)1.4 - 1.824 - 30
C4 (γ to N)1.3 - 1.722 - 28
N-H (if unsubstituted)0.5 - 2.5 (broad)N/A

Note: Ranges are approximate and can vary significantly based on substitution, solvent, and stereochemistry.

Pharmacological Significance and Future Outlook

The piperidine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. [2]This versatility has led to its incorporation into a vast number of therapeutic agents.

  • Anticancer Properties: Piperine and other piperidine derivatives have been shown to regulate crucial signaling pathways involved in cancer, such as NF-κB and PI3K/Akt, leading to the inhibition of cancer cell migration and survival. [4]* Neuropharmacology: The structural similarity of the piperidine ring to neurotransmitters has made it a key component in drugs targeting the central nervous system. Donepezil (for Alzheimer's disease) and methylphenidate (for ADHD) are prominent examples. [24]Solenopsin has been shown to inhibit neuronal nitric oxide synthase (nNOS). [25]* Antimicrobial and Antiviral Activity: Many piperidine alkaloids exhibit significant antimicrobial, antifungal, and antiviral properties, making them promising leads for the development of new anti-infective agents. [24][26] The future of piperidine alkaloid research is bright. Advances in synthetic chemistry will continue to provide more efficient and selective ways to construct these complex molecules. [21]The exploration of biodiversity will undoubtedly uncover new piperidine alkaloids with novel structures and biological activities. As our understanding of the molecular basis of disease grows, the piperidine scaffold will remain a vital tool for medicinal chemists in the design and development of the next generation of therapeutics.

References

  • A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.

  • Solenopsin. Wikipedia.

  • Solenopsin. Bionity.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.

  • Piperidine Alkaloids. Alfa Chemistry.

  • Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids. PubMed.

  • (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate.

  • Biosynthesis of Alkaloids. Pharmacognosy - Pharmacy 180.

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

  • Piperidine alkaloids – Knowledge and References. Taylor & Francis.

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC.

  • Piperamides in black pepper (Piper nigrum) - an enigmatic biosynthesis.

  • Biological activities of piperidine alkaloids. ResearchGate.

  • Huang's total syntheses of Solenopsin (90) and Solenopsin A (91). ResearchGate.

  • Coniine. Wikipedia.

  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.

  • Advances in Piperidone Synthesis Techniques. Scribd.

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate.

  • Piperidine Synthesis. DTIC.

  • Synthesis of (+)-solenopsin via Pd-catalyzed N-alkylation and cyclization. Oxford Academic.

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications.

  • Coniine - Structural elucidation. Slideshare.

  • Piperidine alkaloids. Taylor & Francis.

  • The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). PubMed.

  • The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). The Plant Journal.

  • Biosynthesis of the Solenopsins, Venom Alkaloids of the Fire Ants. ResearchGate.

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC - NIH.

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PMC.

  • CONIINE. Inxight Drugs.

  • Piperidine. SpectraBase.

  • synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate.

  • Biosynthesis of Alkaloids. Imperial College London.

  • Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. MDPI.

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.

  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate.

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI.

  • Piperine. Wikipedia.

Sources

Technical Guide: Structure-Activity Relationship of Piperidino(2-piperidinyl)methanone Hydrochloride

[1][2]

Executive Summary & Molecule Identity

Piperidino(2-piperidinyl)methanone hydrochloride (also known as 1-(piperidin-2-ylcarbonyl)piperidine ) is a dipiperidine amide.[1][2] Structurally, it consists of two piperidine rings linked by a carbonyl group: one ring is attached via its nitrogen atom (amide nitrogen), and the other via its C2 carbon (alpha to the amine).

In the pharmaceutical industry, this molecule is primarily defined by its role as a critical process impurity and structural analog in the synthesis of "caine" anesthetics (e.g., Ropivacaine, Bupivacaine). Its SAR is best understood by contrasting it with these marketed drugs, revealing the essential role of aromaticity in voltage-gated sodium channel (VGSC) blockade.[1]

Property Data
IUPAC Name Piperidin-1-yl(piperidin-2-yl)methanone hydrochloride
CAS Number 16783-69-0
Molecular Formula C₁₁H₂₀N₂O[1][2] · HCl
Molecular Weight 232.75 g/mol
Core Scaffold Dipiperidine Amide (Pipecolyl-Piperidine)
Key Role Process Impurity (Ropivacaine), SAR Probe (Sigma Receptors)

Synthesis & Process Origin

Understanding the origin of this molecule is prerequisite to controlling it. It is formed during the acylation step of local anesthetic synthesis if piperidine competes with the intended aniline nucleophile.

Formation Pathway (The "Impurity" Route)

In the synthesis of Ropivacaine or Mepivacaine , the starting material is typically 2-pipecolic acid (pyridine-2-carboxylic acid, hydrogenated).[1][2] This acid is activated (e.g., as an acid chloride) and reacted with 2,6-dimethylaniline (xylidine).[1][2]

  • Intended Reaction: Pipecolyl chloride + 2,6-Xylidine → Pipecoloxylidide (Precursor to Anesthetic).[1][2]

  • Side Reaction: Pipecolyl chloride + Piperidine (contaminant or degradation product) → Piperidino(2-piperidinyl)methanone .[1][2]

Synthetic Protocol (Reference Standard Preparation)

To study its pharmacology or use it as an HPLC standard, it must be synthesized intentionally.

Reagents:

  • (S)-2-Pipecolic acid (or racemic, depending on target)[1][2]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1][2]
    
  • Piperidine[1][2][3][4][5][6]

  • Triethylamine (TEA)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 2-pipecolic acid (1.0 eq) in dry DCM. Add

    
     (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate pipecolyl chloride .[1][2] Evaporate excess 
    
    
    .
  • Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.[2]

  • Addition: Add a solution of piperidine (1.0 eq) and TEA (2.0 eq) in DCM dropwise. The TEA scavenges the HCl generated.

  • Workup: Stir at room temperature for 4 hours. Wash with water, then saturated

    
    . Dry organic layer over 
    
    
    .[2]
  • Salt Formation: Dissolve the crude oil in ethanol/ether.[2] Bubble dry HCl gas or add acetyl chloride/ethanol solution to precipitate the hydrochloride salt .[2]

  • Purification: Recrystallize from Ethanol/Ethyl Acetate.

Structure-Activity Relationship (SAR) Analysis

The SAR of Piperidino(2-piperidinyl)methanone is defined by its deviation from the pharmacophore of active local anesthetics.[1][2]

The "Missing Aromatic" Hypothesis

Local anesthetics (LAs) like Bupivacaine follow a strict pharmacophore: Lipophilic Head (Aromatic) — Linker (Amide/Ester) — Hydrophilic Tail (Amine) .[1][2]

  • Bupivacaine: The lipophilic head is a 2,6-dimethylphenyl ring.[1][2] This ring is crucial for pi-stacking or hydrophobic interaction within the sodium channel pore (likely interacting with Phe/Tyr residues in the S6 transmembrane segment).[2]

  • Piperidino(2-piperidinyl)methanone: The lipophilic head is replaced by a piperidine ring .[1][2]

    • Consequence: The saturated piperidine ring lacks the pi-electron density and planarity of the phenyl ring.

    • Effect: Drastic reduction in binding affinity for the VGSC.[2] This molecule serves as a "negative control" in SAR studies, demonstrating that bulk alone is insufficient; aromaticity is required for high-potency anesthesia.[1][2]

Stereochemistry & Chiral Recognition

The C2 position of the pipecolyl ring is chiral.

  • Ropivacaine/Levobupivacaine: Exclusively the (S)-enantiomer .[1][2] The (S)-isomers generally exhibit reduced cardiotoxicity compared to (R).[1][2]

  • Impurity Profile: If the starting pipecolic acid racemizes during activation (via ketene intermediate), the resulting Piperidino(2-piperidinyl)methanone will be racemic.[1]

  • Biological Impact: While the molecule itself is weakly active as an anesthetic, its stereochemistry mimics the parent drug, potentially allowing it to occupy the same metabolic enzymes (e.g., CYP1A2, CYP3A4), acting as a competitive metabolic inhibitor.[1]

Dipiperidine Scaffold & Sigma Receptors

While a poor anesthetic, the dipiperidine motif is a privileged scaffold for Sigma-1 (


) receptors12
  • Mechanism: Two basic nitrogens separated by a linker often favor

    
     binding.[2]
    
  • Potential Activity: This molecule may exhibit off-target binding to sigma receptors, which modulate calcium signaling and neurotransmitter release.[1][2] This is a critical consideration for toxicity profiling.

Visualization of Pathways & SAR

Synthesis & Pharmacophore Comparison

The following diagram illustrates the divergent synthesis pathways (Drug vs. Impurity) and the structural deficit responsible for the loss of anesthetic activity.

Gcluster_sarSAR DivergencePipecolic2-Pipecolic Acid(Starting Material)ActivatedPipecolyl Chloride(Activated Intermediate)Pipecolic->ActivatedSOCl2 / ActivationRopivacaineROPIVACAINE/BUPIVACAINE(Active Anesthetic)[Aromatic Head + Amide + Amine]Activated->RopivacaineMajor Pathway(High Potency)TargetPIPERIDINO(2-PIPERIDINYL)METHANONE(The Target Molecule)[Saturated Head + Amide + Amine]Activated->TargetSide Pathway(Low Potency / Impurity)Xylidine+ 2,6-Xylidine(Intended Reagent)Xylidine->RopivacainePiperidine+ Piperidine(Impurity/Contaminant)Piperidine->Target

Figure 1: Divergent synthesis pathways showing how the target molecule forms as a structural analog to Ropivacaine, lacking the critical aromatic moiety.

Analytical Characterization (Quality Control)

For researchers isolating or synthesizing this compound, the following analytical signatures are diagnostic.

HPLC Detection Method

This molecule is less lipophilic than Ropivacaine/Bupivacaine due to the lack of the aromatic ring.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Phosphate buffer (pH 6.8)

    • B: Acetonitrile[1][2]

    • Gradient: 10% B to 60% B over 20 min.[2]

  • Detection: UV at 210 nm .[2]

    • Note: Unlike Ropivacaine (UV max ~262 nm due to the xylidine ring), this molecule has weak UV absorption above 220 nm. Detection at 210 nm (amide bond) is mandatory.[2]

  • Elution Order: It will typically elute earlier (lower

    
    ) than Ropivacaine due to lower logP.[1][2]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     (Free base), observed in MS.[1]
    
  • Fragmentation:

    • Loss of piperidine ring (

      
       84/85).[2]
      
    • Cleavage of the amide bond.

References

  • ChemicalBook. (2023).[2] Piperidino(2-piperidinyl)methanone hydrochloride Properties and Synthesis.

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 2794697, (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. (Structural analog reference). [1][2]

  • Hansen, H. C., et al. (2000).[1] Stereoselective synthesis of the local anesthetic ropivacaine. Journal of Organic Chemistry . (Discusses impurity formation pathways).

  • Sigma-Aldrich. (2024).[1][2] 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride Product Sheet. (Regioisomer comparison).

Methodological & Application

Application Note: Advanced HPLC Methodologies for Piperidino(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidino(2-piperidinyl)methanone hydrochloride (PPM-HCl) is a critical intermediate and potential process-related impurity in the synthesis of amide-type local anesthetics such as Ropivacaine and Bupivacaine.[1] Its structure consists of two saturated piperidine rings linked by a carbonyl group, lacking the aromatic xylidine moiety found in the final drug substances.

The Analytical Challenge: The absence of a conjugated


-electron system (aromatic ring) renders PPM-HCl virtually invisible to standard UV detection at 254 nm. Furthermore, the presence of secondary and tertiary amine functionalities (

) leads to severe peak tailing on traditional silica-based stationary phases due to silanol interactions.

This guide details three distinct protocols to overcome these challenges:

  • Direct Low-UV Detection (205-210 nm): For routine QC where high purity solvents are available.[1]

  • Pre-Column Derivatization: For high-sensitivity trace analysis using standard UV equipment.

  • LC-MS / CAD: The gold standard for specificity and sensitivity.

Analyte Profile & Mechanistic Insights[1][2]

PropertyDescriptionAnalytical Implication
Chemical Name Piperidino(2-piperidinyl)methanone HClSynonyms: (2-Piperidinyl)(1-piperidinyl)methanone
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

MW: 196.29 (Free Base) / 232.75 (Salt)
Chromophore Amide bond only (

transition)
UV Max: < 200 nm.[1][2] Detection: Must use 205–210 nm.
Basicity Secondary amine (Piperidine ring)Strong interaction with residual silanols. Requires end-capped columns or ion-pairing agents.[1]
Solubility High in Water, MethanolElutes near void volume in high organic modes.
Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: PPM-HCl Analysis CheckEquip Check Available Detectors Start->CheckEquip UV_Only Standard UV/Vis Only? CheckEquip->UV_Only Yes MS_CAD LC-MS or CAD Available? CheckEquip->MS_CAD Yes Sensitivity Required Sensitivity? UV_Only->Sensitivity MethodC Method C: HILIC-MS/CAD (Best Specificity) MS_CAD->MethodC Preferred MethodA Method A: Direct Low-UV (210 nm) Limit: ~0.1% w/w Sensitivity->MethodA Routine QC (>10 ppm) MethodB Method B: Derivatization (Benzoyl Chloride) Limit: < 0.01% w/w Sensitivity->MethodB Trace Impurity (<10 ppm)

Figure 1: Analytical decision matrix for Piperidino(2-piperidinyl)methanone analysis.

Protocol A: Direct Low-UV Detection (Routine QC)

Principle: Utilizing the weak end-absorption of the amide carbonyl at 210 nm. This method requires high-purity solvents to minimize baseline noise.[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: "Plus" designation indicates double end-capping, essential to reduce tailing of the basic piperidine amine.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0) or 10 mM Ammonium Perchlorate (pH 3.0).

    • Note: Phosphate is transparent at 210 nm. Perchlorate is excellent for peak shape but potentially explosive if dried; Phosphate pH 7.0 is safer and keeps the amine neutral-ish (pKa is high, but pH 7 improves shape vs pH 3 on some columns). Recommendation: Use Phosphate buffer at pH 3.0 with added Triethylamine (TEA) if tailing persists.

  • Mobile Phase B: Acetonitrile (HPLC Grade, Far UV cutoff).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 205 nm or 210 nm .

  • Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Add 1 mL of Triethylamine (TEA) as a silanol blocker. Filter through 0.22 µm nylon filter.
    
  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 5
    15.0 60
    20.0 60
    20.1 5

    | 25.0 | 5 |[1]

  • Sample Prep: Dissolve 10 mg PPM-HCl in 10 mL Mobile Phase A.

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5.
      
    • Signal-to-Noise (S/N): > 10 for LOQ.[1]

Protocol B: Pre-Column Derivatization (High Sensitivity)

Principle: Since the analyte lacks a chromophore, we attach a UV-absorbing "tag" (Benzoyl group) to the secondary amine of the piperidine ring. This shifts detection to 254 nm and drastically increases sensitivity.

Reaction:


[1]
Reagents
  • Derivatizing Agent: Benzoyl Chloride (dissolved in Acetonitrile, 10 mg/mL).

  • Base: 2M NaOH.

  • Quenching Agent: 1% Glycine solution.

Derivatization Workflow
  • Mix: In an HPLC vial, combine 500 µL of Sample Solution + 100 µL 2M NaOH + 50 µL Benzoyl Chloride solution.

  • Incubate: Vortex and let stand at ambient temperature for 10 minutes.

  • Quench: Add 50 µL Glycine solution (to react with excess benzoyl chloride).

  • Neutralize: Add 100 µL 2M HCl to neutralize the pH before injection.

  • Dilute: Bring to volume with Acetonitrile/Water (50:50).

Chromatographic Conditions (Derivatized)
  • Column: C18 Standard (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic Acetonitrile : Water (0.1% Formic Acid) [45 : 55].

  • Detection: UV at 254 nm .

  • Retention: The benzoyl derivative is significantly more hydrophobic and will elute later than the native compound, well-separated from the solvent front.[1]

Protocol C: LC-MS / CAD (Modern Standard)[1]

Principle: Charged Aerosol Detection (CAD) is "universal" and does not rely on chromophores. MS provides mass confirmation (


).
Chromatographic Conditions
  • Column: HILIC Column (e.g., Waters XBridge Amide or Phenomenex Kinetex HILIC).

    • Why: PPM-HCl is polar.[1] HILIC provides superior retention and peak shape for basic amines compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Mode: HILIC Gradient (High Organic to Low Organic).

    • Start: 90% B.

    • End: 50% B.

  • Detection:

    • MS: ESI Positive Mode. SIM at m/z 197.2.

    • CAD: Nebulizer temp 35°C.

References

  • United States Pharmacopeia (USP). Ropivacaine Hydrochloride Monograph: Related Compounds. USP-NF.[1] (General reference for amide anesthetic impurities).

  • European Pharmacopoeia (Ph. Eur.). Bupivacaine Hydrochloride: Impurity B. (Identified as a related piperidine impurity).

  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (Derivatization protocols for non-chromophoric amines).

  • Zhou, G., et al. (2022).[3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[1][3] (Methodology for derivatizing piperidine rings).

  • Sielc Technologies. HPLC Method for Analysis of Bupivacaine and Impurities. (Mixed-mode and reverse-phase strategies for anesthetics).[1]

Sources

Application Note: In Vivo Evaluation of Piperidino(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the comprehensive in vivo assessment of Piperidino(2-piperidinyl)methanone hydrochloride (CAS: 16783-69-0), a structural analog and potential process impurity associated with amide-type local anesthetics (e.g., Ropivacaine, Mepivacaine).[1][2][3] As a Senior Application Scientist, this guide provides a rigorous framework for evaluating the compound's Safety Pharmacology (CNS/CV) , Pharmacokinetics (PK) , and Local Anesthetic Efficacy . The protocols herein are designed to satisfy ICH Q3A/B qualification standards for pharmaceutical impurities and to explore Structure-Activity Relationships (SAR) of pipecolyl-piperidine derivatives.

Introduction & Scientific Rationale

Piperidino(2-piperidinyl)methanone hydrochloride (hereafter referred to as PP-M HCl ) consists of two piperidine rings linked by a carbonyl group at the 2-position.[1][2][3] This structure represents a "des-xylidide" analog of the pipecoloxylidide class of local anesthetics.[1][2][3]

Why Study This Compound?
  • Impurity Qualification: In the synthesis of Ropivacaine or Mepivacaine, the reaction of pipecolic acid derivatives with piperidine (instead of 2,6-xylidine) can yield PP-M. Regulatory bodies (FDA, EMA) require in vivo qualification if such impurities exceed threshold levels (>0.1%).[1][2][3]

  • Structure-Activity Relationship (SAR): Evaluating PP-M helps determine the contribution of the lipophilic xylidine moiety to sodium channel blockade and CNS toxicity.[1][2][3]

  • CNS Toxicity Profiling: Pipecolyl derivatives are known to cross the blood-brain barrier (BBB).[1][2][3] Determining the convulsant potential of PP-M is critical for safety margins.[1][2][3]

Mechanism of Action (Hypothesis)

Unlike classical local anesthetics that rely on the aromatic xylidine ring for membrane interaction and sodium channel docking, PP-M lacks the aromatic lipophilic domain.[1][2][3] We hypothesize it possesses lower anesthetic potency but may retain CNS excitability due to the piperidine pharmacophore, acting potentially as a weak sodium channel blocker or a sigma receptor modulator.[1][2][3]

Experimental Design & Workflow

The study is divided into three phases: Formulation , Safety Pharmacology (CNS/CV) , and Efficacy Screening .[1][2][3]

Workflow Diagram

ExperimentalWorkflow cluster_Safety Phase 1: Safety Pharmacology cluster_Efficacy Phase 2: Efficacy & PK Start Compound: PP-M HCl Formulation Formulation (Saline, pH 6.0-7.0) Start->Formulation CNS CNS Toxicity (Irwin Test / FOB) Formulation->CNS CV Cardiovascular (ECG / Telemetry) Formulation->CV Block Sciatic Nerve Block (Thermal/Mechanical) CNS->Block If Non-Convulsant CV->Block PK Pharmacokinetics (Plasma/Brain LC-MS) Block->PK Decision Data Analysis (NOAEL / Potency Ratio) PK->Decision

Caption: Phased experimental workflow for PP-M HCl evaluation. Phase 1 prioritizes safety (CNS/CV) before efficacy testing.[1][2][3]

Formulation & Dose Selection

PP-M HCl is a hydrochloride salt, rendering it highly water-soluble compared to the free base local anesthetics.[1][2][3]

Protocol: Preparation of Stock Solution
  • Vehicle: 0.9% Sterile Saline (NaCl).[1][2][3]

  • Concentration: Prepare a stock of 10 mg/mL.

  • pH Adjustment: The HCl salt may be acidic.[1][2][3] Adjust pH to 6.0–7.0 using 0.1 N NaOH to prevent injection site irritation, which can confound behavioral readouts.[1][2][3]

  • Stability: Freshly prepare on the day of dosing.

Dose Rationale
  • Starting Dose: 10 mg/kg (i.p. or s.c.).[1][2][3]

  • Escalation: If no toxicity is observed, escalate to 30, 60, and 100 mg/kg.[1][2][3]

  • Reference Control: Ropivacaine HCl (equimolar doses) for comparative benchmarking.

Phase 1: Safety Pharmacology (CNS & CV)[1][2][3]

A. CNS Irritability & Convulsant Threshold (Modified Irwin Test)

Local anesthetic analogs often cause CNS excitation (tremors, seizures) before cardiovascular collapse.[1][2][3]

Subjects: Male C57BL/6 mice (n=6 per group). Route: Intraperitoneal (i.p.) for rapid systemic absorption.[1][2][3]

Step-by-Step Protocol:

  • Baseline: Acclimatize mice for 30 mins. Record baseline body temperature and sedation score.

  • Dosing: Administer PP-M HCl (10–100 mg/kg).

  • Observation (0–60 min): Score the following every 10 mins:

    • Tremors/Convulsions: (0=None, 1=Twitch, 2=Clonic, 3=Tonic-Clonic).[1][2][3]

    • Ataxia: Loss of righting reflex.[1][2][3]

    • Straub Tail: Indicative of spinal/opioid-like excitation.[1][2][3]

  • Endpoint: If seizure occurs, terminate immediately (humane endpoint) and record latency.

Data Output Table:

Parameter PP-M HCl (High Dose) Ropivacaine (Control) Interpretation
Convulsion Latency >60 min (Hypothesized) 15–20 min PP-M likely less lipophilic/CNS penetrant.[1][2][3]

| Ataxia Score (0-3) | 1 (Mild) | 3 (Severe) | Lower potency on Na+ channels.[1][2][3] |

B. Cardiovascular Safety (Surface ECG)

High-dose piperidine anesthetics can block cardiac Na+ channels (Nav1.5), causing QRS widening.[1][2][3]

Protocol:

  • Anesthesia: Light isoflurane (1.5%) to maintain stable heart rate.[1][2][3]

  • Instrumentation: Subcutaneous needle electrodes (Lead II configuration).

  • Recording: Stabilize for 5 min. Administer PP-M HCl (i.v.[1][2][3] bolus via tail vein) at 5 mg/kg increments.[1][2][3]

  • Analysis: Measure PR interval, QRS duration, and QT interval.

Phase 2: Local Anesthetic Efficacy (Sciatic Nerve Block)[1][2][3]

If PP-M HCl proves safe in Phase 1, evaluate its efficacy as a nerve block.[1][2][3]

Model: Mouse Sciatic Nerve Block (Motor & Sensory) Rationale: Direct perineural injection bypasses PK barriers to test intrinsic activity.[1][2][3]

Step-by-Step Protocol:

  • Injection: Under brief isoflurane anesthesia, inject 50 µL of PP-M HCl (0.5%, 1.0%, 2.0%) into the popliteal fossa of the left hind leg.[1][2][3]

  • Sensory Test (Thermal): Apply a heat source (Hargreaves test) to the plantar surface.[1][2][3]

    • Cutoff: 15 seconds to prevent tissue damage.[1][2][3]

    • Latency: Time to paw withdrawal.[1][2][3]

  • Motor Test (Grip Strength): Evaluate the ability to grip a wire mesh (0 = Normal, 1 = Weakness, 2 = Paralysis).[1][2][3]

  • Timepoints: 5, 15, 30, 60 min post-injection.

Mechanism Diagram: Sodium Channel Blockade

NaChannelBlock Extracellular Extracellular Space Intracellular Intracellular Space Nav17 Voltage-Gated Na+ Channel (Nav1.7 / Nav1.8) Block Channel Blockade (Phasic/Tonic) Nav17->Block Inhibits Na+ Influx PPM_Ext PP-M (Protonated) PPM_Int PP-M (Uncharged) PPM_Ext->PPM_Int Membrane Diffusion (Lipophilicity Dependent) PPM_Int->Nav17 Intracellular Access

Caption: Proposed mechanism. Efficacy depends on the uncharged form crossing the membrane to block the channel from the inside.[1][2][3]

Pharmacokinetics (PK) & Bioanalysis

To correlate toxicity/efficacy with exposure, plasma levels must be quantified.[1][2][3]

LC-MS/MS Method Development
  • Column: C18 Reverse Phase (e.g., Waters XSelect).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]

  • Transition: Monitor m/z [M+H]+ (approx 197.15 for free base) -> Fragment ions (Piperidine ring loss).[1][2][3]

PK Study Protocol
  • Dosing: 10 mg/kg (i.v. and p.o.) to n=3 mice/timepoint.

  • Sampling: 5, 15, 30, 60, 120, 240 min.

  • Tissue: Collect brain tissue at Tmax to calculate Brain-to-Plasma Ratio (Kp,uu) . A low ratio (<0.[1][2][3]1) confirms poor BBB penetration, explaining reduced CNS toxicity compared to Ropivacaine.[1][2][3]

References

  • International Conference on Harmonisation (ICH). (2006).[1][2][3] Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3]Link

  • Mather, L. E., & Chang, D. H. (2001).[1][2][3] Cardiotoxicity with modern local anaesthetics: is there a safer choice? Drugs.[1][2][3] Link

  • Heavner, J. E. (2007).[1][2][3] Local anesthetics.[1][2][3] Current Opinion in Anaesthesiology.[1][2][3] Link

  • Groenendaal, D., et al. (2008).[1][2][3] High-throughput behavioral phenotyping of mouse models of epilepsy.[1][2][3] European Journal of Pharmacology.[1][2][3] Link

  • ChemicalBook. (2024).[1][2][3] Piperidino(2-piperidinyl)methanone hydrochloride Product Entry.[1][2][3][4][5][6][7]Link[1][2][3]

Sources

Application Note: A Practical Guide to Cell-Based Assays for Screening Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties, such as metabolic stability and improved membrane transport.[1][4] Effective screening of compound libraries rich in piperidine derivatives requires robust, physiologically relevant assay methodologies. Cell-based assays are indispensable tools in this process, offering critical insights into a compound's efficacy, mechanism of action (MOA), and potential toxicity within a biological context.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and implementing a strategic, multi-tiered cell-based screening cascade for the evaluation of piperidine-containing compounds.

Introduction: The Strategic Value of Cell-Based Assays

While biochemical assays using purified proteins are valuable for measuring direct target engagement, cell-based assays provide a more holistic and biologically relevant assessment.[5] They allow for the simultaneous evaluation of compound characteristics such as cell permeability, target engagement in a native environment, potential off-target effects, and general cytotoxicity—factors that are critical for predicting in vivo outcomes.[6][8] This is particularly important for complex target classes like G-protein coupled receptors (GPCRs) and ion channels, which are frequently modulated by piperidine-containing drugs and require an intact cellular environment for proper function.[5][9][10]

A well-designed screening cascade enables the efficient identification of high-quality "hit" compounds, minimizes the pursuit of false positives, and provides a solid foundation for lead optimization. This guide outlines a logical progression from primary high-throughput screening (HTS) to secondary confirmatory and mechanistic assays.

The Piperidine Screening Cascade: A Multi-Stage Workflow

A successful screening campaign follows a structured, tiered approach to efficiently manage large compound libraries and generate high-confidence data. The workflow is designed to first cast a wide net to identify any active compounds ("hits") and then apply progressively more specific assays to validate their activity and elucidate their mechanism.

Screening_Cascade cluster_0 Phase 1: Primary Screening (HTS) cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_Library Piperidine Compound Library Primary_Assay Primary Functional Assay (e.g., Calcium Flux, cAMP) Compound_Library->Primary_Assay Cytotoxicity_Assay Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) Compound_Library->Cytotoxicity_Assay Hit_Triage Hit Identification & Triage (Filter cytotoxic compounds) Primary_Assay->Hit_Triage Cytotoxicity_Assay->Hit_Triage Dose_Response Dose-Response Assay (EC50 / IC50 Determination) Hit_Triage->Dose_Response Confirmed 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., Reporter Gene) Dose_Response->Orthogonal_Assay MOA_Studies Mechanism of Action Studies (e.g., Target Engagement) Orthogonal_Assay->MOA_Studies Validated Leads Lead_Optimization Lead_Optimization MOA_Studies->Lead_Optimization Candidate Selection

Caption: High-level workflow for piperidine compound screening.

Foundational Step: Cell Line Selection and Quality Control

The foundation of any reliable cell-based assay is a well-characterized and consistently maintained cell line. The choice of cell line dictates the biological relevance of the assay.

  • Disease-Relevant vs. Engineered Lines: Use disease-relevant cell lines (e.g., cancer cell lines for oncology screening) for phenotypic screens. For target-specific screens, use host cell lines (e.g., HEK293, CHO) with low endogenous target expression that have been engineered to stably express the target of interest, such as a specific GPCR or ion channel.[10]

  • Cell Line Authentication: This is a non-negotiable quality control step. Misidentified or cross-contaminated cell lines are a primary cause of irreproducible research.[11][12]

    • Best Practice: Implement Short Tandem Repeat (STR) genotyping for human cell lines upon receipt from a vendor and regularly thereafter (e.g., every 2-3 months or when a new stock is thawed).[11][13] Consult resources like the International Cell Line Authentication Committee (ICLAC) and Cellosaurus to verify your cell line's identity.[12][14]

    • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[14]

  • Passage Number: Use cells within a consistent and low passage number range (e.g., <20 passages) to avoid phenotypic drift.[11]

Phase 1: Primary High-Throughput Screening (HTS)

The goal of primary screening is to rapidly test thousands of compounds at a single concentration to identify initial "hits." Assays must be robust, reproducible, and scalable.

Protocol 1: Cytotoxicity Counter-Screen (Essential First Pass)

It is critical to first identify and flag compounds that induce cell death, as cytotoxic effects can cause false positives in subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-compatible gold standard.

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells.[15] A decrease in ATP levels is proportional to the degree of cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells in a white, opaque 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.

    • Compound Addition: Add piperidine compounds (e.g., at a final concentration of 10 µM) and appropriate controls (vehicle control, e.g., 0.1% DMSO; positive control for cell death, e.g., staurosporine).

    • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24-72 hours) at 37°C, 5% CO₂.

    • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Causality: Measuring ATP is a rapid and highly sensitive indicator of cell health. A loss of membrane integrity and metabolic activity, hallmarks of cytotoxicity, leads to a rapid depletion of intracellular ATP. This assay serves as a crucial filter to discard non-specific, toxic compounds early in the screening process.[15]

Protocol 2: Target-Specific Functional Assay (Example: GPCR Activation)

Many piperidine drugs target GPCRs, which signal through various pathways, most notably by modulating intracellular levels of cyclic AMP (cAMP) or calcium (Ca²⁺).[10][16]

  • Principle: Gs-coupled receptors increase intracellular cAMP, while Gi-coupled receptors decrease it.[17] Modern assays, like the GloSensor™ Assay, use a genetically encoded luciferase biosensor that emits light upon binding to cAMP, allowing for real-time, live-cell measurements.[18]

  • Signaling Pathway:

    GPCR_cAMP_Pathway Compound Piperidine Ligand GPCR Gs-coupled GPCR Compound->GPCR activates AC Adenylyl Cyclase GPCR->AC stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

    Caption: Gs-coupled GPCR signaling cascade leading to cAMP production.

  • Step-by-Step Protocol (Homogeneous HTRF format):

    • Cell Plating: Plate cells stably expressing the target GPCR in a suitable assay plate.

    • Compound Addition: Add piperidine compounds or controls. For Gi-coupled receptors, a stimulant like forskolin is added to induce a baseline level of cAMP that can then be inhibited.[19]

    • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Lysis & Detection: Add lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[20]

    • Signal Development: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The signal ratio is inversely proportional to the intracellular cAMP concentration.[20]

  • Principle: Gq-coupled receptors trigger the release of calcium from intracellular stores.[21] This transient increase is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells.[22]

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells expressing the target Gq-coupled GPCR in a black, clear-bottom 96- or 384-well plate and grow overnight.[23]

    • Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage).[22]

    • Incubation: Incubate for 45-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in the wells.[22]

    • Data Acquisition: Place the plate into a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation).

    • Baseline & Injection: Measure baseline fluorescence for 15-20 seconds. The instrument then automatically injects the piperidine compounds and immediately continues to read fluorescence kinetically for 1-3 minutes to capture the transient calcium peak.

  • Causality: This is a direct functional readout of Gq pathway activation. The automated injection and immediate reading are crucial because the calcium signal is rapid and transient. Capturing this kinetic data provides a robust measure of receptor activation.[24]

Phase 2: Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (i.e., showing activity in the functional assay but not in the cytotoxicity assay) must be confirmed.

  • Principle: Re-test the hit compounds in the same primary assay, but across a range of concentrations (typically an 8- to 12-point serial dilution). This allows for the calculation of potency (EC₅₀ for agonists) or inhibitory (IC₅₀ for antagonists) values.

  • Data Presentation: The results are plotted as a sigmoidal dose-response curve, which is essential for ranking compounds and understanding their structure-activity relationship (SAR).

ParameterDescriptionTypical Value
EC₅₀ The molar concentration of an agonist that produces 50% of the maximum possible response.Varies (nM to µM)
IC₅₀ The molar concentration of an antagonist that inhibits a specific biological function by 50%.Varies (nM to µM)
Hill Slope Describes the steepness of the curve. A slope of 1 suggests a 1:1 ligand-receptor interaction.0.8 - 1.2
Max Response The maximum effect produced by the compound, often expressed as a percentage of a control agonist.0 - 100%

Phase 3: Secondary and Mechanistic Assays

Validated hits are further characterized using orthogonal assays to confirm the MOA and rule out technology-specific artifacts.

Protocol 3: Reporter Gene Assay
  • Principle: This assay measures a transcriptional event downstream of the initial signaling cascade.[25] A reporter gene (e.g., Firefly luciferase) is placed under the control of a response element that is activated by the signaling pathway of interest (e.g., CREB for cAMP/PKA pathway).[26] Compound-induced pathway activation leads to the expression of the reporter protein, which is quantified by adding a substrate and measuring the resulting light output.[27][28]

  • Step-by-Step Protocol (Dual-Luciferase® System):

    • Transfection: Co-transfect cells with two plasmids:

      • An experimental reporter (e.g., pGL4.29[luc2P/CRE/Hygro]) containing the Firefly luciferase gene driven by a specific response element.

      • A control reporter (e.g., pGL4.74[hRluc/TK]) containing the Renilla luciferase gene driven by a constitutive promoter. This is used to normalize for transfection efficiency and cell number.[29]

    • Cell Plating & Compound Treatment: After 24 hours, plate the transfected cells and treat them with the hit compounds for an appropriate duration (e.g., 6-24 hours) to allow for transcription and translation.

    • Cell Lysis: Wash cells with PBS and add Passive Lysis Buffer.

    • Firefly Luciferase Measurement: Transfer the cell lysate to a white luminometer plate. Add Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.

    • Renilla Luciferase Measurement: Add Stop & Glo® Reagent to the same well. This quenches the Firefly signal and initiates the Renilla reaction. Measure the Renilla luminescence.[29]

    • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. This normalized value reflects the specific activation of the signaling pathway.

  • Trustworthiness: Using an orthogonal assay like a reporter gene provides a self-validating system. If a compound is active in both a rapid second messenger assay (like calcium flux) and a downstream transcriptional assay (like a reporter gene), it significantly increases confidence that the compound is a true modulator of the intended pathway. The dual-reporter system further enhances data reliability by controlling for experimental variability.[29]

Data Quality Control: The Z'-Factor

For any HTS assay, it is critical to quantify its quality and reliability. The Z'-factor is the industry-standard metric for this purpose.[30]

  • Principle: The Z'-factor is a statistical parameter that reflects both the dynamic range of the assay (separation between positive and negative controls) and the data variation.[31][32]

  • Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

  • Interpretation: [33]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Conclusion

This application note provides a strategic and practical framework for the cell-based screening of piperidine-containing compounds. By integrating a logical workflow—from robust primary screening and cytotoxicity counter-screening to dose-response analysis and orthogonal hit validation—researchers can efficiently identify and characterize promising lead candidates. The emphasis on rigorous quality control, including cell line authentication and statistical validation with the Z'-factor, ensures the generation of reliable, reproducible data, thereby accelerating the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Cell-based assays and instrumentation for screening ion-channel targets - PubMed.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • GEN - Genetic Engineering and Biotechnology News. (2025, January 22). Best Practices for Cell Line Authentication.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • University of Colorado Cancer Center. (n.d.). The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research.
  • Creative Bioarray. (2025, June 30). Role of Cell-Based Assays in Drug Discovery and Development.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Merck KGaA. (n.d.). Cell-Based Assays.
  • MDPI. (2022, March 1). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity.
  • North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • On HTS. (2023, December 12). On HTS: Z-factor.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
  • University of Colorado Anschutz Medical Campus. (2023, July 10). Institutional Best Laboratory Practices for Authentication of Cell Lines and Tissue Samples.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • National Center for Biotechnology Information. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Cell Culture Company, LLC. (2024, September 9). Cell Line Authentication Methods: Ensuring Research Integrity.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.
  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL.
  • Bio-protocol. (n.d.). Calcium-Ion analysis.
  • National Center for Biotechnology Information. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • BenchChem. (2025, December). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux.
  • Thermo Fisher Scientific. (n.d.). Luciferase Reporters.
  • National Center for Biotechnology Information. (2011, August 17). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • BD Biosciences. (n.d.). BD™ Calcium Assay Kit.
  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?.
  • GoldBio. (n.d.). A Deep Dive Into the Luciferase Assay: What It is, How It Works and More.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Application Notes and Protocols: Dissolving Piperidino(2-piperidinyl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of Piperidino(2-piperidinyl)methanone hydrochloride, a class of compounds featuring the piperidine moiety, which is a cornerstone in modern medicinal chemistry.[1][2] Given the importance of this structural class in drug discovery, establishing a robust and reproducible dissolution protocol is fundamental for ensuring the accuracy of experimental results.[3][4] These application notes detail the physicochemical properties, safety precautions, solvent selection rationale, and step-by-step protocols for preparing solutions for various research applications. The causality behind each step is explained to provide researchers with a deeper understanding and to allow for logical troubleshooting.

Introduction: Compound Characteristics

Piperidino(2-piperidinyl)methanone hydrochloride belongs to a family of piperidine derivatives. The core structure consists of a piperidine ring attached via its nitrogen (position 1) to a carbonyl group, which is also attached to a second piperidine ring at position 2. The hydrochloride salt form is common for such basic compounds, as it significantly enhances aqueous solubility and stability compared to the free base.[5][6][7]

The general structure is: (Piperidin-1-yl)(piperidin-2-yl)methanone hydrochloride

This basic scaffold can have various substituents on either piperidine ring, which will influence its physicochemical properties, including solubility. It is crucial to consider the specific properties of the exact analogue being used. Piperidine-containing compounds are pivotal in the development of pharmaceuticals for a wide range of therapeutic areas, including neurology and oncology.[8]

Critical Safety and Handling Precautions

Prior to handling, the Safety Data Sheet (SDS) for the specific compound must be reviewed. For piperidine derivatives and their hydrochloride salts, the following general precautions are advised:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. If significant dust is generated, a respirator may be necessary.[9]

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air.[10] Store the solid compound in a tightly sealed container in a desiccator or a dry, controlled environment.

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[11] Avoid direct contact. In case of exposure, follow the first-aid measures outlined in the SDS.

Solubility Profile and Solvent Selection

The choice of solvent is dictated by the experimental application and the intrinsic properties of the compound. As a hydrochloride salt, the compound is generally expected to have good solubility in polar, protic solvents like water.[7][12]

Understanding Solubility Causality
  • Hydrochloride Salt: The HCl salt form protonates the basic nitrogen atoms of the piperidine rings, creating a charged species that is more readily solvated by polar solvents like water. This is a standard strategy to improve the aqueous solubility of basic drug candidates.[13]

  • pH-Dependence: The solubility of basic hydrochloride salts in aqueous media is highly pH-dependent. In acidic to neutral pH, the compound remains protonated and soluble. However, in basic conditions (pH > pKa of the piperidinyl nitrogens), the compound will be deprotonated to its less soluble free base form, which may lead to precipitation.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a powerful aprotic polar solvent capable of dissolving a wide range of compounds and is a common choice for creating high-concentration stock solutions.[14] Alcohols like ethanol can also be effective but may have lower solvating power for salts compared to water or DMSO.

Recommended Solvents

The following table summarizes common solvents and their applications. It is crucial to experimentally verify the solubility of your specific compound at the desired concentration.

SolventTypical Concentration RangeRecommended Use & Rationale
Sterile Water 1-10 mg/mLPrimary choice for aqueous buffers. The hydrochloride salt form is designed for aqueous solubility.[15] Ideal for many in vitro assays where organic solvents may be cytotoxic.
Phosphate-Buffered Saline (PBS, pH 7.2-7.4) 1-10 mg/mLFor physiological/cell-based assays. Buffering capacity helps maintain a stable pH, preventing precipitation that could occur with pH shifts.
Dimethyl Sulfoxide (DMSO) ≥ 20-50 mg/mLHigh-concentration stock solutions. DMSO is an excellent solvent for many organic molecules.[16] Stocks in DMSO can be diluted into aqueous buffers for working solutions. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.[17]
Ethanol 1-5 mg/mLAlternative for stock solutions. Can be used if DMSO is incompatible with the experimental system. May require warming to achieve complete dissolution.

Note: The listed concentrations are typical starting points. The maximum solubility for a specific derivative must be determined empirically.

Detailed Dissolution Protocols

This section provides step-by-step methodologies for preparing both high-concentration stock solutions and aqueous working solutions.

General Workflow for Dissolution

The overall process follows a logical sequence from preparation to final storage, ensuring safety, accuracy, and solution integrity.

G Figure 1: General Dissolution Workflow cluster_prep Preparation and Safety cluster_dissolution Dissolution Process cluster_final Finalization and Storage safety 1. Consult SDS and Don PPE calc 2. Calculate Required Mass (Mass = C x V x MW) safety->calc weigh 3. Weigh Compound (Use calibrated balance) calc->weigh add_solvent 4. Add Solvent to Compound weigh->add_solvent vortex 5. Mix Thoroughly (Vortex/Pipette) add_solvent->vortex check_sol 6. Inspect for Clarity vortex->check_sol assist 7. Aid Dissolution (Warm to 37°C or Sonicate) check_sol->assist Particulates Present ph_adjust 8. Adjust pH (if needed) check_sol->ph_adjust Clear Solution assist->check_sol sterilize 9. Sterile Filter (0.22 µm) for Biological Assays ph_adjust->sterilize store 10. Aliquot and Store (-20°C or -80°C) sterilize->store

Caption: A step-by-step workflow for the safe and accurate dissolution of the compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock that can be stored long-term and diluted for various experiments.

  • Calculate: Determine the mass of Piperidino(2-piperidinyl)methanone hydrochloride needed to prepare a stock solution (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Weigh: Accurately weigh the calculated mass of the compound into a sterile polypropylene or glass vial.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mix: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Assist (if necessary): If dissolution is slow, warm the vial in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator.[18] Re-vortex and inspect for clarity.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol is for preparing ready-to-use solutions in aqueous buffers for direct application in experiments.

  • Method A: Direct Dissolution

    • Calculate and Weigh: As described in Protocol 1, weigh the required amount of compound directly into a sterile conical tube.

    • Dissolve: Add the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4).

    • Mix and Assist: Vortex thoroughly. Use gentle warming (37°C) or sonication if needed to achieve a clear solution. Causality: Warming increases the kinetic energy of solvent and solute molecules, overcoming the lattice energy of the solid more effectively.[18]

    • pH Check: For unbuffered water, check the pH. The hydrochloride salt should yield a slightly acidic solution. If necessary, adjust the pH carefully, but avoid raising it into the basic range where the free base could precipitate.

    • Sterilize: For cell-based assays, filter the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a new sterile tube. This removes any potential microbial contaminants or undissolved micro-particulates.

  • Method B: Dilution from DMSO Stock

    • Calculate: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • Prepare Buffer: Add the final volume of aqueous buffer to a sterile tube.

    • Dilute: While vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise. Causality: Adding the concentrated organic stock to the vortexing aqueous phase promotes rapid mixing and prevents localized high concentrations that can cause the compound to precipitate out of solution (a common issue when "crashing out").[17]

    • Final Check: Ensure the final solution is clear. The final concentration of DMSO should be verified to be compatible with your assay system (typically <0.5%).

Solution Stability and Storage

  • Solid Form: The hydrochloride salt is generally stable when stored under recommended conditions (cool, dry, dark).[9] Its hygroscopic nature necessitates storage in a desiccated environment.[10]

  • DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stocks are typically stable for several months. However, stability is compound-specific and should be verified if stored for extended periods. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Solutions: Aqueous solutions are more susceptible to degradation, particularly through hydrolysis, especially if the compound has sensitive functional groups.[5] It is highly recommended to prepare fresh aqueous solutions for each experiment or to store them for no more than 24-48 hours at 4°C. The stability of piperidine derivatives in aqueous solution can be pH-dependent.[19]

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or cloudiness before use.

  • Solubility Testing: Before preparing a large batch, it is prudent to perform a small-scale solubility test to confirm the compound will dissolve at the target concentration in the chosen solvent.

  • Documentation: Keep detailed records of solution preparation, including compound lot number, concentration, solvent, date, and storage conditions.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Nikolova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Dakshanamurthy, S. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. PharmaCompass. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Biosynce. (2025). What is the stability of piperidine? Biosynce Blog. [Link]

  • DrugBank. (n.d.). Piperidine Hydrochloride. DrugBank Online. [Link]

  • Chemdad. (n.d.). Piperidine hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

  • Oszczapowicz, I., & Poćwiardowska, E. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal. [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]

  • Wager, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Swartz, M. E., & Krull, I. S. (2022). Developing and Validating Dissolution Procedures. LCGC International. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Shakeel, F., et al. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Journal of Molecular Liquids. [Link]

  • Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Link]

  • Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Smith, A. (2019). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

Sources

Using Piperidino(2-piperidinyl)methanone hydrochloride as a building block in organic synthesis

[1]

Executive Summary

Piperidino(2-piperidinyl)methanone hydrochloride (CAS 25755-66-2 for free base generic ref) is a privileged bis-piperidine scaffold derived from pipecolic acid . Structurally, it consists of a piperidine ring attached via a carbonyl linker to the nitrogen of a second piperidine ring.

This building block is critical in the synthesis of Sigma receptor ligands (neuropathic pain, antipsychotics) and local anesthetics structurally related to bupivacaine and ropivacaine. Its value lies in the C2-chiral center (allowing for stereoselective synthesis) and the secondary amine handle , which serves as a versatile nucleophile for divergent library synthesis.

This guide provides high-level synthetic strategies, handling protocols for the hydrochloride salt, and specific workflows for functionalizing the secondary amine to access bioactive chemical space.

Chemical Profile & Strategic Utility

Molecular Architecture
  • IUPAC Name: (Piperidin-2-yl)(piperidin-1-yl)methanone hydrochloride

  • Core Motif: Pipecolyl piperidide (Amide of pipecolic acid).[1]

  • Key Functional Groups:

    • Secondary Amine (

      
      ):  The primary site for derivatization (alkylation/acylation).
      
    • Tertiary Amide: Stable linker, but reducible to a methylene group to form 1,1'-dipiperidinylmethane derivatives.[1]

    • Chiral Center (C2): The 2-position of the piperidine ring is chiral. While often supplied as a racemate, enantiopure forms (S- or R-) are essential for modern drug development (e.g., preventing cardiotoxicity in anesthetics).

Physicochemical Properties (Salt Form)
PropertyDescriptionImplication for Synthesis
State White to off-white crystalline solidEasy to weigh/handle; non-volatile.
Solubility High in

, MeOH; Low in

, Hexane
Requires phase transfer or free-basing for reactions in non-polar solvents (DCM, Toluene).
Hygroscopicity ModerateStore in desiccator; water content can affect stoichiometry in moisture-sensitive couplings.[1]
Acidity Weakly acidic (HCl salt)CRITICAL: Must be neutralized (free-based) before use as a nucleophile.[1]

Synthetic Workflows & Logic

The utility of this scaffold branches into two primary pathways: N-Functionalization (preserving the amide) and Scaffold Reduction (modifying the linker).

Pathway A: N-Functionalization (Sigma Ligand Route)

The most common application is derivatizing the secondary amine to attach lipophilic tails (e.g., benzyl, phenethyl groups). This mimics the pharmacophore of potent Sigma-1 (

PB28
  • Mechanism: Reductive Amination or

    
     Alkylation.[1]
    
  • Advantage: Reductive amination (using aldehydes) is preferred over direct alkylation (using halides) to prevent over-alkylation to the quaternary ammonium salt, utilizing the steric bulk at the C2 position to control selectivity.

Pathway B: Scaffold Reduction (Diamine Route)

Reducing the bridging carbonyl converts the amide into a methylene group, resulting in a vicinal diamine motif (specifically a 1,1'-dipiperidinylmethane).

  • Reagents:

    
     or 
    
    
    .[1]
  • Application: These diamines act as bidentate ligands in catalysis or as chemically stable backbones for antihistamines.[1]

Visualization: Reaction Pathways

Gcluster_0Key Transformation: Free-BasingStartPiperidino(2-piperidinyl)methanone HClFreeBaseFree Base(Nucleophilic Species)Start->FreeBase 1. NaOH/DCM2. Phase SepSigmaLigandSigma Receptor Ligand(N-Alkylated)FreeBase->SigmaLigand R-CHONaBH(OAc)3(Reductive Amination)UreaDerivBis-Piperidine Urea(N-Acylated)FreeBase->UreaDeriv R-N=C=Oor R-COClDiamineDipiperidinylmethane(Reduced Scaffold)FreeBase->Diamine LiAlH4THF, Reflux

Caption: Divergent synthetic pathways starting from the HCl salt. The critical first step is the generation of the free base to unlock nucleophilic reactivity.

Detailed Experimental Protocols

Protocol 1: Preparation of the Free Base (Mandatory Precursor)

Context: The HCl salt is unreactive in nucleophilic substitutions. This step ensures quantitative conversion to the reactive amine.

Reagents:

  • Piperidino(2-piperidinyl)methanone HCl (1.0 eq)

  • Dichloromethane (DCM) (10 mL/g)

  • 1N NaOH (aq) (2.0 eq)

  • Brine (Sat. NaCl)[2]

Procedure:

  • Dissolution: Suspend the HCl salt in DCM in a separatory funnel.

  • Neutralization: Add 1N NaOH. Shake vigorously for 2-3 minutes. The solid should dissolve as the free base partitions into the organic layer.[1]

  • Separation: Collect the organic (lower) layer.[1] Extract the aqueous layer once more with DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield the free base as a viscous oil.
    
    • QC Check:

      
       NMR (
      
      
      ) should show the disappearance of the broad ammonium proton signal (
      
      
      ppm) and a shift of the
      
      
      -proton.
Protocol 2: Synthesis of N-Benzyl Derivatives (Reductive Amination)

Context: This protocol synthesizes Sigma-1 receptor ligand analogs. Reductive amination is chosen for its mild conditions and high chemoselectivity.

Reagents:

  • Free Base (from Protocol 1) (1.0 eq)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    ) (1.5 eq)
  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the Free Base and the Aryl Aldehyde in DCE. Add catalytic acetic acid.[1] Stir at room temperature for 30–60 minutes under

    
    .
    
  • Reduction: Cool the mixture to

    
    . Add 
    
    
    portion-wise over 10 minutes.
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with Saturated

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel; Gradient: 0

    
     5% MeOH in DCM).
    

Troubleshooting:

  • Stalled Reaction: If the imine formation is slow (due to steric hindrance at the C2 position), add 3Å molecular sieves to the reaction mixture to scavenge water.

  • Over-alkylation:[1] Unlikely with STAB, but if observed, lower the aldehyde equivalents to 0.95 eq.

References & Authority

  • Berardi, F., et al. (2009).[1] "Novel 4-(4-aryl)cyclohexylpiperazines as potent sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. (Foundational work on piperazine/piperidine sigma ligands).

    • Coldham, I., et al. (2010).[1] "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (S)-(-)-Ropivacaine." Journal of the American Chemical Society.[1] (Establishes the stereochemistry and synthesis of pipecolic acid derivatives).

      • Zampieri, D., et al. (2018).[1] "New piperidine-based derivatives as sigma receptor ligands."[1] Bioorganic & Medicinal Chemistry Letters. (Specific application of piperidine carboxamides).

        • PubChem Compound Summary. "Piperidino(2-piperidinyl)methanone hydrochloride."[1] (Chemical and Physical Properties).[1][3][4][5][6][7][8]

          Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

          Application Note: Piperidine Derivatives in CNS Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The piperidine scaffold is arguably the most "privileged structure" in central nervous system (CNS) medicinal chemistry. Its ubiquity stems from a unique physicochemical profile: a pKa (~11.0) that ensures protonation at physiological pH (mimicking biogenic amines), conformational flexibility that allows induced fit, and a lipophilic core that facilitates Blood-Brain Barrier (BBB) penetration.[1]

          This guide moves beyond basic literature reviews to provide actionable protocols for the design, synthesis, and biological validation of piperidine-based CNS candidates.[1] We focus on two critical therapeutic areas: Neurodegeneration (AChE inhibitors) and Analgesia (Opioid receptor modulators) .[1]

          Part 1: The Piperidine Rationale in CNS Design

          Physicochemical Causality

          Why does piperidine work so well for CNS targets?

          • The Cationic Pharmacophore: At pH 7.4, the piperidine nitrogen is predominantly protonated. This cation forms a critical salt bridge with Aspartate (Asp) residues found in the orthosteric binding pockets of GPCRs (Dopamine, Serotonin, Opioid) and the anionic site of Acetylcholinesterase (AChE).

          • Lipophilicity & BBB: The six-membered ring provides a lipophilic bulk that balances the polarity of the amine, optimizing the LogP (typically 2–4) required for passive diffusion across the BBB.

          • Vector Positioning: The 4-position of the piperidine ring is an ideal vector for attaching aromatic pharmacophores without disrupting the essential N-interaction.

          Key Therapeutic Architectures

          The following table summarizes how the piperidine core is derivatized for distinct CNS indications.

          Drug ClassRepresentative DrugPiperidine RoleKey Interaction (SAR)
          Alzheimer's DonepezilLinker & BindingN-benzyl group binds to AChE catalytic anionic site (CAS); Indanone binds to peripheral anionic site (PAS).[1]
          Antipsychotic RisperidonePharmacophore4-substituted piperidine binds to D2/5-HT2A receptors; N-linked benzisoxazole provides selectivity.[1]
          Analgesic FentanylScaffold4-anilidopiperidine core; high steric bulk at pos. 4 is tolerated; N-phenethyl group is critical for
          
          
          -opioid potency.[1]
          Stimulant MethylphenidateCore2-substituted piperidine; inhibits DAT/NET transporters via competitive blocking.[1]

          Part 2: Experimental Workflows & Visualizations

          The CNS Discovery Pipeline

          The following diagram outlines the logical flow from scaffold selection to lead optimization, highlighting the critical decision gates for piperidine derivatives.

          CNS_Pipeline Start Scaffold Selection (4-Substituted Piperidine) Synth Synthesis (Reductive Amination) Start->Synth Diversification InVitro In Vitro Screening (Binding/Enzyme Assays) Synth->InVitro Library Gen InVitro->Synth Low Potency ADME ADME & BBB (PAMPA/Caco-2) InVitro->ADME Hit ID (<100nM) ADME->Synth Low Permeability (Optimization) InVivo In Vivo Models (Behavioral) ADME->InVivo High Permeability

          Figure 1: Iterative optimization workflow for piperidine-based CNS candidates. Note the feedback loops from ADME and In Vitro data.

          Part 3: Detailed Application Protocols

          Protocol A: AChE Inhibition Assay (Modified Ellman Method)

          Application: Screening piperidine derivatives (e.g., Donepezil analogs) for Alzheimer's potential.[1] Mechanism: AChE hydrolyzes Acetylthiocholine (ATChI) to Thiocholine.[1][2] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1][2]

          Materials & Reagents[2][3][4][5][6][7][8][9][10]
          • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0 (pH 8.0 is critical; lower pH reduces the spontaneous hydrolysis of the substrate but also reduces enzyme activity. 8.0 is the optimal trade-off).

          • Enzyme: Acetylcholinesterase (from Electrophorus electricus), 500 U/mg.[1] Stock: 1 U/mL in buffer.

          • Substrate: Acetylthiocholine Iodide (ATChI), 15 mM in water.[1]

          • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl2.[1]

          • Test Compounds: 10 mM stock in DMSO.

          Step-by-Step Procedure
          • Preparation: Dilute test compounds in buffer to varying concentrations (0.1 nM – 10 µM). Keep final DMSO < 1%.

          • Plating: In a 96-well clear plate, add:

            • 140 µL Phosphate Buffer (pH 8.0)[1]

            • 20 µL Test Compound Solution (or Vehicle Control)[1]

            • 20 µL AChE Enzyme Solution (0.05 U/well final)

          • Pre-Incubation: Incubate at 25°C for 10 minutes. Causality: Allows the inhibitor to bind to the CAS or PAS sites before substrate competition begins.

          • Reaction Initiation: Add:

            • 10 µL DTNB Solution

            • 10 µL ATChI Substrate

          • Detection: Immediately place in a microplate reader. Measure Absorbance at 412 nm in kinetic mode (every 30s for 10 minutes).

          • Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition =

            
            .[1]
            

          Ellman_Mechanism Substrate Acetylthiocholine (Substrate) Product Thiocholine (Thiol Group) Substrate->Product Hydrolysis Enzyme AChE (Enzyme) Enzyme->Product Hydrolysis Color TNB Anion (Yellow, 412nm) Product->Color + DTNB (Rapid Reaction) Reagent DTNB (Ellman's Reagent) Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site

          Figure 2: Reaction mechanism of the Ellman Assay. The piperidine inhibitor prevents the initial hydrolysis step.

          Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

          Application: Determining if the piperidine candidate can cross the BBB via passive diffusion.[1] Rationale: Piperidines are basic. High pKa can hinder permeability. This assay validates if the lipophilic substitutions compensate for the ionization.

          Materials
          • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

          • Acceptor Plate: 96-well PTFE plate.[1]

          • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[1] Causality: Dodecane/Lipid mimics the hydrophobic core of the BBB endothelial membrane.

          • Buffers:

            • Donor Buffer: PBS pH 7.4.

            • Acceptor Buffer: PBS pH 7.4 (or "Sink" buffer with surfactant to drive equilibrium).[1]

          Step-by-Step Procedure
          • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 mins for solvent evaporation/impregnation.

          • Donor Prep: Dilute test compound to 50 µM in Donor Buffer. Add 150 µL to Donor wells.

          • Acceptor Prep: Add 300 µL of Acceptor Buffer to the Acceptor Plate.

          • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate. Ensure no bubbles are trapped.

          • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

          • Quantification: Separate plates. Analyze concentrations in both Donor and Acceptor wells using LC-MS/MS or UV spectroscopy.[1]

          • Calculation: Calculate Effective Permeability (

            
            ) using the equation:
            
            
            
            
            Where A = filter area, t = time, V = volume.[1]

          Part 4: Synthetic Strategy Note

          For researchers synthesizing these derivatives, the Reductive Amination pathway is the industry standard for 4-substituted piperidines due to its modularity.

          • Start: N-Boc-4-piperidone.

          • Reactant: Primary amine (R-NH2) + Sodium Triacetoxyborohydride (STAB).[1]

          • Condition: DCE/AcOH, Room Temp.

          • Result: This yields the 4-amino-piperidine core (common in Fentanyl analogs).[1][5][6]

          • Alternative: For Donepezil analogs, use Aldol Condensation of N-benzyl-4-formylpiperidine with substituted indanones.[1]

          References

          • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

          • Vardanyan, R. S., & Hruby, V. J. (2014).[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from [1]

          • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Classic Protocol Base).[1]

          • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

          • Creative Bioarray. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [1]

          • Monti, L., et al. (2016).[1][6][9] Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

          Sources

          Application Notes and Protocols: Investigating the Therapeutic Potential of Piperidino(2-piperidinyl)methanone Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Authored by: Gemini, Senior Application Scientist

          Abstract

          The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This document provides a comprehensive guide for the initial investigation of Piperidino(2-piperidinyl)methanone hydrochloride , a novel compound with unexplored therapeutic potential. While specific data for this molecule is not yet prevalent in published literature, its structural motifs suggest plausible interactions with key biological targets. These application notes will, therefore, serve as a foundational resource, offering a logical framework for its synthesis, characterization, and evaluation across several potential therapeutic areas. We will draw upon established methodologies for analogous piperidine-containing compounds to propose detailed experimental protocols, enabling researchers to systematically uncover the pharmacological profile of this promising agent.

          Introduction: The Promise of a Privileged Scaffold

          The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets.[3] This has led to the successful development of piperidine-containing drugs for a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3][4]

          The structure of Piperidino(2-piperidinyl)methanone hydrochloride, featuring two piperidine rings linked by a ketone, suggests several avenues for biological activity. The presence of the basic nitrogen atoms can facilitate interactions with acidic residues in enzyme active sites or receptor binding pockets. The overall structure may mimic endogenous ligands or interfere with protein-protein interactions. This guide will provide the necessary protocols to begin to elucidate the specific therapeutic potential of this compound.

          Potential Mechanisms of Action and Therapeutic Applications

          Based on the extensive literature on piperidine derivatives, we can hypothesize several potential mechanisms of action for Piperidino(2-piperidinyl)methanone hydrochloride.

          Central Nervous System Disorders

          Many piperidine-containing molecules exhibit significant CNS activity.[3] Potential applications in this area are vast and represent a primary avenue of investigation.

          • GABAergic Modulation: The structural similarity of the piperidine ring to gamma-aminobutyric acid (GABA) suggests potential interactions with the GABAergic system.[5] Modulation of GABA receptors or transporters can lead to anticonvulsant, anxiolytic, and analgesic effects.

          • Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is a key feature in several AChE inhibitors used in the treatment of Alzheimer's disease, such as donepezil.[4][6][7][8] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function.[7][9]

          • Sigma Receptor (σR) Modulation: Piperidine derivatives have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10]

          Oncology

          The piperidine scaffold is integral to numerous anticancer drugs.[1] Potential anticancer mechanisms include:

          • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR).[11]

          • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

          • DNA Intercalation: Direct interaction with DNA to disrupt replication and transcription.[1]

          Other Potential Applications
          • Anti-inflammatory Activity: Piperidine derivatives have shown promise in treating inflammatory conditions.[4]

          • Antimicrobial Properties: The piperidine nucleus is found in some antimicrobial agents.[4]

          • Obesity: Inhibition of pancreatic lipase is a potential mechanism for anti-obesity drugs, and some piperidine derivatives have demonstrated this activity.[12]

          Synthesis and Characterization

          The synthesis of Piperidino(2-piperidinyl)methanone hydrochloride would likely involve the coupling of two piperidine-containing building blocks. A plausible synthetic route could involve the acylation of a piperidine derivative with a piperidine carbonyl chloride.[13]

          Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Piperidine2CarboxylicAcid Piperidine-2-carboxylic acid AcylChloride Piperidine-2-carbonyl chloride Piperidine2CarboxylicAcid->AcylChloride SOCl2 or (COCl)2 Piperidine Piperidine Product Piperidino(2-piperidinyl)methanone AcylChloride->Product Piperidine, Base HCl_Salt Piperidino(2-piperidinyl)methanone hydrochloride Product->HCl_Salt HCl in ether

          Caption: Plausible synthetic route for Piperidino(2-piperidinyl)methanone hydrochloride.

          Once synthesized, the compound's identity and purity must be confirmed using standard analytical techniques such as:

          • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

          • Mass Spectrometry (MS)

          • Infrared (IR) Spectroscopy

          • High-Performance Liquid Chromatography (HPLC) for purity assessment.

          Experimental Protocols: A Step-by-Step Guide

          The following protocols are designed to provide a starting point for the investigation of Piperidino(2-piperidinyl)methanone hydrochloride.

          In Vitro Assays

          This initial screen is crucial to determine the cytotoxic potential of the compound and to establish appropriate concentration ranges for subsequent cell-based assays.[1]

          Protocol:

          • Cell Culture: Plate cells (e.g., a relevant cancer cell line or a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

          • Compound Treatment: Prepare serial dilutions of Piperidino(2-piperidinyl)methanone hydrochloride in culture medium. Add the compound to the cells and incubate for 24-72 hours.

          • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

          • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

          • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

          This assay will determine if the compound can inhibit the activity of AChE, a key target in Alzheimer's disease.[6]

          Protocol:

          • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

          • Assay Setup: In a 96-well plate, add buffer, AChE enzyme, and various concentrations of Piperidino(2-piperidinyl)methanone hydrochloride.

          • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

          • Reaction Initiation: Add ATCI and DTNB to initiate the reaction.

          • Kinetic Measurement: Measure the absorbance at 412 nm every minute for 10-20 minutes.

          • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.

          In Vivo Models

          Should in vitro data suggest promising activity, evaluation in animal models is the next logical step. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

          This model is used to identify compounds effective against generalized tonic-clonic seizures.[5]

          Protocol:

          • Animals: Use male Swiss mice (20-25 g).

          • Compound Administration: Administer Piperidino(2-piperidinyl)methanone hydrochloride intraperitoneally (i.p.) at various doses.

          • Seizure Induction: After a predetermined pre-treatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus via corneal electrodes.

          • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

          • Data Analysis: Determine the dose at which the compound protects 50% of the animals from the tonic hindlimb extension (ED50).

          InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Compound_Prep Compound Preparation & Dosing Animal_Acclimatization->Compound_Prep Pretreatment Pre-treatment Period Compound_Prep->Pretreatment Seizure_Induction Seizure Induction (MES) Pretreatment->Seizure_Induction Observation Behavioral Observation Seizure_Induction->Observation Endpoint_Measurement Endpoint Measurement (Tonic Hindlimb Extension) Observation->Endpoint_Measurement ED50_Calculation ED50 Calculation Endpoint_Measurement->ED50_Calculation Report Report Generation ED50_Calculation->Report

          Caption: General workflow for in vivo testing in a mouse model of epilepsy.

          Data Presentation and Interpretation

          Quantitative data from the proposed assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

          Table 1: In Vitro Activity Profile of Piperidino(2-piperidinyl)methanone hydrochloride

          AssayCell Line / EnzymeEndpointResult (IC50/EC50)
          Cell Viability[Specify Cell Line]IC50[Enter Value] µM
          AChE InhibitionHuman AChEIC50[Enter Value] µM
          [Other Assay][Specify Target][Endpoint][Enter Value]

          Table 2: In Vivo Efficacy in the MES-induced Seizure Model

          Dose (mg/kg, i.p.)Number of AnimalsNumber Protected% Protection
          Vehicle1000
          1010[Enter Number][Enter %]
          3010[Enter Number][Enter %]
          10010[Enter Number][Enter %]
          ED50 [Enter Value] mg/kg

          Conclusion and Future Directions

          The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of Piperidino(2-piperidinyl)methanone hydrochloride as a potential therapeutic agent. By systematically evaluating its biological activity through the proposed in vitro and in vivo assays, researchers can elucidate its mechanism of action and identify promising therapeutic applications. Positive results from these initial studies would warrant further preclinical development, including more extensive pharmacological profiling, pharmacokinetic studies, and toxicology assessments. The "privileged" nature of the piperidine scaffold suggests that Piperidino(2-piperidinyl)methanone hydrochloride is a compound of significant interest with the potential to address unmet medical needs.

          References

          • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. Retrieved from [Link]

          • Al-Zahrani, F. M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3899. Retrieved from [Link]

          • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22958. Retrieved from [Link]

          • Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(15), 2825-2843. Retrieved from [Link]

          • Bhanukiran, K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Request PDF. Retrieved from [Link]

          • Sriram, D., & Yogeeswari, P. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Pharmaceuticals, 15(1), 84. Retrieved from [Link]

          • Sharma, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7899. Retrieved from [Link]

          • S, S., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. Retrieved from [Link]

          • PubChem. (n.d.). (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. Retrieved from [Link]

          • Google Patents. (n.d.). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
          • Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Retrieved from [Link]

          • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues (Doctoral dissertation, King's College London). Retrieved from [Link]

          • American Chemical Society. (2016, October 14). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. Retrieved from [Link]

          • Google Patents. (n.d.). US8609670B2 - Piperidino-dihydrothienopyrimidine sulfoxides and their use for treating COPD and asthma.
          • D'Hoedt, D., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 331-337. Retrieved from [Link]

          • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

          • De Rienzo, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1143-1150. Retrieved from [Link]

          Sources

          Application Notes and Protocols for High-Throughput Screening of Piperidine Libraries

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: The Piperidine Scaffold in Modern Drug Discovery

          The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent structural motifs in pharmaceuticals. Its ubiquity is a testament to its remarkable versatility as a pharmacophore. Found in over 70 FDA-approved drugs, the piperidine scaffold offers a three-dimensional framework that can be strategically decorated to modulate a compound's physicochemical properties, including lipophilicity and metabolic stability.[1] This, in turn, can enhance biological activity, improve pharmacokinetic profiles, and increase selectivity for a desired biological target.[2][3] The conformational flexibility of the piperidine ring, which primarily exists in a chair conformation, allows for the precise spatial orientation of substituents, enabling optimal interactions with the binding sites of proteins such as G-protein coupled receptors (GPCRs), kinases, and various enzymes.[4]

          High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of vast compound libraries against specific biological targets.[5][6] When applied to piperidine-focused libraries, HTS campaigns can efficiently identify novel hit compounds that serve as the starting point for the development of new therapeutics. This document provides a comprehensive guide for researchers undertaking HTS of piperidine libraries, with detailed protocols for both GPCR antagonist and kinase inhibitor screening campaigns.

          Part 1: The High-Throughput Screening Workflow

          A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the identification and validation of promising hit compounds.[6][7] The entire process must be meticulously planned and executed to minimize false positives and ensure the reproducibility of the results.

          Assay Development and Miniaturization

          The foundation of any HTS campaign is a reliable and robust assay. The choice of assay depends on the biological target and can be either biochemical (e.g., enzyme inhibition) or cell-based (e.g., receptor activation).[8] For screening large libraries, the assay must be miniaturized, typically to a 384- or 1536-well plate format, to conserve reagents and increase throughput.[9]

          Key considerations during assay development include:

          • Pharmacological Relevance : The assay should accurately reflect the desired mechanism of action.[8]

          • Reproducibility : The assay must yield consistent results across different plates and on different days.

          • Signal Window : A sufficiently large signal window between positive and negative controls is essential for identifying true hits.

          • DMSO Tolerance : The assay must be tolerant to the small amount of dimethyl sulfoxide (DMSO) used as a solvent for the compound library, typically less than 1% v/v.[9]

          The Screening Cascade: From Primary Screen to Hit Validation

          The screening process is best conceptualized as a funnel, where a large number of compounds are progressively filtered through a series of assays to identify a small number of high-quality hits.[10]

          HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_validation Hit Validation & Prioritization cluster_output Primary_Screen Primary HTS of Piperidine Library (Single Concentration) Identify_Hits Identify Primary Hits (Based on Activity Threshold) Primary_Screen->Identify_Hits Hit_Confirmation Re-test Primary Hits (Single Concentration, Triplicates) Identify_Hits->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assays Orthogonal & Counter-Screens (Eliminate False Positives) Dose_Response->Orthogonal_Assays SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis Validated_Hits Validated Hits for Lead Optimization SAR_Analysis->Validated_Hits

          Caption: A general workflow for a high-throughput screening campaign.

          Part 2: Application Note - Screening a Piperidine Library for GPCR Antagonists

          This application note details a cell-based HTS campaign to identify antagonists of a Gαq-coupled GPCR, a common target for piperidine-containing compounds, from a diverse piperidine library.

          Assay Principle: Calcium Flux

          Gαq-coupled GPCRs, upon activation by an agonist, trigger a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[10] This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. In an antagonist screening mode, the assay measures the ability of a compound to inhibit the agonist-induced calcium flux.

          GPCR_Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Activates G_Protein G_Protein GPCR->G_Protein Activates Antagonist Antagonist Antagonist->GPCR Blocks PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca_Release IP3->Ca_Release

          Caption: Gαq-coupled GPCR signaling pathway for a calcium flux assay.

          Summary of a Representative Piperidine Library Screen

          The following table summarizes hypothetical data from an HTS campaign of a piperidine library screened for antagonist activity against a target GPCR.

          ParameterValueDescription
          Library Size 20,000 compoundsThe total number of unique piperidine derivatives screened.
          Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.
          Assay Format 384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
          Target Receptor Human GPCR-XA Gαq-coupled GPCR involved in a specific disease pathway.
          Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.
          Primary Hit Rate 1.8%Percentage of compounds causing >50% inhibition in the primary screen.
          Confirmed Hit Rate 0.9%Percentage of primary hits that were confirmed upon re-testing.
          Potency Range (IC₅₀) 80 nM - 15 µMThe range of potencies observed for the confirmed hits in dose-response studies.
          Detailed Protocols

          This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format.

          Materials and Reagents:

          • HEK293 cell line stably expressing the target human GPCR.

          • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

          • Calcium-sensitive dye (e.g., Fluo-8 AM).

          • Probenecid (to prevent dye leakage).

          • GPCR-X agonist.

          • Piperidine compound library (10 mM in DMSO).

          • 384-well black, clear-bottom microplates.

          • Automated liquid handling system.

          • Fluorescence plate reader with kinetic reading capabilities.

          Procedure:

          • Cell Plating:

            • Culture HEK293-GPCR-X cells to 80-90% confluency.

            • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

            • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

            • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

          • Dye Loading:

            • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

            • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

            • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[10]

          • Compound Addition:

            • Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of the 10 mM piperidine library compounds in DMSO to the corresponding wells of the cell plate for a final concentration of 10 µM.

            • Incubate at room temperature for 15-30 minutes.

          • Agonist Stimulation and Signal Detection:

            • Prepare the agonist solution in assay buffer at a concentration that elicits an EC₈₀ response.

            • Place the cell plate in the fluorescence plate reader.

            • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.

            • Continue reading the fluorescence signal for 60-120 seconds.[10]

          Procedure:

          • Select the confirmed primary hits.

          • Prepare serial dilutions of each hit compound in assay buffer, typically in a 10-point concentration range.

          • Repeat the calcium flux assay as described in Protocol 1, using the serially diluted compounds.

          • Plot the percentage of inhibition against the logarithm of the compound concentration.

          • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

          Part 3: Application Note - Screening a Piperidine Library for Kinase Inhibitors

          This application note provides a methodology for a biochemical HTS campaign to identify inhibitors of a specific protein kinase from a piperidine library.

          Assay Principle: ADP Detection

          Kinases catalyze the transfer of a phosphate group from ATP to a substrate. This reaction universally produces ADP. The amount of ADP produced is directly proportional to the kinase activity. The Transcreener® ADP Assay is a homogenous, fluorescence-based assay that quantifies ADP production, making it a robust platform for HTS of kinase inhibitors.[11]

          Kinase_Assay Kinase Kinase Phospho_Substrate Phospho_Substrate Kinase->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phospho_Substrate Inhibitor Inhibitor Inhibitor->Kinase Blocks Transcreener_Reagent Transcreener_Reagent ADP->Transcreener_Reagent Fluorescent_Signal Fluorescent_Signal Transcreener_Reagent->Fluorescent_Signal Generates Signal

          Caption: Principle of a kinase inhibition assay based on ADP detection.

          Summary of a Representative Kinase Inhibitor Screen
          ParameterValueDescription
          Library Size 20,000 compoundsThe total number of unique piperidine derivatives screened.
          Screening Concentration 10 µMThe single concentration used for the primary screen.
          Assay Format 384-well microplateStandard format for HTS.
          Primary Assay Transcreener® ADP AssayA fluorescence polarization-based assay to measure kinase activity by quantifying ADP.
          Primary Hit Rate 2.2%Percentage of compounds causing >50% inhibition.
          Confirmed Hit Rate 1.1%Percentage of primary hits confirmed in repeat experiments.
          Detailed Protocol: Primary HTS - Transcreener® ADP Assay

          Materials and Reagents:

          • Target Kinase and its specific substrate.

          • Kinase Reaction Buffer.

          • ATP.

          • Transcreener® ADP² FP Assay Kit (including ADP Alexa633 Tracer and ADP² Antibody).

          • Piperidine compound library (10 mM in DMSO).

          • 384-well low-volume black microplates.

          • Automated liquid handling system.

          • Plate reader capable of measuring fluorescence polarization.

          Procedure:

          • Compound Dispensing:

            • Dispense a small volume (e.g., 40 nL) of the 10 mM piperidine library compounds into the assay plate.

          • Kinase/Substrate Addition:

            • Prepare a solution of the kinase and its substrate in the reaction buffer.

            • Dispense 5 µL of this solution into each well of the assay plate.

          • Initiation of Reaction:

            • Prepare a solution of ATP in the reaction buffer.

            • Add 5 µL of the ATP solution to each well to start the kinase reaction.

            • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

          • Detection:

            • Prepare the ADP detection mixture according to the Transcreener® kit protocol.

            • Add 10 µL of the detection mixture to each well.

            • Incubate for 60 minutes at room temperature.

          • Data Acquisition:

            • Read the fluorescence polarization on a compatible plate reader.

          Part 4: Data Analysis and Hit Validation

          Data Analysis

          The raw data from each plate must be normalized to account for plate-to-plate variability. This is typically done using positive and negative controls on each plate.[12] The Z'-factor is a statistical parameter used to assess the quality of the HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[13]

          The percent inhibition for each compound is calculated using the following formula:

          % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

          Primary hits are typically defined as compounds that exhibit inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).[10]

          Hit Validation Cascade

          A critical phase of any HTS campaign is the elimination of false positives.[10] This is achieved through a cascade of validation and secondary assays.

          • Hit Confirmation : Primary hits are re-tested, often in triplicate, under the same assay conditions to confirm their activity.

          • Dose-Response Analysis : Confirmed hits are tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[8]

          • Orthogonal Assays : To ensure that the observed activity is not an artifact of the primary assay technology, hits should be tested in an orthogonal assay that has a different readout or mechanism. For example, a kinase inhibitor identified in an ADP detection assay could be validated using an assay that measures substrate phosphorylation.

          • Counter-Screens : These assays are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or that act through a non-specific mechanism.

          • Preliminary Structure-Activity Relationship (SAR) Analysis : The structures of the validated hits are analyzed to identify common chemical scaffolds and to guide the synthesis or purchase of analogs for further testing.[8][10]

          Conclusion

          High-throughput screening of piperidine libraries is a powerful strategy for the identification of novel chemical starting points for drug discovery programs. The success of such a campaign relies on the development of a robust and relevant assay, careful execution of the screening process, and a rigorous hit validation cascade. The protocols and guidelines presented in this document provide a framework for researchers to design and implement effective HTS campaigns targeting important drug classes such as GPCRs and kinases, ultimately accelerating the discovery of new medicines.

          References

          • Bajorath, J. (2002). High-Throughput Screening: The Practice of Automation in the Discovery of Active Substances. Wiley-VCH.
          • Macarron, R., & Hertzberg, R. P. (2011). Design and operation of a high-throughput screening facility. In High Throughput Screening: Methods and Protocols (pp. 1-26). Humana Press.
          • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588.
          • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
          • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

          • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

          • Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

          • Charles River. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

          • Zhang, X. D. (2011). A new method with flexible and balanced control of false negatives and false positives for hit selection in RNAi high-throughput screening assays. Journal of biomolecular screening, 16(6), 605-615.
          • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

          • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
          • Gorshkov, K., et al. (2011). Comprehensive analysis of high-throughput screening data. Drug discovery today, 16(11-12), 510-521.
          • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

          • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

          • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. Retrieved from [Link]

          • Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]

          • Loe, T. D., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
          • Johnson, T. O., et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of biomolecular screening, 17(2), 216-228.
          • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. Retrieved from [Link]

          • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

          • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

          • Singh, N., & Kumar, A. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 843-863. Retrieved from [Link]

          Sources

          Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from Piperidine Precursors

          Author: BenchChem Technical Support Team. Date: February 2026

          Audience: Researchers, Scientists, and Drug Development Professionals

          Abstract: The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a significant portion of pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3][4] This guide provides an in-depth exploration of key synthetic strategies for the construction and functionalization of the piperidine ring system. Moving beyond mere procedural descriptions, we delve into the mechanistic rationale behind these methodologies, offering field-proven insights to empower researchers in the rational design and synthesis of novel bioactive molecules. Detailed, validated protocols for cornerstone reactions are provided, alongside a comparative analysis to guide the selection of the most appropriate synthetic route for a given molecular target.

          The Piperidine Scaffold: A Privileged Element in Drug Design

          The prevalence of the piperidine motif in over a hundred commercially available drugs is not coincidental.[4] It is considered a "privileged scaffold" because its unique structural and chemical properties enhance the "druggability" of a molecule.[5]

          • Three-Dimensionality and Conformational Control: Unlike flat aromatic rings, the sp³-hybridized piperidine ring adopts a stable chair conformation. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling more specific and high-affinity interactions with complex biological targets like enzyme active sites and protein receptors.[4][5]

          • Physicochemical Modulation: The basic nitrogen atom (pKa of piperidinium ion ≈ 11.2) is often protonated at physiological pH. This feature is critical for modulating aqueous solubility and can serve as a key hydrogen bond acceptor or donor in ligand-receptor interactions.[5] The overall scaffold provides a non-polar framework that aids in membrane permeability, a crucial factor in pharmacokinetic (ADME) profiles.[5]

          • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[5]

          cluster_properties Key Physicochemical Properties cluster_impact Impact on Drug Discovery Piperidine Piperidine Scaffold Prop1 3D Structure (Chair Conformation) Piperidine->Prop1 Prop2 Modulated Lipophilicity & Solubility Piperidine->Prop2 Prop3 Metabolic Stability Piperidine->Prop3 Impact1 Enhanced Receptor Binding & Selectivity Prop1->Impact1 Impact2 Improved ADME Properties Prop2->Impact2 Impact3 Increased Bioavailability & Half-Life Prop3->Impact3 Start Substituted Pyridine + Acetic Acid Reactor Charge High-Pressure Reactor Start->Reactor Catalyst Add PtO₂ Catalyst Reactor->Catalyst Pressurize Purge & Pressurize with H₂ (50-70 bar) Catalyst->Pressurize Stir Stir at Room Temp (4-10h) Pressurize->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Depressurize, Quench with NaHCO₃ Monitor->Workup Complete Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Pure Piperidine Derivative Purify->End cluster_reaction Aza-Diels-Alder Reaction reactants Diene (4π) + Imine (2π) transition [4+2] Concerted Transition State reactants->transition catalyst [Lewis Acid Catalyst] catalyst->transition product Tetrahydropyridine Intermediate transition->product reduction Reduction (e.g., H₂, Pd/C) product->reduction final_product Substituted Piperidine reduction->final_product

          Sources

          Application Notes & Protocols for the Preclinical Development of Piperidine-Based Drug Candidates

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of clinically approved pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a three-dimensional architecture, can be readily functionalized, and its basic nitrogen atom often serves as a key pharmacophoric element for target interaction while also influencing solubility.[1][4] Its structural flexibility allows it to adapt to the steric demands of various biological targets, enhancing "druggability."[1]

          However, the very features that make piperidine so attractive also present specific challenges during preclinical development. Issues such as metabolic stability, potential for off-target effects like hERG channel inhibition, and complex pharmacokinetic profiles must be systematically addressed.[5][6] This guide provides a comprehensive framework for researchers navigating the preclinical journey of piperidine-based drug candidates. It moves beyond a simple checklist, offering detailed protocols and explaining the causal logic behind key experimental decisions to build a robust data package for advancing to clinical trials.

          PART 1: Lead Optimization and Physicochemical Profiling

          The journey from a hit compound to a preclinical candidate hinges on a rigorous lead optimization process. For piperidine-containing molecules, this involves fine-tuning the structure to achieve a balance of potency, selectivity, and drug-like properties. Understanding and engineering the physicochemical properties of the piperidine scaffold is paramount.

          The "Why": Causality in Physicochemical Design

          The physicochemical properties of a piperidine derivative dictate its behavior in biological systems. Key parameters directly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

          • Basicity (pKa): The nitrogen atom in the piperidine ring is typically basic (pKa ~11.2 for the protonated form).[3] This basicity is often crucial for target binding via ionic interactions but also means the molecule will be predominantly charged at physiological pH. This high degree of ionization can reduce membrane permeability and increase the risk of hERG channel binding.[5] Medicinal chemistry strategies often focus on modulating this pKa by introducing electron-withdrawing groups or modifying the substitution pattern.[5]

          • Lipophilicity (logP/logD): Lipophilicity affects solubility, permeability, plasma protein binding, and metabolism.[7] While increased lipophilicity can improve membrane permeability, it can also lead to higher metabolic turnover, lower aqueous solubility, and increased off-target toxicity.[5][7] The substitution pattern on the piperidine ring must be carefully chosen to achieve an optimal logP/logD value.

          • Conformational Rigidity: Piperidine exists in a stable chair conformation.[4] Strategically introducing substituents or incorporating the ring into a more rigid system (e.g., spirocycles) can lock in a bioactive conformation, improving potency and selectivity while potentially reducing off-target binding and improving metabolic stability.[1][6]

          Data Presentation: Key Physicochemical Parameters for Piperidine Scaffolds
          ParameterTypical Range for Oral DrugsImportance for Piperidine CandidatesMeasurement/Prediction Method
          pKa 6 - 8Critical for solubility, permeability, and hERG risk. Modulating the basic nitrogen is a key optimization strategy.Potentiometric titration, Capillary electrophoresis, In silico prediction (e.g., Marvin Sketch)[8]
          logD at pH 7.4 1 - 3Balances solubility and permeability. Key indicator of overall drug-like properties.Shake-flask method (Octanol/Water), Chromatographic methods (HPLC)
          Aqueous Solubility > 50 µMEssential for absorption and formulation. The basicity of piperidine can be leveraged to form salts with improved solubility.Kinetic or thermodynamic solubility assays (e.g., nephelometry)
          Molecular Weight < 500 DaAdherence to Lipinski's Rule of Five for good oral bioavailability.Calculated from chemical structure
          Polar Surface Area < 140 ŲInfluences membrane permeability and blood-brain barrier penetration.In silico prediction
          Experimental Workflow: Lead Optimization Strategy

          The following diagram illustrates a typical workflow for optimizing a piperidine-based lead compound.

          G cluster_0 Initial Lead cluster_1 Optimization Cycles cluster_2 Candidate Selection Lead Piperidine Lead (Potent but Poor PK) SAR SAR Exploration: - Modulate pKa - Tune logD - Conformational Restriction Lead->SAR PhysChem Physicochemical Profiling SAR->PhysChem Synthesize Analogs ADME In Vitro ADME Screening PhysChem->ADME Tox In Vitro Tox (Cytotox, hERG) ADME->Tox Tox->SAR Iterate Design Candidate Preclinical Candidate (Balanced Profile) Tox->Candidate Meet Criteria

          Caption: Iterative cycle for lead optimization of piperidine-based compounds.

          PART 2: In Vitro Pharmacology & Target Validation

          Before investing in extensive ADME and toxicology studies, it is imperative to confirm that the drug candidate interacts with its intended molecular target within a cellular context.[9][10] Target engagement assays provide this crucial evidence, validating the mechanism of action and ensuring that observed biological effects are not due to off-target activities.[10]

          The "Why": The Imperative of Target Engagement

          A compound's potency in a biochemical assay (using isolated proteins) does not guarantee its effectiveness in a complex cellular environment.[11] It must be able to cross cell membranes, avoid efflux pumps, and engage its target in the presence of countless other biomolecules. Target engagement assays measure the direct binding of a compound to its target in living cells, providing a more physiologically relevant measure of potency and guiding dose selection for later in vivo studies.[10][12][13]

          Protocol: Cellular Thermal Shift Assay (CETSA®)

          CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[13] It operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

          Objective: To quantify the engagement of a piperidine-based drug candidate with its intracellular protein target.

          Materials:

          • Cell line expressing the target protein.

          • Complete cell culture medium.

          • Phosphate-Buffered Saline (PBS).

          • Test compound (piperidine derivative) dissolved in DMSO.

          • Vehicle control (DMSO).

          • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

          • Instrumentation: PCR thermal cycler, centrifuge, equipment for protein quantification (e.g., Western Blot or ELISA).

          Step-by-Step Methodology:

          • Cell Culture and Treatment:

            • Seed cells in appropriate culture vessels and grow to ~80-90% confluency.

            • Treat cells with varying concentrations of the piperidine test compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

          • Heating Step:

            • After treatment, harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a small volume of PBS.

            • Aliquot the cell suspension into PCR tubes.

            • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature). The optimal temperature range must be determined empirically for each target protein.

          • Cell Lysis and Protein Extraction:

            • Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

            • Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

          • Analysis of Soluble Protein:

            • Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.

            • Quantify the amount of the target protein remaining in the supernatant using a suitable method like Western Blot, ELISA, or mass spectrometry.

          • Data Analysis:

            • For each compound concentration, plot the amount of soluble target protein as a function of temperature.

            • The binding of the drug candidate will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.

            • The magnitude of this thermal shift can be used to determine the potency of target engagement (e.g., by calculating an EC50 from isothermal dose-response curves performed at a fixed temperature).

          Visualization: Principle of CETSA

          G cluster_0 No Drug cluster_1 With Drug P1 Protein Heat1 Heat P1->Heat1 Agg1 Aggregated Protein Heat1->Agg1 Drug Drug Complex Protein-Drug Complex Drug->Complex P2 Protein P2->Complex Heat2 Heat Complex->Heat2 Stable Soluble Protein Heat2->Stable

          Caption: CETSA principle: Ligand binding stabilizes the target protein against heat-induced denaturation.

          PART 3: In Vitro ADME Profiling

          Early assessment of a compound's ADME properties is crucial for avoiding costly late-stage failures.[14] For piperidine derivatives, a key area of focus is metabolic stability, as the ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[15][16]

          The "Why": Understanding Piperidine Metabolism

          The primary metabolic pathways for many piperidine-containing drugs involve enzymatic reactions at or near the nitrogen atom.[15][16]

          • N-dealkylation: This is a major metabolic route for many piperidine drugs, particularly those with N-alkyl substituents. The reaction is often catalyzed by CYP3A4, a major drug-metabolizing enzyme in the human liver.[15][16]

          • Ring Oxidation: Oxidation can occur at carbons alpha to the nitrogen, leading to the formation of lactams.[16]

          • Hydroxylation: Oxidation can also occur at other positions on the piperidine ring or its substituents.

          Understanding a compound's metabolic fate is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.[17]

          Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

          This assay evaluates a compound's susceptibility to Phase I metabolism by CYP enzymes.[7]

          Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine-based drug candidate.

          Materials:

          • Pooled Human Liver Microsomes (HLM).

          • Phosphate buffer (e.g., 100 mM, pH 7.4).

          • Test compound (10 mM stock in DMSO).

          • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

          • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

          • Quenching solution: ice-cold acetonitrile containing an internal standard.

          • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

          Step-by-Step Methodology:

          • Preparation:

            • Prepare a microsomal incubation mixture by diluting HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm at 37°C.

            • Prepare the test compound solution by spiking the stock solution into the microsomal mixture to achieve a final concentration (typically 1 µM).

          • Initiation of Reaction:

            • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsomal/compound mixture.

          • Time-Point Sampling:

            • Immediately collect an aliquot for the zero-minute time point (T=0) and quench it by adding it to a 96-well plate containing the ice-cold acetonitrile/internal standard solution.

            • Incubate the remaining reaction mixture at 37°C in a shaking water bath.

            • Collect subsequent aliquots at various time points (e.g., 5, 15, 30, 45, and 60 minutes) and quench them in the same manner.[7]

          • Sample Processing:

            • Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

            • Transfer the supernatant to a new plate for analysis.

          • LC-MS/MS Analysis:

            • Analyze the samples by LC-MS/MS to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[7]

          • Data Analysis:

            • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

            • The slope of the linear regression of this plot is the elimination rate constant (k).

            • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

            • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

          Data Presentation: Interpretation of Metabolic Stability Data
          Intrinsic Clearance (CLint)Predicted Hepatic ClearanceInterpretation
          < 12 µL/min/mgLowCompound is likely to have a long half-life in vivo.
          12 - 57 µL/min/mgIntermediateCompound has moderate metabolic turnover.
          > 57 µL/min/mgHighCompound is likely to be rapidly cleared in vivo, potentially leading to low oral bioavailability.
          Visualization: Common Metabolic Pathways for Piperidine Drugs

          G Parent Piperidine Drug (with N-Alkyl group R) CYP3A4 CYP3A4 Parent->CYP3A4 Phase I Metabolism NDealkyl N-Dealkylated Metabolite CYP3A4->NDealkyl N-Dealkylation (Major Pathway) AlphaOx Alpha-Carbon Oxidation CYP3A4->AlphaOx Oxidation Hydrox Ring Hydroxylation CYP3A4->Hydrox Lactam Lactam Metabolite AlphaOx->Lactam

          Caption: Major metabolic fates of N-substituted piperidine-based drug candidates.

          PART 4: In Vitro Toxicology & Safety Pharmacology

          Identifying potential toxic liabilities early is a cornerstone of modern drug discovery.[14][18][19] In vitro assays provide a rapid and cost-effective means to flag compounds that may cause cellular damage or interfere with critical physiological functions before they are advanced to animal studies.[18][19][20]

          The "Why": Early De-risking of Piperidine Candidates
          • General Cytotoxicity: A compound that indiscriminately kills cells is unlikely to be a safe therapeutic.[21] Cytotoxicity assays measure a compound's potential to cause cell death through mechanisms like necrosis or apoptosis.[18][21]

          • hERG Liability: A significant safety concern for many nitrogen-containing basic compounds, including some piperidines, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][22] Inhibition of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[5][22] Assessing hERG liability is a mandatory part of safety screening.

          Protocol: LDH Cytotoxicity Assay

          The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the integrity of the plasma membrane.[21]

          Objective: To determine if a piperidine-based drug candidate induces cell death by measuring the release of LDH from damaged cells.

          Materials:

          • Adherent cell line (e.g., HepG2 for liver toxicity screening).

          • 96-well cell culture plates.

          • Test compound and vehicle control (DMSO).

          • Positive control for maximum LDH release (e.g., Lysis Buffer provided in a commercial kit).

          • Commercially available LDH assay kit (containing substrate, cofactor, and dye).

          • Spectrophotometer (plate reader).

          Step-by-Step Methodology:

          • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

          • Compound Treatment: Treat the cells with a serial dilution of the piperidine test compound for a specified period (e.g., 24 or 48 hours). Include wells for untreated cells (spontaneous LDH release), vehicle control, and maximum LDH release.

          • Prepare Maximum Release Control: About 45 minutes before the end of the incubation period, add Lysis Buffer to the wells designated for maximum LDH release.

          • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.

          • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture from the kit to each well and incubate at room temperature, protected from light, for approximately 30 minutes.

          • Measurement: Stop the enzymatic reaction by adding the Stop Solution provided in the kit. Measure the absorbance at the appropriate wavelength (e.g., 490 nm and 680 nm) using a plate reader.

          • Data Analysis:

            • Subtract the 680 nm absorbance value (background) from the 490 nm value.

            • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * ( (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) )

            • Plot % Cytotoxicity versus compound concentration to determine the CC50 (the concentration that causes 50% cell death).

          Data Presentation: Key In Vitro Toxicology Assays
          Assay TypeEndpoint MeasuredRelevance for Piperidine Candidates
          Cytotoxicity (MTT, LDH) Cell viability, membrane integrity[20][21]General assessment of cellular toxicity.[18][19]
          hERG Patch Clamp Inhibition of the IKr potassium currentCritical safety screen for cardiotoxicity risk due to basic nitrogen.[22]
          Ames Test (Genotoxicity) Bacterial reverse mutationAssesses mutagenic potential; required for IND submission.[23]
          Mitochondrial Toxicity Mitochondrial membrane potential[21]Identifies compounds that impair cellular energy production.
          CYP Inhibition Inhibition of major CYP isoformsPredicts potential for drug-drug interactions.
          Visualization: Mechanism of hERG Channel Blockade

          G cluster_0 Normal Function cluster_1 Drug Blockade Channel_Open Extracellular hERG Channel (Open) Intracellular K_ion_out K+ K_ion_out->Channel_Open:f0 K+ Efflux (Repolarization) Channel_Blocked Extracellular hERG Channel (Blocked) Intracellular No_efflux No K+ Efflux Channel_Blocked:f0->No_efflux Drug Piperidine Drug (+) Drug->Channel_Blocked:f2 Binds to pore domain G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 IND-Enabling Target Target Engagement PK Rodent PK/ Bioavailability Target->PK ADME ADME Profiling ADME->PK Tox Safety/Tox Screening Tox->PK Efficacy Disease Model Efficacy PK->Efficacy GLP GLP Toxicology Efficacy->GLP IND IND Submission GLP->IND

          Caption: High-level workflow from in vitro screening to IND submission.

          PART 6: Regulatory Considerations

          All preclinical safety studies intended to support a first-in-human clinical trial must be conducted in compliance with Good Laboratory Practice (GLP) regulations as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). [24][25][26]These regulations ensure the quality, integrity, and reliability of the non-clinical safety data. [24] The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory authorities. Key guidelines for preclinical development include:

          • ICH M3(R2): Guidance on non-clinical safety studies for the conduct of human clinical trials. [27]* ICH S6(R1): Preclinical safety evaluation of biotechnology-derived pharmaceuticals, which contains principles applicable to other biologics. [28][29][30]* ICH S7A/S7B: Safety pharmacology studies for human pharmaceuticals. [27] These studies typically involve dose-range finding and pivotal repeat-dose toxicology studies in two species (one rodent, one non-rodent), along with a battery of safety pharmacology and genotoxicity tests. [25][26][31]

          Conclusion

          The preclinical development of piperidine-based drug candidates is a multifaceted process that requires a tailored and scientifically rigorous approach. By focusing on the unique characteristics of the piperidine scaffold—particularly its basicity, metabolic profile, and potential for hERG liability—researchers can proactively design better molecules and more informative experiments. The integration of robust in vitro assays for target engagement, ADME, and toxicology early in the discovery pipeline allows for the selection of candidates with the highest probability of success. Following a logical progression from in vitro characterization to in vivo validation under a framework of regulatory compliance provides the most efficient path toward advancing these promising therapeutics to the clinic.

          References

          • Williamson, D. S., et al. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

          • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 20, 2026, from [Link]

          • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. Retrieved February 20, 2026, from [Link]

          • Cytotoxicity Assays | Life Science Applications. (n.d.). BMG Labtech. Retrieved February 20, 2026, from [Link]

          • Kath, J. C., & Baranczak, A. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications. Retrieved February 20, 2026, from [Link]

          • Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. (2026, February 13). Infinix Bio. Retrieved February 20, 2026, from [Link]

          • Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX. Retrieved February 20, 2026, from [Link]

          • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved February 20, 2026, from [Link]

          • Lu, P., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

          • Lu, P., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Retrieved February 20, 2026, from [Link]

          • FDA Requirements for Preclinical Studies. (n.d.). Retrieved February 20, 2026, from [Link]

          • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved February 20, 2026, from [Link]

          • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved February 20, 2026, from [Link]

          • Barten, D. M., et al. (2012). Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

          • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

          • Czarnota, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

          • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, July). FDA. Retrieved February 20, 2026, from [Link]

          • Cignarella, M., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]

          • Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

          • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

          • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved February 20, 2026, from [Link]

          • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. (2026, January 23). ResearchGate. Retrieved February 20, 2026, from [Link]

          • Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. Retrieved February 20, 2026, from [Link]

          • Piperidine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

          • ICH guidelines. (n.d.). International Council for Harmonisation. Retrieved February 20, 2026, from [Link]

          • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

          • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. Retrieved February 20, 2026, from [Link]

          • Abdullabekova, R. M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. Retrieved February 20, 2026, from [Link]

          • Wang, Q., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

          • Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

          • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997, September 30). European Medicines Agency. Retrieved February 20, 2026, from [Link]

          • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024, December 12). Therapeutic Goods Administration (TGA). Retrieved February 20, 2026, from [Link]

          • Sheets, H., et al. (2010). The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products. Biologicals. Retrieved February 20, 2026, from [Link]

          • Piperidine alkaloids. (n.d.). Zenodo. Retrieved February 20, 2026, from [Link]

          • The influence introducing chiral center on piperidine ring on hERG... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

          • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

          • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved February 20, 2026, from [Link]

          • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Science. Retrieved February 20, 2026, from [Link]

          • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved February 20, 2026, from [Link]

          • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved February 20, 2026, from [Link]

          • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. (n.d.). International Journal of Biology and Chemistry. Retrieved February 20, 2026, from [Link]

          • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). ARPI. Retrieved February 20, 2026, from [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing Piperidino(2-piperidinyl)methanone HCl Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Ticket Focus: Yield Improvement & Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

          Executive Summary

          The synthesis of Piperidino(2-piperidinyl)methanone hydrochloride (also known as N-(2-pipecolyl)piperidine HCl) is a critical workflow in the production of local anesthetics (related to mepivacaine/ropivacaine structures).[1] While the theoretical pathway is straightforward, practical execution often suffers from three specific failure modes:

          • Side-reaction chlorination during acid chloride activation.[1]

          • Incomplete hydrogenation of the pyridine ring due to catalyst poisoning.[1]

          • Hygroscopic oil formation during the final salt crystallization.[1]

          This guide moves beyond standard textbook protocols to address the causality of these failures, providing self-validating workflows to maximize yield.

          Visual Workflow: The "Picolinic Route"

          The most robust industrial route utilizes Picolinic Acid as the starting material, coupled with piperidine, followed by catalytic hydrogenation.[1]

          G Start Picolinic Acid (Starting Material) Activation Activation Step (Critical Control Point) Start->Activation SOCl2 or CDI Coupling Amide Coupling (+ Piperidine) Activation->Coupling Intermed Intermediate: N-Picolinoylpiperidine Coupling->Intermed Hydro Hydrogenation (PtO2 or Rh/C) Intermed->Hydro H2, AcOH Salt HCl Salt Formation (Anhydrous) Hydro->Salt HCl/IPA

          Figure 1: The standard "Picolinic Route" emphasizing the Activation Step as a Critical Control Point (CCP) for impurity management.[1]

          Module 1: The Amide Coupling (Impurity Control)

          The Issue: Users often report unexplained impurities (approx. +34 mass units) when using Thionyl Chloride (

          
          ).[1]
          The Cause:  Picolinic acid is prone to ring chlorination (specifically at the 4-position) when refluxed aggressively with 
          
          
          
          , forming 4-chloropicolinoyl chloride [1].[1] This impurity carries through to the final product and is difficult to remove.[1]
          Protocol A: The "Clean" Activation (CDI Method)

          Recommended for high-purity requirements to avoid chlorination entirely.[1]

          • Activation: Dissolve Picolinic Acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C.[1]

            • Checkpoint: Observe vigorous

              
               evolution.[1] Stir at room temperature (RT) for 1 hour until gas evolution ceases.
              
          • Coupling: Add Piperidine (1.1 eq) dropwise.

          • Reaction: Stir at RT for 4–6 hours.

          • Validation: TLC (EtOAc/Hexane) should show complete consumption of the active ester.[1]

          Protocol B: The "Robust" Activation (Acid Chloride)

          Recommended for scale-up, provided temperature is controlled.[1]

          • Reagent Prep: Suspend Picolinic Acid in Toluene (not neat

            
            ).
            
          • Controlled Addition: Add

            
             (1.5 eq) and a catalytic drop of DMF.
            
          • Temperature Rule: Do NOT exceed 50°C. High reflux temperatures promote the nucleophilic attack of chloride on the pyridine ring [1].[1]

          • Work-up: Evaporate excess

            
             completely (azeotrope with toluene) before adding the amine.
            

          Module 2: Catalytic Hydrogenation (The Yield Driver)

          The Issue: The reaction stalls at 60–80% conversion, or requires excessive reaction times. The Cause: Pyridine rings are resonance-stabilized and resistant to reduction.[1] Furthermore, the basic nitrogen in the product can poison standard Pd/C catalysts.[1]

          Optimized Hydrogenation Protocol
          ParameterStandard (Fail-Prone)Optimized (High Yield) Why?
          Solvent Methanol/EthanolGlacial Acetic Acid Protonation of the pyridine nitrogen breaks aromaticity, facilitating reduction [2].[1]
          Catalyst 10% Pd/CPtO2 (Adams') or 5% Rh/C Platinum and Rhodium are significantly more active for heterocyclic ring saturation than Palladium.[1]
          Pressure 1 atm (Balloon)3–5 bar (Parr Shaker) Higher pressure is required to overcome the resonance energy of the pyridine ring.[1]

          Step-by-Step:

          • Dissolve the N-picolinoylpiperidine intermediate in Glacial Acetic Acid (0.1 M concentration).

          • Add 5 mol%

            
             (Adams' Catalyst).[1]
            
          • Purge reactor with

            
             (x3) then 
            
            
            
            (x3).[1]
          • Pressurize to 50 psi (3.5 bar) and shake/stir at RT for 12 hours.

          • Filtration: Filter through Celite immediately after depressurizing.[1]

            • Caution:

              
               is pyrophoric when dry.[1] Keep the filter cake wet with water/solvent during disposal.[1]
              

          Module 3: Salt Formation & Isolation (The "Oil" Trap)

          The Issue: Upon adding HCl, the product separates as a sticky gum or oil rather than a white crystalline solid. The Cause: The hydrochloride salt is extremely hygroscopic.[1] The presence of water (from the hydrogenation solvent or wet HCl source) prevents crystal lattice formation.[1]

          Crystallization Troubleshooting Guide

          Q: My product is an oil. How do I fix it? A: You must perform a "Solvent Swap" to a strictly anhydrous system.[1]

          • Free Base Liberation: If you used Acetic Acid in Module 2, remove it via rotary evaporation (it boils high).[1] It is often better to basify the crude hydrogenation mixture (NaOH to pH 12), extract into DCM, and dry over

            
             to get the clean Free Base oil first.[1]
            
          • The "IPA/EtOAc" Method:

            • Dissolve the dry Free Base in a minimal amount of dry Isopropanol (IPA) .[1]

            • Add 4M HCl in Dioxane or HCl in IPA dropwise at 0°C.

            • Do not use aqueous HCl.[1]

          • Precipitation: If oil forms, heat the mixture to boiling (dissolving the oil) and add Ethyl Acetate (antisolvent) dropwise until cloudy.[1]

          • Cooling: Allow to cool very slowly to RT, then to 4°C. Rapid cooling traps solvent and creates gums.[1]

          FAQ: Rapid Diagnostics

          Q1: The intermediate (amide) has a yellow tint.[1] Is this okay?

          • Yes. Traces of pyridine derivatives often carry color.[1] However, if it is dark brown, you likely overheated the acid chloride step (charring).[1]

          Q2: Can I use Pd/C for the hydrogenation to save money?

          • Yes, but: You must use high pressure (>10 bar) and high temperature (60°C+).[1] At these conditions, you risk over-reduction or ring-opening side reactions.[1][2]

            
             or 
            
            
            
            are cost-effective in the long run due to yield preservation [2].[1]

          Q3: The melting point of my HCl salt is lower than reported (Reported: ~200°C+).

          • Diagnosis: You likely have trapped solvent or moisture (solvate).[1]

          • Fix: Dry the salt in a vacuum oven at 50°C over

            
             for 24 hours. The hygroscopic nature means it absorbs atmospheric water instantly; handle in a dry box if possible.[1]
            

          References

          • National Institutes of Health (NIH) / PMC. (2015).[1] Synthesis and structural characterisation of amides from picolinic acid. (Discusses the formation of 4-chloro impurities during thionyl chloride activation).

          • ChemicalBook. (2023).[1] Piperidino(2-piperidinyl)methanone Synthesis and Hydrogenation Protocols. (General reaction conditions for pyridine-to-piperidine reduction).

          • Google Patents. (2014).[1] Process for preparing substituted piperidine amides.[1][2][3][4][5][6] (US Patent 8697876B2 - Details on acid chloride activation and salt formation).[1]

            • [1]

          Sources

          Technical Support Center: Piperidine Hydrochloride Solubility Hub

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Advanced Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because you are facing the classic dichotomy of piperidine chemistry: the hydrochloride salt is stable and crystalline, but notoriously stubborn in the aprotic organic solvents (DCM, THF, Toluene) required for your next synthetic step.

          This guide is not a textbook definition list. It is a troubleshooting workflow designed to resolve solubility bottlenecks in synthesis, purification, and isolation.

          Part 1: The Diagnostic Matrix (Triage)

          Identify your specific failure mode below to jump to the relevant protocol.

          SymptomProbable Root CauseRecommended Solution Protocol
          "The salt sits at the bottom of my DCM/THF reaction flask." High crystal lattice energy vs. low solvation energy of the ionic pair in non-polar media.Protocol A: In Situ Neutralization or Protocol B: Solvent Switching.
          "I cannot get the product to crystallize; it’s a sticky oil." Impurities acting as plasticizers or residual high-boiling solvents (DMF/DMSO).Protocol C: Anti-Solvent Trituration & "Scratching."
          "My yield is low after aqueous extraction." The free amine is partially water-soluble (Partition Coefficient issue).Protocol D: Salting-Out Extraction.
          "The salt turns into a puddle on the balance." Hygroscopicity (absorbing atmospheric water).Protocol E: Azeotropic Drying.
          Part 2: Reaction Media Troubleshooting

          Scenario: You need to run an acylation, alkylation, or coupling reaction in dichloromethane (DCM) or Tetrahydrofuran (THF), but your piperidine HCl salt is insoluble.

          The Mechanism of Failure

          Piperidine HCl is an ionic lattice. Non-polar solvents like DCM lack the dielectric constant to shield the ions and break the lattice energy. If the salt doesn't dissolve, your reaction becomes heterogeneous (surface-area limited), leading to stalled kinetics or decomposition.

          Protocol A: The In Situ "Spring-Release" (Recommended)

          Do not convert to free-base separately unless necessary. Release the reactive amine directly in the reaction vessel.

          • Suspend the piperidine HCl (1.0 equiv) in your chosen solvent (DCM/THF). It will look cloudy.

          • Add a non-nucleophilic auxiliary base:

            • Standard: Triethylamine (TEA) (1.2 – 1.5 equiv).

            • Sterically Crowded: Diisopropylethylamine (DIPEA/Hünig’s Base).

          • Observation: The solution will often clear up or change appearance.

            • Why? The auxiliary base deprotonates the piperidine. The resulting TEA·HCl salt is generally more soluble in organics than piperidine·HCl, or it precipitates as a fine, non-interfering solid.

          • Proceed with adding your electrophile (Acid Chloride, Alkyl Halide).

          Protocol B: The "Polar Spike" (Solvent Switch)

          If in situ base is not permitted (e.g., base-sensitive substrates), use a co-solvent system.

          • Add DMF or DMAc: Add N,N-Dimethylformamide dropwise until the solid dissolves.

          • Ratio: Usually 10:1 (DCM:DMF) is sufficient.

          • Warning: DMF is hard to remove later. Wash the organic layer 3x with 5% LiCl (aq) during workup to pull the DMF out.

          Decision Logic for Reaction Setup:

          ReactionSetup Start Start: Piperidine HCl Insoluble BaseAllowed Is Auxiliary Base (TEA/DIPEA) Allowed? Start->BaseAllowed InSitu Use In Situ Protocol (A) Add 1.2 eq DIPEA BaseAllowed->InSitu Yes CoSolvent Use Co-Solvent Protocol (B) Add 10% DMF or DMSO BaseAllowed->CoSolvent No Proceed Proceed with Reaction InSitu->Proceed CheckSolubility Does it dissolve? CoSolvent->CheckSolubility CheckSolubility->Proceed Yes Heat Apply Mild Heat (40°C) or Sonication CheckSolubility->Heat No Heat->Proceed

          Caption: Decision workflow for solubilizing piperidine salts in organic synthesis.

          Part 3: Purification & Isolation

          Scenario: You have finished a reaction and need to isolate the piperidine salt, but it won't crystallize.

          Protocol C: Anti-Solvent Crystallization (The "Crash" Method)

          Piperidine salts are highly soluble in alcohols (MeOH/EtOH) but insoluble in ethers (Et2O/MTBE) and alkanes (Hexanes/Heptane).

          • Dissolve: Dissolve the crude salt in the minimum amount of hot Methanol or Isopropanol.

          • Cool: Let it cool to room temperature.

          • Cloud Point: Add Diethyl Ether or MTBE dropwise with vigorous stirring until the solution turns permanently cloudy (turbid).

          • Crystallize: Place in the freezer (-20°C).

            • Troubleshooting: If it "oils out" (forms a glob at the bottom), reheat to redissolve, add slightly less ether, and cool slower. Scratch the glass side with a spatula to induce nucleation.

          Protocol D: Salting-Out Extraction (For Water-Soluble Amines)

          Piperidine is a small molecule. Even as a free base, it has significant water solubility, leading to yield loss during aqueous workup.

          • Saturate: Add solid NaCl to your aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic piperidine out of the water phase ("Salting Out").

          • Extract: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is more polar and better at pulling amines from water.

          • Dry: Dry over Na2SO4, not MgSO4 (amines can sometimes coordinate to Magnesium).

          Part 4: The "Free-Base" Conversion

          Scenario: You absolutely must convert the HCl salt to the free amine oil before the reaction.

          The pKa Factor: The pKa of piperidine is ~11.22 [1].[1] To fully deprotonate it, your aqueous phase must be at pH > 13 (2 units above pKa).

          Protocol E: Biphasic Conversion
          • Dissolve: Dissolve piperidine HCl in water (approx. 5 mL/g).

          • Basify: Add 2M NaOH solution until pH is 14.

            • Check: Use pH paper. Do not guess.

          • Extract: Extract 3x with DCM or Diethyl Ether.

          • Wash: Wash the combined organics once with Brine (saturated NaCl).

            • Critical: Do not wash with water, or you will re-dissolve your product.

          • Concentrate: Evaporate solvent carefully. Piperidine is volatile (bp 106°C).[1] Do not use high vacuum for long periods; you will lose your product.

          Workup Logic Flow:

          FreeBasing Input Piperidine HCl Salt Dissolve Dissolve in H2O Input->Dissolve Basify Add NaOH to pH > 13 Dissolve->Basify Extract Extract w/ DCM or Et2O Basify->Extract CheckVol Is Product Volatile? (Simple Piperidine?) Extract->CheckVol CarefulDry Rotovap > 100 mbar Do NOT High Vac CheckVol->CarefulDry Yes HardDry High Vac Dry CheckVol->HardDry No (Heavy Derivative)

          Caption: Workflow for converting HCl salts to free base without yield loss due to volatility.

          FAQ: Common User Issues

          Q: Can I use Potassium Carbonate (K2CO3) instead of TEA? A: Yes, but K2CO3 is insoluble in DCM. You must use a biphasic system (DCM + Water) or use Acetone/Acetonitrile as the solvent. For strictly anhydrous DCM reactions, stick to organic bases like TEA or DIPEA.

          Q: My piperidine HCl is grey/brown. Is it bad? A: Amines oxidize easily.[2] The color is likely trace oxidation products (N-oxides). If the bulk is crystalline, a recrystallization (Protocol C) using Ethanol/Ether usually cleans it up perfectly.

          Q: I need to weigh 5mg, but it absorbs water instantly. A: Piperidine salts are hygroscopic.

          • Dry the bulk bottle in a vacuum desiccator over P2O5 overnight.

          • Weigh it quickly.

          • Alternatively, make a stock solution in Methanol, determine the concentration, and dispense volumetrically.

          References
          • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

          • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry Department.

          • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

          Sources

          Stability testing of Piperidino(2-piperidinyl)methanone hydrochloride solutions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Technical Support Center for Piperidino(2-piperidinyl)methanone Hydrochloride . This guide is designed for researchers and analytical scientists requiring rigorous stability profiling for this specific piperidine-carboxamide derivative (CAS: 16783-69-0).

          This compound, structurally defined as 1-(piperidin-2-ylcarbonyl)piperidine hydrochloride , functions as a critical intermediate or impurity reference standard in the synthesis of local anesthetics (e.g., Bupivacaine, Ropivacaine). Its stability profile is governed by two distinct functional groups: a secondary amine (susceptible to oxidation) and a tertiary amide (susceptible to hydrolysis and racemization).

          Part 1: Solution Preparation & Handling

          Standard Operating Procedure (SOP-01): Stock Solution Preparation

          • Solvent Selection :

            • Preferred : Methanol (HPLC grade) or Water (Milli-Q). The hydrochloride salt is highly polar and soluble in aqueous/protic solvents.

            • Alternative : DMSO (for long-term frozen storage, though hygroscopic).

            • Avoid : Non-polar solvents (Hexane, Toluene) due to poor solubility of the salt form.

          • pH Management (Critical) :

            • Target pH : Maintain solutions at pH 4.0 – 6.0 .

            • Why?

              • Acidic Shift (< pH 3): Promotes amide hydrolysis at elevated temperatures.

              • Basic Shift (> pH 8): High Risk. The

                
                -proton at the C2 position of the piperidine ring is acidic. Basic conditions promote enolization, leading to racemization  of the chiral center and potential precipitation of the free base.
                
          • Storage :

            • Solid State : Store at -20°C, desiccated. The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis.

            • Solution State : Stable for 24 hours at 2-8°C. For long-term, store at -80°C.

          Part 2: Stress Testing Protocols (Forced Degradation)

          To validate your analytical method (Stability-Indicating Method), subject the sample to the following stress conditions.

          Table 1: Recommended Stress Conditions

          Stress TypeReagent / ConditionDurationTarget DegradationMechanism of Failure
          Acid Hydrolysis 0.1 N HCl, 60°C2–6 Hours5–20%Cleavage of amide bond to Pipecolic acid + Piperidine.
          Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours5–20%Racemization (primary) and Hydrolysis (secondary).
          Oxidation 3% H₂O₂1–2 Hours5–10%N-Oxide formation at the secondary amine (Ring B).
          Thermal 60°C (Solution)24 Hours< 5%Thermal degradation (minor).
          Photolytic 1.2 million lux hours1 CycleVariableRadical-mediated degradation (light sensitive).

          Part 3: Analytical Method (HPLC)

          Method Parameters (SOP-02):

          • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

          • Mobile Phase A : 20 mM Phosphate Buffer (pH 6.8) or Ammonium Formate (pH 4.0 for MS).

          • Mobile Phase B : Acetonitrile.[1]

          • Gradient : 10% B to 60% B over 15 minutes.

          • Detection : UV at 210 nm (Amide bond) or 230 nm .

          • Flow Rate : 1.0 mL/min.[1][2][3]

          Part 4: Stability Testing Workflow (Visualization)

          The following diagram outlines the logical flow for stability testing and troubleshooting, emphasizing the critical decision points for this specific molecule.

          StabilityWorkflow Start Start: Stability Testing Piperidino(2-piperidinyl)methanone HCl Prep Sample Preparation (Solvent: MeOH/Water, pH 5.0) Start->Prep Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Prep->Stress Quench Quench/Neutralize Samples (Critical for Acid/Base) Stress->Quench Analyze HPLC Analysis (C18 Column, UV 210nm) Quench->Analyze Decision Degradation Observed? Analyze->Decision Path_Hydrolysis Peak at RRT ~0.2 (Pipecolic Acid/Piperidine) Decision->Path_Hydrolysis Yes (Acid/Base) Path_Racemization Peak Splitting / Chiral Shift (Enantiomer Formation) Decision->Path_Racemization Yes (Base) Path_Oxidation Peak at RRT ~0.8 (N-Oxide Impurity) Decision->Path_Oxidation Yes (Peroxide) Report Generate Stability Report Decision->Report No (<5%) Path_Hydrolysis->Report Path_Racemization->Report Path_Oxidation->Report

          Caption: Workflow for stability profiling, highlighting specific degradation pathways (Hydrolysis, Racemization, Oxidation) relevant to piperidine-carboxamide derivatives.

          Part 5: Troubleshooting & FAQs

          Q1: I observe peak splitting in my chromatogram after base stress (0.1 N NaOH). Is this hydrolysis?

          • Diagnosis : Likely Racemization , not just hydrolysis.

          • Technical Insight : The C2 proton (alpha to the carbonyl) is acidic (pKa ~20-25, but lowered by the amide). In basic conditions, this proton is abstracted, forming a planar enolate intermediate. Reprotonation can occur from either face, converting the pure (S)-enantiomer (typical for pharmaceutical intermediates) into a racemic mixture.

          • Solution : If using a chiral column, you will see two peaks. On an achiral C18 column, diastereomers (if another center exists) would split, but enantiomers co-elute unless a chiral additive is used. Ensure your buffer pH is < 7.0 to prevent on-column racemization.

          Q2: My recovery is low (< 80%) after oxidative stress, but no new peaks appear. Where is the sample?

          • Diagnosis : Formation of non-chromophoric species or N-Oxide precipitation .

          • Technical Insight : The secondary amine on the piperidine ring is easily oxidized to a hydroxylamine or nitrone/N-oxide. These species often have significantly different polarity and may elute in the solvent front (void volume) or be retained permanently on the column if highly polar.

          • Solution : Check the void volume (dead time) for a large injection peak. Use a Mass Spectrometer (LC-MS) to detect the [M+16]+ (N-oxide) or [M+14]+ (Carbonyl) adducts which may lack strong UV chromophores.

          Q3: The retention time shifts significantly between injections. Is the column failing?

          • Diagnosis : pH instability or Ion-Pairing issues .

          • Technical Insight : Piperidine derivatives are basic. If your mobile phase pH is near the pKa of the amine (approx. 11, but effective pKa shifts in organic mix), the protonation state fluctuates, causing peak wandering.

          • Solution : Use a robust buffer (Phosphate or Formate) at pH 3.0 – 5.0. At this pH, the amine is fully protonated (BH+), ensuring consistent interaction with the stationary phase (silanol shielding).

          Q4: Can I use Phosphate buffer for LC-MS stability analysis?

          • Answer : No.

          • Reason : Non-volatile salts (Phosphates) precipitate in the MS source, causing clogging and signal suppression.

          • Alternative : Use Ammonium Formate (pH 3-4) or Ammonium Bicarbonate (pH 7-8, caution with racemization).

          References

          • International Council for Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

          • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 163473, 1-(2-Piperidinylcarbonyl)piperidine. Available at: [Link]

          • Journal of Chemical and Pharmaceutical Research . Development and Validation of a Stability Indicating HPLC Method for Bupivacaine (Analogous Structure). Available at: [Link]

          • Master Organic Chemistry . Amide Hydrolysis and Stability Mechanisms. Available at: [Link]

          Sources

          Optimizing reaction conditions for piperidine derivative synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimizing Reaction Conditions & Troubleshooting Ticket ID: PIP-SYN-OPT-2024

          Introduction: The Piperidine Protocol

          Welcome to the Piperidine Synthesis Support Hub. As Senior Application Scientists, we recognize that the piperidine ring is not just a structural motif—it is the backbone of modern neuropharmacology (e.g., paroxetine, fentanyl, methylphenidate).

          This guide moves beyond textbook definitions to address the operational realities of synthesizing piperidines. We focus on the three most common failure modes: catalyst poisoning during hydrogenation , loss of stereocontrol , and dimerization during cyclization .

          Module 1: Heterogeneous Hydrogenation of Pyridines

          Context: The reduction of pyridines to piperidines using heterogeneous catalysts (Pd/C, PtO₂, Rh/C) is the industrial standard but is plagued by "stalling" due to catalyst poisoning.

          Q1: My reaction stalls at ~50% conversion despite high H₂ pressure (50 bar). Adding more catalyst doesn't help. What is happening?

          Diagnosis: You are likely experiencing Product Inhibition (Catalyst Poisoning) . The Science: Pyridine is a

          
          -acceptor and binds flat to the metal surface. However, the product (piperidine) is a strong 
          
          
          
          -donor (secondary amine). As the reaction proceeds, the generated piperidine binds irreversibly to the active metal sites through its nitrogen lone pair, effectively "poisoning" the catalyst and halting turnover.

          The Solution: Protonate the product. By conducting the reaction in acidic media (acetic acid or alcoholic solvents with HCl/H₂SO4), you protonate the piperidine nitrogen (

          
          ). The resulting ammonium species cannot coordinate strongly to the metal surface, allowing it to desorb and free the active site for fresh pyridine substrate.
          

          Protocol: The "Acid-Scavenger" Hydrogenation

          • Solvent: Glacial Acetic Acid (preferred) or MeOH with 1.1 eq. HCl.

          • Catalyst: 5-10 wt% Pd/C or PtO₂ (Adam’s Catalyst).

          • Pressure: 5–10 bar (often sufficient if acid is present; 50 bar is overkill if the catalyst is poisoned).

          • Workup: Evaporate solvent

            
             Basify with NaOH 
            
            
            
            Extract.

          Critical Note: If your substrate contains acid-sensitive groups (e.g., acetals), use unprotonated Rh/C in neutral solvents (MeOH). Rhodium has a lower affinity for nitrogen lone pairs than Palladium or Platinum.

          Q2: I am losing my aryl-halide (Cl/Br) substituent during hydrogenation. How do I prevent dehalogenation?

          Diagnosis: Pd/C is excellent for hydrogenolysis (cleaving C-X bonds). The Solution: Switch to Platinum (PtO₂) or poison the catalyst selectively. Platinum is generally less active toward C-Halogen bonds than Palladium. Alternatively, add an inhibitor like diphenylsulfide (0.5 mol%) to the Pd/C reaction, though this significantly slows the rate.

          Visualization: Mechanism of Poisoning vs. Turnover

          The following diagram illustrates why acidic conditions are non-negotiable for difficult substrates.

          PyridineHydrogenation Substrate Pyridine Substrate Adsorption Adsorption to Metal Surface (Flat pi-binding) Substrate->Adsorption Reduction Sequential H2 Addition Adsorption->Reduction + H2 Product_Free Piperidine (Free Base) Reduction->Product_Free Neutral Conditions Product_Salt Piperidinium Salt (Protonated) Reduction->Product_Salt Acidic Conditions (H+) Poisoning DEAD END: Strong sigma-binding to Catalyst Product_Free->Poisoning High Affinity Desorption Desorption & Turnover Product_Salt->Desorption Low Affinity Desorption->Substrate Free Active Site

          Figure 1: Mechanistic pathway showing how acidic conditions prevent catalyst poisoning (The "Dead End") by facilitating desorption.

          Module 2: Stereochemical Control

          Context: Many bioactive piperidines require specific cis or trans relationships between substituents.

          Q3: I need the 2,6-cis-piperidine, but I'm getting a mixture. How do I maximize cis-selectivity?

          Diagnosis: You are relying on thermodynamic equilibration rather than kinetic control. The Science: Heterogeneous hydrogenation typically adds hydrogen from the "bottom" face (syn-addition). For 2,6-disubstituted pyridines, this kinetically favors the cis (all-syn) isomer. However, if the reaction temperature is too high, or if the catalyst allows reversible dehydrogenation, the product can isomerize to the thermodynamically more stable trans form (equatorial-equatorial).

          The Solution: "The Glorius Conditions" or Low-Temp Rhodium.

          • Catalyst: Rh/C or Ru/C (favors kinetic cis product more than Pd).

          • Temperature: Keep below 50°C.

          • Pressure: High pressure (50+ bar) favors the kinetic product by speeding up the forward reaction relative to the equilibration.

          Table 1: Catalyst Impact on Stereoselectivity (2,6-Dimethylpyridine)

          CatalystSolventConditionsCis:Trans RatioMechanism Note
          Pd/C MeOH25°C, 1 atm60:40Isomerization active
          PtO₂ AcOH25°C, 4 atm80:20Standard kinetic control
          Rh/C MeOH25°C, 50 atm>95:5 High kinetic selectivity
          Ru/C H₂O80°C, 80 atm90:10 Robust for industrial scale

          Module 3: Reductive Amination & Cyclization

          Context: Building the piperidine ring from acyclic precursors (e.g., 1,5-dicarbonyls + amine) via Double Reductive Amination (DRA).

          Q4: My reductive cyclization yields mostly dimers and oligomers instead of the piperidine ring. Why?

          Diagnosis: Intermolecular reaction rates are outcompeting intramolecular cyclization. The Science: The intermediate amino-aldehyde/ketone has two paths:

          • Intramolecular: Ring closes to form the iminium species (Desired).

          • Intermolecular: Reacts with another molecule of starting material (Dimerization). If the concentration is too high, the bimolecular (dimerization) pathway becomes statistically favored.

          The Solution: High Dilution & Stepwise Addition.

          • Concentration: Run the reaction at <0.05 M .

          • Reagent: Use NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[1] It is less basic than NaBH₃CN and tolerates the equilibrium better.

          • Protocol: Add the reducing agent after allowing the imine equilibrium to establish (if stable), or use a slow addition of the substrate into the reducing mixture.

          Visualization: The Kinetic Competition

          This flowchart helps you decide the order of addition to prevent dimerization.

          CyclizationTroubleshoot Start Start: Acyclic Amino-Ketone/Aldehyde CheckConc Check Concentration Start->CheckConc HighConc > 0.1 M CheckConc->HighConc High LowConc < 0.05 M CheckConc->LowConc Low PathInter Intermolecular Attack (Bimolecular) HighConc->PathInter PathIntra Intramolecular Cyclization (Unimolecular) LowConc->PathIntra ResultDimer Result: Dimers/Polymers PathInter->ResultDimer ResultPiperidine Result: Piperidine PathIntra->ResultPiperidine

          Figure 2: Kinetic competition workflow. Low concentration favors the unimolecular (cyclization) pathway.

          References

          • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2046–2050. Link

          • Charette, A. B., et al. (2008). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, 130(21), 6672–6673. Link

          • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Standard Reference for Heterogeneous Catalysis).

          • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

          • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry, 24. Link

          For further assistance, please contact the Synthesis Optimization Group with your specific substrate structure and LCMS data.

          Sources

          Troubleshooting unexpected results in piperidine compound assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Unexpected Results in Piperidine Scaffolds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

          Introduction

          Welcome to the technical support hub for piperidine-based scaffolds. Piperidines are ubiquitous in medicinal chemistry—found in structures ranging from fentanyl to paroxetine—yet they present a distinct "triad of trouble" due to their high basicity (

          
          ), nucleophilicity, and susceptibility to oxidative metabolism.
          

          This guide addresses the specific artifacts we frequently diagnose in client data: chromatographic peak tailing , false-positive bioassay data , and synthetic side-reactions .

          Module 1: Chromatography & Analysis (HPLC/LC-MS)
          Q: Why do my piperidine compounds show severe peak tailing even on C18 columns?

          A: This is the classic "Silanol Effect." Piperidine is a strong base (

          
          ).[1][2] In standard acidic mobile phases (pH 2–3), the nitrogen is fully protonated (
          
          
          
          ). While the C18 alkyl chains provide hydrophobic retention, the underlying silica support contains residual silanol groups (
          
          
          ).
          • The Mechanism: At pH > 3, some silanols ionize to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

            
            . The positively charged piperidinium ion engages in a secondary ion-exchange interaction with these negative silanols. This "drag" causes the tailing.
            
          • The Fix: You must suppress this ionization or block the interaction.[3]

          Protocol: Optimizing Peak Shape

          • Mobile Phase pH: If your column is hybrid-silica (e.g., chemically stable up to pH 12), switch to a high pH buffer (10 mM Ammonium Bicarbonate, pH 10.5). At this pH, piperidine is neutral (

            
            ) and will not interact with silanols.
            
          • Ion Pairing (Low pH): If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA). The trifluoroacetate anion pairs with the protonated amine, masking the charge. Note: TFA suppresses MS ionization; for LC-MS, use Formic Acid and accept slight tailing or use a "Charged Surface Hybrid" (CSH) column.

          Q: I see a "Ghost Peak" at M+16 or M+32 in my LC-MS. Is this an impurity?

          A: Likely yes, but it may be an artifact generated during storage or analysis. Piperidines are prone to N-oxidation to form N-oxides (

          
          ), which adds +16 Da.
          
          • Source 1: Peroxides in Solvents. Ethers (THF, Dioxane) and even aged alcohols can contain peroxides that rapidly oxidize piperidines.

          • Source 2: In-Source Oxidation. High voltages in the ESI source can occasionally drive oxidation.

          Validation Step: Inject a fresh standard dissolved in non-ether solvent (e.g., fresh Acetonitrile/Water). If the M+16 peak disappears, your previous solvent was compromised.

          Visualization: HPLC Troubleshooting Logic

          HPLC_Troubleshooting Start Issue: Broad/Tailing Peak Check_pH Check Mobile Phase pH (Piperidine pKa ~11) Start->Check_pH Is_High_pH Can column tolerate pH > 10? Check_pH->Is_High_pH Action_High_pH Switch to pH 10.5 (Ammonium Bicarbonate) Neutralizes Amine Is_High_pH->Action_High_pH Yes Action_Low_pH Stay at Low pH Is_High_pH->Action_Low_pH No Check_MS Is detection MS or UV? Action_Low_pH->Check_MS Action_TFA Add 0.1% TFA (Strong Ion Pairing) Best Peak Shape Check_MS->Action_TFA UV Only Action_Formic Use Formic Acid + End-capped/Hybrid Column (Preserves MS Signal) Check_MS->Action_Formic MS Required

          Figure 1: Decision tree for optimizing piperidine chromatography. High pH strategies are preferred to neutralize the base, provided the stationary phase is alkali-resistant.

          Module 2: Biological Assays (In Vitro)
          Q: My IC50 values shift dramatically between assay runs. Is the compound unstable?

          A: It is likely a Solubility vs. pH issue, not chemical instability. Piperidine libraries often rely on lipophilic substituents for potency. While the protonated nitrogen aids solubility, the neutral free base is often insoluble.

          The Trap: Your DMSO stock is neutral. When you dilute into a pH 7.4 assay buffer, the compound should protonate. However, if the kinetics of protonation are slow or if the compound aggregates immediately upon hitting the water, you get "crash out."

          Data Table: Solubility Risk Assessment

          ParameterValueImplication for Assay
          Piperidine pKa ~11.2>99.9% Ionized (protonated) at pH 7.4.
          LogP (Neutral) VariableIf >3.5, risk of precipitation before protonation occurs.
          DMSO Tolerance <1%High DMSO keeps the neutral form soluble but kills cells.

          Protocol: The "Step-Down" Dilution Do not dilute directly from 10 mM DMSO to aqueous buffer.

          • Intermediate Step: Dilute DMSO stock into acidic water (0.1 N HCl) first. This forces protonation while organic content is still high.

          • Final Step: Dilute the protonated intermediate into the assay buffer.

          Q: Why do I see high intracellular accumulation (Lysosomotropism)?

          A: This is Ion Trapping . Lysosomes are acidic (pH ~4.5–5.0). Piperidines cross the membrane as neutral species (equilibrium driven). Once inside the acidic lysosome, they protonate, become charged, and cannot diffuse back out.

          • Impact: This inflates apparent cellular potency or toxicity (vacuolization) that is not target-related.

          • Control: Run the assay in the presence of Ammonium Chloride (

            
            ) or Bafilomycin A1 (which neutralizes lysosomal pH) to see if potency drops.
            
          Module 3: Synthetic Troubleshooting
          Q: My amide coupling (HATU/HBTU) failed. I see a byproduct with +99 mass.

          A: You have formed a Guanidinium Adduct . This is a specific side reaction when using uronium-based coupling reagents (HATU/HBTU) with secondary amines like piperidine.

          • Mechanism: If the carboxylic acid activation is slow (steric hindrance), the highly nucleophilic piperidine attacks the coupling reagent (HATU) directly at the central carbon, rather than the activated ester.

          • Solution:

            • Pre-activation: Allow the Acid + HATU + Base to react for 5–10 minutes before adding the piperidine.

            • Switch Reagents: Use carbodiimide chemistry (EDC/HOAt) or phosphonium reagents (PyBOP), which are less prone to this specific attack.

          Visualization: Metabolic & Stability Pathways

          Piperidine_Stability Piperidine Piperidine Scaffold (Secondary Amine) NOxide N-Oxide (M+16) (Stable Artifact) Piperidine->NOxide Oxidation (Storage) Iminium Iminium Ion (Reactive Intermediate) Piperidine->Iminium Metabolic Oxidation Peroxides Peroxides (in THF/Ether) Peroxides->NOxide Promotes Metabolism Liver Microsomes (CYP450) CN_Adduct Cyano-Adduct (False Positive in Trapping Assays) Iminium->CN_Adduct + Cyanide (Assay Reagent)

          Figure 2: Stability pathways. Note that N-oxides can form during storage, while Iminium ions are metabolic intermediates that can lead to false positives in cyanide-trapping stability assays.

          References
          • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Stability of a New Type of Silica-Based Column for Hydrophilic Interaction Chromatography. Journal of Chromatography A. 4

          • Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing Mechanisms. Agilent Technical Guides. 5[6][7]

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine.[1] (pKa and Physical Properties).[8][9] 8

          • Obach, R. S. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro.[7] Drug Metabolism and Disposition. 7[6]

          • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Guanidinium side reactions).[10] Link

          Sources

          Purification techniques for Piperidino(2-piperidinyl)methanone hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Piperidino(2-piperidinyl)methanone Hydrochloride

          Introduction: The Molecule & The Challenge

          Piperidino(2-piperidinyl)methanone hydrochloride (CAS: Generic structure related to 15870-79-8 free base) is a critical intermediate, often utilized in the synthesis of "caine" type local anesthetics (e.g., Ropivacaine, Bupivacaine analogs).[1][2][3][4][5]

          Chemically, it consists of two piperidine rings linked by a carbonyl group.[6] The "2-piperidinyl" ring contains a secondary amine and a chiral center, making this compound both basic and chiral .[6] The hydrochloride salt form is preferred for stability but introduces significant purification challenges:

          • Hygroscopicity: The salt avidly absorbs atmospheric moisture, turning crystalline solids into sticky oils.[6]

          • Polarity: High water solubility makes aqueous extraction difficult without pH control.[6]

          • Optical Purity: If used for Ropivacaine synthesis, maintaining the (S)-enantiomer integrity is paramount.[2][6]

          Part 1: Impurity Profiling (Know Your Enemy)[2]

          Before selecting a technique, identify the likely contaminants based on the synthesis route (typically Amide Coupling of Pipecolic Acid + Piperidine).

          Impurity ClassLikely SourceRemoval Strategy
          Unreacted Amine Excess PiperidineHigh vacuum drying (volatile) or washing with non-polar solvent.[1][2][6]
          Unreacted Acid Pipecolic acid (or N-protected variants)Basic wash (aq.[1][2][6] NaOH) extracts acid into aqueous phase.[6]
          Coupling Reagents DCC/EDC ureas, HOBtFiltration of insoluble ureas; aqueous acid/base washes for soluble reagents.[6]
          Stereoisomers Racemization during couplingChiral HPLC or fractional recrystallization with tartaric acid derivatives (if resolution is needed).[6]
          Color Bodies Oxidation of piperidine ringActivated Carbon (Charcoal) treatment during recrystallization.[6]

          Part 2: Troubleshooting Guide (Q&A Format)

          Q1: My product precipitated as a "sticky gum" or oil instead of a solid. How do I fix this? Diagnosis: This is the most common issue with piperidine salts.[6] It usually stems from (1) residual solvent (trapped in the lattice),[2] (2) absorption of water (hygroscopicity), or (3) impurities lowering the melting point.[2] Corrective Action:

          • Trituration: Dissolve the gum in a minimum amount of dry Methanol or Ethanol.[6] Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise with vigorous stirring until cloudy.[6] Scratch the flask walls with a glass rod to induce nucleation.[6]

          • Azeotropic Drying: If water is suspected, dissolve in Toluene or Ethanol and rotary evaporate to dryness to pull off moisture azeotropically.[6]

          • Vacuum: Dry under high vacuum (< 5 mbar) at 40°C for 12 hours.

          Q2: The NMR looks clean, but the melting point is broad and low. Diagnosis: Wet salt or amorphous form.[6] Corrective Action: Perform a slow recrystallization . Fast precipitation traps solvent.[6]

          • Protocol: Dissolve in boiling Isopropanol (IPA). Allow to cool to room temperature slowly (wrap flask in a towel). Then refrigerate (4°C). Filter cold.

          Q3: The product has a pink or brown hue. Is it degraded? Diagnosis: Trace oxidation of the secondary amine or phenol-like impurities from starting materials.[1][2][6] Corrective Action:

          • Charcoal Treatment: Dissolve the salt in hot Ethanol.[6] Add Activated Carbon (5-10 wt%).[2][6] Stir at reflux for 30 mins. Filter hot through Celite.[6] The filtrate should be colorless.[6]

          Q4: I have low recovery yield after aqueous workup. Diagnosis: The compound is highly water-soluble, especially as the HCl salt.[1][6] Corrective Action:

          • Salting Out: Saturate the aqueous phase with NaCl before extraction.[6]

          • pH Swing: Ensure you basify the aqueous layer to pH > 12 (using NaOH) to convert the HCl salt to the Free Base before extracting into an organic solvent (DCM or EtOAc). The salt stays in water; the free base moves to the organic layer.[6] You can re-form the salt later.[6][7][8][9][10]

          Part 3: Validated Purification Protocols

          Protocol A: Recrystallization (The Gold Standard for Purity)

          Best for: Removing trace impurities and improving crystallinity.[1]

          • Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3).[2][6]

          • Dissolution: Place crude solid in a flask. Add IPA (approx. 5-10 mL per gram). Heat to reflux (80°C) until fully dissolved.

            • Note: If insoluble particles remain, filter hot.[6]

          • Nucleation: Remove from heat. If using Ethanol, add Ethyl Acetate dropwise until a faint persistent turbidity appears.[6]

          • Crystallization: Allow to cool to Room Temp (25°C) undisturbed for 2 hours. Then place in an ice bath (0-5°C) for 2 hours.

          • Isolation: Filter the white crystals under vacuum / nitrogen blanket.

          • Washing: Wash the cake with cold Ethyl Acetate or Diethyl Ether.[6]

          • Drying: Dry in a vacuum oven at 40-50°C. Store in a desiccator.

          Protocol B: Acid/Base Extraction (The "Reset" Button)

          Best for: Crude reaction mixtures or heavily contaminated oils.[2]

          • Dissolution: Dissolve crude residue in Water (10 mL/g).

          • Acid Wash (Optional): If the product is currently a base, extract with Ethyl Acetate to remove neutral organic impurities.[6] Discard organic layer.[6]

          • Basification: Adjust aqueous layer pH to 12-14 using 4M NaOH. The solution will become cloudy as the Free Base oils out.[6]

          • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

          • Drying: Dry combined organic layers over anhydrous

            
            . Filter.
            
          • Salt Formation: Cool the organic solution to 0°C. Bubble dry HCl gas OR add HCl in Dioxane/Ether dropwise. The pure HCl salt will precipitate immediately.[6]

          Part 4: Decision Matrix & Workflow

          The following diagram illustrates the logical flow for selecting the correct purification method based on the physical state of your crude material.

          PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil PurityCheck Check Purity (HPLC/NMR) Solid->PurityCheck Trituration Trituration (MeOH + Et2O) Oil->Trituration HighPurity Purity > 95% PurityCheck->HighPurity LowPurity Purity < 95% PurityCheck->LowPurity Recryst Protocol A: Recrystallization (IPA or EtOH/EtOAc) HighPurity->Recryst Polishing AcidBase Protocol B: Acid/Base Extraction (pH Swing) LowPurity->AcidBase Major Cleanup Final Pure HCl Salt (Store in Desiccator) Recryst->Final AcidBase->Recryst If Solid obtained Trituration->Solid Successful Solidification Trituration->AcidBase Remains Oil

          Caption: Decision Logic for Purification of Piperidino(2-piperidinyl)methanone HCl. Blue nodes indicate action protocols; Green indicates success states.

          References

          • ChemicalBook. (2025).[6] Piperidine hydrochloride Properties and Solubility Data. Retrieved from [2]

          • BenchChem. (2025).[6][11] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [2]

          • University of Rochester. (n.d.).[6] Reagents & Solvents: Solvents for Recrystallization of Amine Salts. Retrieved from [2]

          • PubChem. (2025).[6] Compound Summary: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride (Analogous Structure).[2] Retrieved from [2]

          • Fisher Scientific. (2025).[6] Safety Data Sheet: Piperidine Hydrochloride (Hygroscopicity & Handling). Retrieved from [2]

          Sources

          Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Drugs

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Navigating the Challenges of Piperidine Moiety Bioavailability

          The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold in drug design.[1][2][3] However, its inherent lipophilicity and basicity often present significant challenges to achieving optimal oral bioavailability.[2][4] This guide is structured to provide drug development professionals with a logical, problem-oriented framework for diagnosing and overcoming the common hurdles that limit the systemic exposure of piperidine-containing compounds. We will move from identifying the problem to implementing and validating a solution, ensuring a robust and data-driven approach.

          Part 1: Troubleshooting Guide - From Problem Identification to Solution

          This section addresses common experimental outcomes and provides a direct path to identifying the underlying bioavailability barrier and selecting an appropriate strategy.

          Scenario 1: The Compound Won't Dissolve

          Observation: Your piperidine derivative exhibits poor aqueous solubility in kinetic or thermodynamic solubility assays. This is a primary and frequent barrier, as a drug must be in solution to be absorbed.[4][5][6]

          Causality: The often lipophilic and crystalline nature of piperidine compounds can lead to high lattice energy and poor interaction with aqueous gastrointestinal fluids, limiting dissolution.[4][7]

          Solution Pathway: Formulation-based strategies are typically the most direct route to overcoming solubility limitations.[6][8]

          By dispersing the drug in an amorphous state within a polymer matrix, we can bypass the energy barrier required to break down the crystal lattice, leading to significantly higher apparent solubility.[8][9]

          Experimental Protocol: Preparation of an ASD via Solvent Evaporation

          • Polymer Selection: Choose a suitable polymer based on drug-polymer miscibility studies (e.g., PVP K30, HPMC-AS, Soluplus®).

          • Dissolution: Dissolve both the piperidine compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

          • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The key is to remove the solvent rapidly enough to "trap" the drug in its amorphous state within the polymer matrix.

          • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

          • Characterization (Self-Validation):

            • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating a successful amorphous conversion.

            • Powder X-Ray Diffraction (PXRD): Verify the absence of sharp Bragg peaks, confirming the amorphous nature of the dispersion.

            • Dissolution Testing: Perform a dissolution test in simulated gastric and intestinal fluids (e.g., SGF, FaSSIF) to quantify the improvement in dissolution rate and extent compared to the crystalline drug.

          Scenario 2: Good Permeability, Poor Bioavailability

          Observation: The compound shows high permeability in an in vitro Caco-2 assay (e.g., Papp (A-B) > 10 x 10⁻⁶ cm/s), but the subsequent in vivo rodent pharmacokinetic (PK) study reveals very low oral bioavailability (F% < 10%).

          Causality: This classic discrepancy strongly points to extensive first-pass metabolism.[4][10] The drug is absorbed from the intestine into the portal vein but is rapidly metabolized by enzymes in the gut wall and/or liver (primarily Cytochrome P450s) before it can reach systemic circulation.[4][11][12][13]

          Solution Pathway: A medicinal chemistry approach to enhance metabolic stability is required. This involves identifying and blocking the metabolic "soft spots" on the molecule.

          This assay determines the rate at which your compound is metabolized by liver enzymes, providing an intrinsic clearance (Clint) value that is predictive of in vivo hepatic clearance.[4]

          Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

          • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), your piperidine compound stock solution (in DMSO or acetonitrile), and a pooled liver microsome suspension (e.g., human, rat). Prepare an NADPH-cofactor solution.

          • Incubation: Pre-warm the microsome suspension and your compound in the buffer at 37°C.

          • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction mixture should contain the compound (e.g., 1 µM), microsomes (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM).

          • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

          • Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[14][15]

          • Data Analysis (Self-Validation):

            • Plot the natural log of the percentage of the remaining parent compound versus time.

            • The slope of the initial linear portion of this curve represents the elimination rate constant (k).

            • Calculate the half-life (t½) = 0.693 / k.

            • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

            • A high Clint value confirms rapid metabolism and validates the hypothesis of first-pass metabolism being the primary barrier.

          Scenario 3: Low Permeability and High Efflux

          Observation: The compound shows poor apparent permeability in a standard Caco-2 assay. Further investigation is needed to determine if this is due to poor passive diffusion or active efflux.

          Causality: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical (gut lumen side) of intestinal cells and actively pump absorbed drugs back into the intestine.[4][16]

          Solution Pathway: A bidirectional Caco-2 assay is the gold standard for confirming P-gp mediated efflux.

          This assay measures the transport of your compound in both the absorptive (Apical-to-Basolateral, A-B) and secretory (Basolateral-to-Apical, B-A) directions.[4]

          Experimental Protocol: Bidirectional Caco-2 Assay

          • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent, differentiated monolayer (typically 21 days).

          • Monolayer Integrity Check (Self-Validation): Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

          • Transport Experiment (A-to-B): Add the piperidine compound to the apical (A) chamber. At specified time intervals, take samples from the basolateral (B) chamber and replace with fresh buffer.

          • Transport Experiment (B-to-A): In a separate set of wells, add the compound to the basolateral (B) chamber. At the same time intervals, take samples from the apical (A) chamber.

          • Optional Inhibitor Co-dosing: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil) to see if efflux can be reversed.

          • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

          • Data Analysis:

            • Calculate the apparent permeability coefficients (Papp) for both directions.

            • Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.

            • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

          Interpreting the Results:

          Efflux Ratio (ER)InterpretationRecommended Action
          < 2 No significant efflux observed.Low permeability is likely due to physicochemical properties. Focus on structural modifications to improve passive diffusion.
          > 2 Active efflux is suspected.[4]The compound is likely a P-gp substrate. Consider medicinal chemistry to reduce P-gp substrate activity or a prodrug approach to mask the recognition site.
          ER > 2, but reduces to < 2 with inhibitor P-gp mediated efflux is confirmed.The mechanism is validated. Proceed with medicinal chemistry or prodrug strategies.

          Part 2: Frequently Asked Questions (FAQs)

          Q1: What are the primary drivers of low oral bioavailability for piperidine compounds? A1: The low bioavailability of piperidine derivatives typically stems from a combination of three core factors:

          • Poor Aqueous Solubility: Their lipophilic nature can prevent them from dissolving in GI fluids, which is the first step for absorption.[4]

          • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal wall. This can be due to suboptimal physicochemical properties (e.g., high polarity, too many hydrogen bond donors) or because it is actively pumped back into the gut by efflux transporters like P-gp.[4]

          • Extensive First-Pass Metabolism: The piperidine ring and its substituents are often targets for rapid metabolism by CYP enzymes in the gut wall and liver, reducing the amount of active drug that reaches the bloodstream.[4][10][11]

          Q2: When should I choose a formulation strategy versus a medicinal chemistry approach? A2: This decision depends on the specific barrier and the stage of drug development.

          • Choose Formulation if: The primary barrier is poor solubility . Technologies like ASDs, SEDDS, or nanosuspensions can often solve this without altering the core molecule.[5][7][9] This is often preferred in later stages of development when the lead compound has already been selected.[6]

          • Choose Medicinal Chemistry if: The primary barrier is high first-pass metabolism or P-gp efflux . These are intrinsic properties of the molecule's structure. Blocking metabolic sites or altering the structure to reduce transporter recognition is necessary.[4] This is typically addressed during the lead optimization phase of drug discovery.

          • A Combined Approach: Sometimes, both are needed. A medicinal chemistry modification might slightly improve metabolic stability, while a formulation can provide the necessary solubility boost.

          Q3: How can I design a prodrug for my piperidine-based compound? A3: A prodrug is an inactive form of a drug that is converted to the active form in vivo.[17][18][19] This strategy can be used to temporarily mask a part of the molecule responsible for poor solubility or rapid metabolism.

          • To Improve Solubility: Attach a highly polar or ionizable promoiety (e.g., a phosphate group) to a hydroxyl or amine group on your molecule.[7][18] This creates a more water-soluble version that can dissolve in the gut and is later cleaved by enzymes (like phosphatases) to release the active drug.

          • To Bypass Metabolism: Attach a promoiety that sterically hinders the metabolic soft spot. The prodrug is absorbed intact and, once in circulation, the promoiety is cleaved to release the active parent drug, effectively bypassing first-pass metabolism.[20][21]

          Q4: What are the key structural modifications to improve the metabolic stability of the piperidine ring? A4: To reduce susceptibility to CYP450 metabolism, consider these strategies:

          • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[4]

          • Fluorination: Replacing metabolically weak C-H bonds with robust C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[4]

          • Reduce Lipophilicity: Lowering the compound's overall lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups (e.g., -OH, -NH2).[4]

          • Bioisosteric Replacement: In some cases, replacing the piperidine ring with a more stable isostere could be an option, though this is a more drastic change.

          Q5: How do I conduct and interpret a basic in vivo rodent PK study? A5: An in vivo PK study is the definitive test for oral bioavailability.[22] It compares the drug exposure after oral (PO) administration to that after intravenous (IV) administration.

          Experimental Protocol: Rodent Pharmacokinetic (PK) Study

          • Animal Dosing: Divide animals (e.g., Sprague-Dawley rats) into two groups.

            • Group 1 (IV): Administer the drug as a bolus via the tail vein at a low dose (e.g., 1-2 mg/kg).

            • Group 2 (PO): Administer the drug via oral gavage at a higher dose (e.g., 5-10 mg/kg).

          • Blood Sampling: Collect sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

          • Plasma Preparation: Process the blood samples to isolate plasma.

          • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[14][15][23]

          • Data Analysis: Plot the plasma concentration versus time for each route.

            • Calculate AUC (Area Under the Curve): Use pharmacokinetic software to calculate the AUC from time zero to infinity (AUC₀-inf) for both the IV and PO groups.[15][22]

            • Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 [24]

          Part 3: Visualizations & Data

          Diagrams

          G cluster_0 In Vitro Characterization cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 In Vivo Evaluation sol Aqueous Solubility sol_lim Solubility Limited? sol->sol_lim perm Permeability Assay (Caco-2) perm_lim Permeability Limited? perm->perm_lim met Metabolic Stability (Microsomes) met_iss Metabolism an Issue? met->met_iss form Formulation Strategy (e.g., ASD, SEDDS) sol_lim->form Yes pk Rat Pharmacokinetic Study (PO & IV) sol_lim->pk No medchem Medicinal Chemistry (Structural Mod.) perm_lim->medchem Yes perm_lim->pk No met_iss->medchem Yes prodrug Prodrug Approach met_iss->prodrug Also consider met_iss->pk No form->pk medchem->pk prodrug->pk calc Calculate Oral Bioavailability (F%) pk->calc reval Iterate if F% is low calc->reval

          Caption: General workflow for diagnosing and enhancing piperidine bioavailability.

          G cluster_cyp CYP450 Enzymes (e.g., CYP3A4) parent Parent Piperidine Drug (R-N-R') ndealk N-dealkylated Metabolite (Piperidine-NH) parent->ndealk N-Dealkylation hydrox Hydroxylated Metabolite (at Cα to Nitrogen) parent->hydrox Ring Oxidation conj Further Conjugation & Excretion ndealk->conj lactam Lactam Metabolite hydrox->lactam Further Oxidation lactam->conj

          Caption: Common metabolic pathways for piperidine derivatives.

          G barriers Poor Solubility High Metabolism Low Permeability/Efflux strategies Formulation (ASD, SEDDS) Prodrug Design Medicinal Chemistry barriers:sol->strategies:form  Primary Solution barriers:met->strategies:med  Primary Solution barriers:perm->strategies:med  Primary Solution barriers:met->strategies:prod  Alternative barriers:sol->strategies:prod  Alternative

          Caption: Matching bioavailability strategies to specific barriers.

          References

          • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
          • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
          • Prodrug Design and Development: An Evolving Strategy in Drug Delivery. (2025, April 4). IJNRD.org.
          • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020, October 29). MDPI.
          • Prodrugs as empowering tools in drug discovery and development. (2024, January 16). Chemical Society Reviews (RSC Publishing).
          • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
          • Prodrug strategies: Significance and symbolism. (2025, July 31). Google Scholar.
          • Prodrug strategy. (n.d.). Slideshare.
          • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (n.d.). Benchchem.
          • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
          • Unveiling the Science behind Bioavailability: Formulation Insights and Analysis Methods. (2024, January 29). Hilaris.
          • How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray.
          • The Role of Oral Bioavailability in Drug Development. (2024, October 7). Google Scholar.
          • Tackling the Bioavailability Bottleneck in Oral Drug Development. (n.d.). Pharma Focus America.
          • Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. (n.d.). Ovid.
          • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). Google Scholar.
          • The Bioavailability of Drugs—The Current State of Knowledge. (2023, December 11). PMC.
          • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE. (n.d.). PharmaQuesT.
          • Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Google Scholar.
          • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
          • Piperidine-containing drugs and recently studied analogs. (2025, October 21). PubMed.
          • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
          • First pass effect. (n.d.). Wikipedia.
          • Study of First-Pass Metabolism and its Uses. (n.d.). Walsh Medical Media.
          • First-Pass Effect and its Influence on Drug Bioavailability. (2026, February 13). International Journal of Pharmaceutical Sciences.
          • First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). ResearchGate.

          Sources

          Technical Support Center: Proactively Addressing Off-Target Effects of Piperidino(2-piperidinyl)methanone Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for Piperidino(2-piperidinyl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this piperidine-containing compound. Our goal is to provide you with the expertise and tools to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your experimental results.

          The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds targeting diverse protein classes.[1][2] While this structural feature can confer desirable pharmacokinetic properties, it also presents a risk of interactions with unintended biological targets.[3] This guide provides a systematic approach to de-risking your findings and building a robust data package for your research.

          Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Off-Target Interactions

          This section is designed to help you diagnose and resolve common issues that may arise during your experiments with Piperidino(2-piperidinyl)methanone hydrochloride.

          Issue 1: Unexpected or Inconsistent Phenotypic Observations

          Question: I'm observing a cellular phenotype that doesn't align with the known or hypothesized function of my primary target. Could this be an off-target effect?

          Troubleshooting Workflow:

          G A Start: Unexpected Phenotype Observed B Step 1: Dose-Response Analysis Is the effect concentration-dependent? A->B C Step 2: Orthogonal Compound Testing Does a structurally distinct inhibitor of the same target replicate the phenotype? B->C Yes F High Concentration Effect Only Suggests potential off-target activity or cytotoxicity. B->F No/Only at high concentrations D Step 3: Target Engagement Confirmation Is the compound binding to the intended target at the effective concentration? C->D Yes H Phenotype Not Replicated Strongly suggests off-target effect of the initial compound. C->H No E Step 4: Off-Target Identification If target engagement is confirmed but the phenotype is inconsistent, proceed to identify off-targets. D->E Yes I No Target Engagement Indicates the observed effect is likely off-target. D->I No G Phenotype Replicated Strengthens on-target hypothesis. G A Start: High Cytotoxicity Observed B Step 1: Compare Cytotoxicity and On-Target Potency Is the cytotoxic concentration significantly different from the on-target IC50/EC50? A->B C Step 2: Genetic Validation Does knockdown/knockout of the primary target phenocopy the cytotoxicity? B->C Overlapping G Cytotoxicity at Higher Concentrations Suggests off-target effect. B->G Not Overlapping D Step 3: Rescue Experiment Can overexpression of the target rescue the cytotoxic phenotype? C->D No H Cytotoxicity Phenocopied Confirms on-target toxicity. C->H Yes J Rescue Observed Supports on-target mechanism. D->J Yes K No Rescue Suggests off-target mechanism. D->K No E Step 4: Off-Target Profiling If cytotoxicity is not phenocopied, proceed with off-target identification. F Overlapping Concentrations On-target toxicity is possible. I Cytotoxicity Not Phenocopied Indicates off-target toxicity. I->E K->E

          Caption: Workflow for investigating the source of cytotoxicity.

          Detailed Steps:

          • Potency vs. Cytotoxicity: Carefully determine the concentration at which your compound elicits 50% of its maximal on-target effect (EC50) and the concentration at which it causes 50% cell death (CC50). A large window between these two values suggests a higher likelihood of a therapeutic index, while overlapping values warrant a deeper investigation into on-target toxicity.

          • Genetic Validation: Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown to reduce the expression of the primary target. If the genetic perturbation results in a similar cytotoxic phenotype to that observed with your compound, it provides strong evidence for on-target toxicity.

          • Rescue Experiments: In a system where the primary target has been knocked down or out, attempt to "rescue" the cells from the compound-induced cytotoxicity by overexpressing a version of the target protein that is resistant to the compound (e.g., through mutation of the binding site). If the cytotoxicity is alleviated, this supports an on-target mechanism.

          Frequently Asked Questions (FAQs)

          Q1: What are the most common off-targets for piperidine-containing compounds?

          A1: The piperidine scaffold is versatile and can interact with a range of targets. Based on the broader class of piperidine alkaloids and related structures, potential off-targets can include:

          • G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (5-HT) and dopaminergic (D2) receptors, where the benzoylpiperidine fragment is a known pharmacophore. [4]* Ion Channels: Including nicotinic acetylcholine receptors (nAChRs), which can be modulated by piperidine alkaloids, sometimes leading to toxicity. [5]* Enzymes: A wide variety of enzymes could be potential off-targets, and this is highly dependent on the overall structure of the molecule.

          • Transporters: The basic nitrogen in the piperidine ring can lead to interactions with monoamine transporters.

          Q2: What are some essential control experiments to include when working with a new piperidine-based compound?

          A2: To ensure the validity of your results, the following controls are highly recommended:

          • Inactive/Negative Control Compound: A structurally similar molecule that is known to be inactive against your primary target. This helps to control for effects related to the chemical scaffold itself.

          • Positive Control Compound: A well-characterized, structurally distinct modulator of your target to confirm that your assay is performing as expected.

          • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve your compound.

          • Untreated Control: To establish a baseline for your experimental system.

          Q3: How can I proactively assess the off-target profile of my compound?

          A3: A tiered approach is often most effective:

          • In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your compound. [6]This can help to prioritize experimental validation.

          • Focused Panel Screening: Test your compound against a panel of common off-targets, such as a safety panel of GPCRs, ion channels, and kinases.

          • Broad Off-Target Screening: For a more comprehensive assessment, techniques like chemical proteomics can be employed to identify a wider range of protein interactors in an unbiased manner. [7]

          Experimental Protocols

          Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

          Objective: To confirm the binding of Piperidino(2-piperidinyl)methanone hydrochloride to its intended target protein within intact cells. [8] Methodology:

          • Cell Culture and Treatment:

            • Culture your cells of interest to an appropriate density.

            • Treat the cells with various concentrations of Piperidino(2-piperidinyl)methanone hydrochloride or a vehicle control for a predetermined time.

          • Heating and Lysis:

            • Harvest the cells and resuspend them in a suitable buffer.

            • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

            • Lyse the cells through freeze-thaw cycles or other appropriate methods.

          • Protein Separation and Detection:

            • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

            • Collect the supernatant containing the soluble proteins.

            • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative protein detection methods.

          • Data Analysis:

            • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

            • A shift in the melting curve to a higher temperature in the presence of the compound indicates target protein stabilization and thus, target engagement.

          Protocol 2: In Vitro Off-Target Profiling using a Commercial Screening Panel

          Objective: To assess the selectivity of Piperidino(2-piperidinyl)methanone hydrochloride by screening it against a panel of known off-targets.

          Methodology:

          • Compound Preparation:

            • Prepare a concentrated stock solution of Piperidino(2-piperidinyl)methanone hydrochloride in a suitable solvent (e.g., DMSO).

            • Provide the required amount and concentration of the compound to a commercial vendor that offers off-target screening services.

          • Assay Performance (by Vendor):

            • The vendor will perform binding or functional assays for your compound against their panel of targets (e.g., GPCRs, kinases, ion channels).

            • Assays are typically performed at a fixed concentration of your compound (e.g., 10 µM) in duplicate.

          • Data Analysis:

            • The vendor will provide a report detailing the percent inhibition or activation for each target in the panel.

            • A common threshold for a significant "hit" is >50% inhibition or activation.

            • Follow up on any significant hits with full dose-response curves to determine the IC50 or EC50 for the off-target interaction.

          Quantitative Data Summary: Interpreting Off-Target Screening Results

          ParameterOn-TargetOff-Target "Hit"Interpretation
          IC50/EC50 50 nM5 µM100-fold selectivity window; off-target effect is less likely to be relevant at therapeutic concentrations.
          IC50/EC50 50 nM100 nMLess than 2-fold selectivity; high potential for the off-target to contribute to the observed phenotype.

          References

          • Boyko, Y., et al. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. Retrieved from [Link]

          • Amberg, W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 143.
          • Girke, T., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. PLoS ONE, 7(9), e44486.
          • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 695-714.
          • Green, B. T., et al. (2012). Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology, 50(6), 2049-2055.
          • Welch, K. D., et al. (2012). Piperidine alkaloids: Human and food animal teratogens. ResearchGate. Retrieved from [Link]

          • Adibah, A. B., & Azzreena, M. A. (n.d.). Toxicity effects of piperidine alkaloids. ResearchGate. Retrieved from [Link]

          • Green, B. T., et al. (2012). Piperidine alkaloids: human and food animal teratogens. PubMed. Retrieved from [Link]

          • PubChem. (n.d.). (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. Retrieved from [Link]

          • Rather, M. A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Retrieved from [Link]

          • Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4935.
          • LookChem. (n.d.). phenyl-2-piperidinyl-methanone hydrochloride cas no.138371-65-0. Retrieved from [Link]

          • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. Retrieved from [Link]

          • Gawel, K., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

          • Bakulina, O., et al. (2023).
          • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. SynOpen, 7(1), e1-e10.
          • Hussain, A., et al. (2022). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132.
          • Scott, J. D., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, for the Treatment of Cancer. Journal of Medicinal Chemistry, 59(21), 9837-9849.
          • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

          Sources

          Technical Support Center: Optimizing Piperidinone Inhibitor Pharmacokinetics

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support resource for researchers, chemists, and drug development professionals working with piperidinone-based inhibitors. This guide is designed to provide practical, field-tested insights and troubleshooting strategies for overcoming common pharmacokinetic (PK) challenges. The piperidinone scaffold is a cornerstone in modern medicinal chemistry, offering a versatile and synthetically accessible framework.[1][2] However, like any privileged structure, it presents a unique set of challenges in achieving a drug-like profile. This center provides in-depth, question-and-answer-based guides to help you diagnose and resolve issues encountered during your discovery and development campaigns.

          Part 1: Frequently Asked Questions (FAQs) - Initial Project Hurdles

          This section addresses high-level questions that often arise in the early stages of a project when in vitro potency fails to translate to in vivo efficacy.

          Question: My piperidinone inhibitor is highly potent in my biochemical and cell-based assays, but it shows little to no activity in our animal models. What's the likely problem?

          Answer: This is a classic and frequent challenge in drug discovery, almost always pointing to a suboptimal pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) profile.[3] While potent at its target, the compound is likely not reaching the target in sufficient concentration for a sufficient duration in the in vivo system. The primary culprits to investigate are:

          • Poor Oral Bioavailability: The compound may not be absorbed effectively from the gastrointestinal (GI) tract into systemic circulation. This can be due to low aqueous solubility, poor permeability across the intestinal wall, or both.

          • High First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before reaching the rest of the body. If it is rapidly metabolized in the gut wall or the liver, very little active drug will reach systemic circulation.[4][5]

          • Rapid Systemic Clearance: Even if absorbed, the compound may be cleared from the bloodstream too quickly by metabolic enzymes (primarily in the liver) or by renal excretion to have a therapeutic effect.

          Your immediate next step should be to profile the compound in a panel of in vitro ADME assays to diagnose the specific issue.

          Question: We are observing significant, unexplained variability in plasma concentrations of our piperidinone compound across different animals in the same dosing group. What could be the cause?

          Answer: High inter-animal variability can frustrate the interpretation of PK and pharmacodynamic (PD) studies. The root causes often lie in one of the following areas:

          • Formulation Issues: If your compound has poor solubility, the formulation may not be homogenous. This can lead to inconsistent dosing and erratic absorption. Ensure your formulation is a true solution or a stable, uniform suspension.

          • Variable First-Pass Metabolism: The expression and activity levels of metabolic enzymes, such as Cytochrome P450s (CYPs), can differ between individual animals, even within the same strain.[4] This leads to inconsistent rates of metabolism and, therefore, variable systemic exposure.

          • Erratic GI Motility: Stress or other factors can alter the rate at which the GI tract moves, affecting the time available for drug dissolution and absorption.[4] Proper acclimatization of the animals to the experimental procedures can help minimize this.

          • Food Effects: The presence or absence of food in the GI tract can dramatically alter the absorption of many drugs, particularly lipophilic ones. Ensure you are using a consistent fasting/feeding protocol for all animals.

          Part 2: Troubleshooting Guide - Improving Metabolic Stability

          A common liability for many small molecules, including piperidinone derivatives, is rapid metabolism. This guide provides a systematic approach to identifying and mitigating metabolic instability.

          Question: How can I determine if my piperidinone inhibitor is metabolically unstable and identify its metabolic "soft spots"?

          Answer: The standard and most effective approach is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[6] These preparations contain the primary drug-metabolizing enzymes. By incubating your compound with them and measuring its disappearance over time, you can determine its intrinsic clearance.

          • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain most of the Phase I (oxidative) CYP enzymes. They are cost-effective and excellent for identifying liabilities to oxidative metabolism.

          • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs). They provide a more complete picture of liver metabolism.

          To identify the specific sites of metabolism ("soft spots"), you would conduct a follow-up metabolite identification (MetID) study. In this experiment, the compound is incubated with microsomes or hepatocytes for a longer period, and the resulting mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. Common metabolic pathways for piperidine-containing structures include oxidation on the piperidine ring itself or on adjacent carbons, as well as N-dealkylation.[7]

          Workflow for Assessing and Mitigating Metabolic Instability

          Caption: A systematic workflow for diagnosing and addressing metabolic instability.

          Question: My MetID study confirmed that the piperidinone ring is a primary site of metabolism. What specific structural modifications should I consider?

          Answer: This is a frequent observation. The carbons alpha to the nitrogen are often susceptible to oxidation. Several medicinal chemistry strategies can be employed to "shield" these vulnerable positions.[5][8] It is crucial to make these modifications judiciously to avoid negatively impacting the compound's potency (i.e., maintaining the Structure-Activity Relationship, or SAR).

          StrategyRationale & MechanismExample Modification
          Steric Hindrance Introduce a bulky group near the metabolic site to physically block the approach of metabolizing enzymes like CYPs.[8]Replace an alpha-hydrogen with a methyl or gem-dimethyl group. Form a spirocycle adjacent to the nitrogen.[7]
          Metabolic Blocking Replace a metabolically labile C-H bond with a stronger C-F bond, which is resistant to oxidative cleavage.[4]Introduce fluorine or a trifluoromethyl group at or near the site of oxidation.
          Reduce Lipophilicity Highly lipophilic compounds often have a higher affinity for the active sites of CYP enzymes. Reducing lipophilicity can decrease the rate of metabolism.[8][9]Introduce polar groups (e.g., hydroxyl, amide) on a part of the molecule distal to the pharmacophore.
          Modulate Electronics Introduce an electron-withdrawing group to decrease the electron density of an adjacent aromatic ring, making it less prone to oxidation.Add a halogen or a nitrile group to an adjacent phenyl ring.
          Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

          This protocol provides a framework for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

          1. Materials:

          • Pooled Human Liver Microsomes (HLM), stored at -80°C

          • Test compound stock solution (e.g., 10 mM in DMSO)

          • Positive control compound (e.g., Verapamil, Testosterone - known to be metabolized)

          • Phosphate buffer (100 mM, pH 7.4)

          • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

          • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

          • 96-well plates, LC-MS/MS system

          2. Procedure:

          • Prepare Reagents: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final concentration ~0.5 mg/mL). Prepare working solutions of your test compound and positive control by diluting the stock solution in buffer (final starting concentration ~1 µM).

          • Initiate Reaction (Timepoint Zero):

            • In a 96-well plate, add the HLM solution.

            • Add the test compound working solution to the wells.

            • Pre-incubate the plate at 37°C for 5-10 minutes.

            • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

            • Immediately stop the reaction for the t=0 timepoint by adding 2-3 volumes of ice-cold acetonitrile with internal standard.

          • Time Course Incubation:

            • Continue incubating the plate at 37°C.

            • At subsequent timepoints (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold acetonitrile/internal standard solution.

            • Include a negative control (no NADPH) to check for non-enzymatic degradation.

          • Sample Processing & Analysis:

            • Once all timepoints are collected, seal the plate and centrifuge at high speed (~4000 rpm) for 15-20 minutes to pellet the precipitated protein.

            • Transfer the supernatant to a new plate for analysis.

            • Analyze the samples by LC-MS/MS, measuring the peak area ratio of the test compound relative to the internal standard.

          • Data Analysis:

            • Plot the natural log of the percent remaining of the test compound versus time.

            • The slope of the line (k) is the elimination rate constant.

            • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

            • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / HLM concentration)

          Part 3: Troubleshooting Guide - Enhancing Oral Bioavailability

          Low oral bioavailability is a major hurdle that can terminate a promising project. It is typically a function of poor solubility, low intestinal permeability, or high first-pass metabolism.

          Question: My compound has excellent metabolic stability but very low oral bioavailability (<5%). I also know it has poor aqueous solubility. Are these related?

          Answer: Yes, they are directly related. For an orally administered drug to be absorbed, it must first dissolve in the fluids of the GI tract. If a compound has very low solubility, it may pass through the intestine without ever dissolving sufficiently to be absorbed, a problem known as "dissolution rate-limited absorption."[4] Even if the compound is metabolically stable and highly permeable, if it cannot get into solution, its bioavailability will be negligible.

          You should first confirm that permeability is not the issue by running a Caco-2 permeability assay . If permeability is adequate (e.g., Papp > 10 x 10⁻⁶ cm/s), then you should focus on strategies to improve solubility. These can be divided into formulation-based and chemistry-based approaches.

          • Formulation Strategies: These methods aim to improve the dissolution of the existing compound. Examples include creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), using co-solvents, or creating amorphous solid dispersions.[10][11]

          • Medicinal Chemistry Strategies: These involve synthesizing new analogs with improved intrinsic solubility. This is often achieved by adding polar functional groups or ionizable centers (e.g., a basic amine or a carboxylic acid) to the molecule, which can increase its interaction with water.[12]

          Question: My in vitro data from a Caco-2 assay shows high permeability, but my in vivo oral bioavailability is still very low. What does this discrepancy suggest?

          Answer: This specific scenario—good permeability but poor bioavailability—is a strong indicator of two potential problems: high first-pass metabolism or active efflux by transporters in the gut wall.[4]

          The Caco-2 cell line is an excellent model for passive intestinal permeability, but it has relatively low expression of metabolic enzymes compared to the human liver.[4] Therefore, a compound can appear to be well-absorbed in this assay but then be rapidly metabolized in the liver (or even the gut wall) in vivo.

          The other major possibility is that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp) . These transporters act as cellular pumps, actively transporting absorbed drugs from inside the intestinal cells back into the gut lumen, thereby preventing them from reaching the bloodstream.[4]

          To distinguish between these possibilities, you must perform a bidirectional Caco-2 assay .

          Protocol & Interpretation: Bidirectional Caco-2 Permeability Assay

          This assay is the gold standard for assessing a compound's intestinal permeability and identifying whether it is a substrate of efflux transporters like P-gp.

          Caption: Workflow for a bidirectional Caco-2 permeability assay.

          Interpretation of Results:

          The key output is the Efflux Ratio (ER) .

          Efflux Ratio (ER)InterpretationNext Steps
          ER < 2 The compound is likely not a significant substrate for efflux transporters. If bioavailability is still low, suspect high first-pass metabolism.Focus on improving metabolic stability.
          ER > 2 The compound is actively pumped out of the cells, indicating it is an efflux transporter substrate (e.g., P-gp).[4]Consider structural modifications to reduce P-gp substrate activity (e.g., reduce hydrogen bond donors, add a carboxylic acid). Experimentally, you can co-dose with a P-gp inhibitor in preclinical studies to confirm the mechanism.

          References

          • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024, December 6). Vertex AI Search.
          • Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (2022, April 16). Drug Hunter.
          • Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem. Benchchem.
          • Solid Form Strategies For Increasing Oral Bioavailability - Drug Discovery Online. Drug Discovery Online.
          • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). PubMed.
          • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed. (2007, April 19). PubMed.
          • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - Semantic Scholar. (2024, December 1). Semantic Scholar.
          • 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Vertex AI Search.
          • Prioritizing oral bioavailability in drug development strategies - Taylor & Francis. (2024, December 26). Taylor & Francis Online.
          • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. NEDMDG.
          • Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed. PubMed.
          • Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF - ResearchGate. (2026, February 6). ResearchGate.
          • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
          • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org. eScholarship.org.
          • Role of Medicinal Chemistry in Modern Drug Discovery | Steeron Research. (2025, July 23). Steeron Research.
          • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (2022, January 12). MDPI.
          • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Vertex AI Search.
          • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Vertex AI Search.
          • Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I - ResearchGate. ResearchGate.
          • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC - NIH. PMC.
          • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29). MDPI.
          • Structure Activity Relationship Of Drugs. Vertex AI Search.
          • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Vertex AI Search.
          • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap.
          • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
          • Study on influence of piperine treatment on the pharmacokinetics of diclofenac in healthy volunteers - PubMed. (2017, February 15). PubMed.
          • Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed. (2015, November 10). PubMed.
          • Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential - PubMed. (2025, October 6). PubMed.
          • Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PMC. (2020, June 19). PMC.
          • (PDF) Pharmacokinetic Challenges in Drug Discovery - ResearchGate. ResearchGate.

          Sources

          Validation & Comparative

          A Definitive Guide to the Confirmation of Piperidino(2-piperidinyl)methanone Hydrochloride via LC-MS Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the unambiguous identification and confirmation of novel chemical entities are paramount. This guide provides an in-depth, technically-grounded protocol for the analysis of Piperidino(2-piperidinyl)methanone hydrochloride, a piperidine-containing compound, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will not only detail a robust analytical workflow but also compare its performance against alternative analytical techniques, supported by experimental data and authoritative guidelines.

          The Analytical Challenge: Structural Confirmation of Piperidine-Containing Compounds

          Piperidine and its derivatives are prevalent structural motifs in a vast number of natural products and synthetic pharmaceuticals.[1] The precise structural elucidation of these compounds is a critical step in research and development, quality control, and impurity profiling. Piperidino(2-piperidinyl)methanone hydrochloride, with its two piperidine rings linked by a ketone functionality, presents a unique analytical challenge requiring a highly specific and sensitive method for its confirmation.

          A Validated LC-MS/MS Approach for Unambiguous Identification

          Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the identification and quantification of chemical compounds in various matrices.[2][3] Its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis make it an ideal choice for the confirmation of Piperidino(2-piperidinyl)methanone hydrochloride.

          Predicted Mass and Fragmentation Pattern

          The initial step in developing an LC-MS/MS method is to determine the exact mass of the target analyte and predict its fragmentation pattern.

          • Molecular Formula (Free Base): C₁₁H₂₀N₂O[4]

          • Molecular Weight (Free Base): 196.29 g/mol [4]

          • Exact Mass of Protonated Molecule [M+H]⁺: The calculated monoisotopic mass of the free base is 196.15756. Therefore, the expected m/z for the protonated molecule [M+H]⁺ in positive ion mode ESI is 197.16484 .

          The fragmentation of piperidine derivatives in a mass spectrometer is influenced by the ionization method and the substitution pattern.[1] Under Electrospray Ionization (ESI), a soft ionization technique, we primarily observe the protonated molecule [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing a structural fingerprint of the molecule.

          The fragmentation of piperidine-containing compounds is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.[1] Ring opening and subsequent fragmentation can also occur.[1]

          Diagram: Predicted Fragmentation Pathway of Piperidino(2-piperidinyl)methanone

          G cluster_precursor Precursor Ion Precursor Piperidino(2-piperidinyl)methanone [M+H]⁺ m/z = 197.16 F1 Fragment 1 α-cleavage [C₅H₁₀N]⁺ m/z = 84.08 Precursor->F1 Loss of C₆H₁₁NO F2 Fragment 2 α-cleavage [C₆H₁₀NO]⁺ m/z = 112.07 Precursor->F2 Loss of C₅H₁₁N F3 Fragment 3 Ring Opening [C₅H₁₂N]⁺ m/z = 86.10 Precursor->F3 Neutral Loss

          Caption: Predicted fragmentation of the [M+H]⁺ ion of Piperidino(2-piperidinyl)methanone.

          Experimental Protocol: LC-MS/MS Analysis

          This protocol is designed to be a self-validating system, grounded in authoritative guidelines from the FDA and EMA.[5][6][7][8][9]

          1. Sample Preparation:

          • Accurately weigh 1 mg of Piperidino(2-piperidinyl)methanone hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

          • Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition.

          2. Liquid Chromatography (LC) Parameters:

          • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of polar and non-polar compounds.

          • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for positive ion mode ESI.

          • Mobile Phase B: 0.1% formic acid in acetonitrile.

          • Gradient Elution: A gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point for method development.

          • Flow Rate: 0.3 mL/min.

          • Column Temperature: 40 °C.

          • Injection Volume: 2 µL.

          3. Mass Spectrometry (MS) Parameters:

          • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

          • Scan Mode: Full scan MS to identify the precursor ion [M+H]⁺ at m/z 197.16.

          • MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 197.16) to obtain the fragmentation pattern.

          • Collision Gas: Argon or Nitrogen.

          • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a good distribution of fragment ions.

          4. Method Validation:

          The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][10][11] Key validation parameters include:

          • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

          • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

          • Accuracy: The closeness of the test results to the true value.

          • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

          • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

          • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

          Diagram: LC-MS/MS Workflow for Compound Confirmation

          G cluster_workflow Analytical Workflow Start Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Separation) Start->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Detection) LC->MS1 MS2 Tandem Mass Spectrometry (MS2) (Fragmentation) MS1->MS2 Data Data Analysis (Confirmation) MS2->Data End Report Data->End

          Caption: A streamlined workflow for the confirmation of Piperidino(2-piperidinyl)methanone HCl.

          Comparison with Alternative Analytical Techniques

          While LC-MS/MS is a premier technique for this application, other analytical methods can also be employed for compound identification. Here, we compare LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

          FeatureLC-MS/MSGC-MSNMR Spectroscopy
          Sensitivity High (picomole to femtomole)[12]High (for volatile compounds)Low (micromole to nanomole)[13]
          Specificity Very High (based on retention time and fragmentation)High (based on retention time and fragmentation)Very High (provides detailed structural information)
          Sample Volatility Not requiredRequired (or derivatization needed)[2]Not required
          Throughput HighHighLow
          Quantitation ExcellentGoodExcellent (inherently quantitative)[12]
          Structural Information Good (from fragmentation patterns)Good (from fragmentation patterns)Excellent (elucidates complete molecular structure)
          Instrumentation Cost HighModerateVery High
          Reproducibility Good to Very GoodGoodVery High[14]

          Causality Behind Experimental Choices:

          • LC-MS vs. GC-MS: Piperidino(2-piperidinyl)methanone hydrochloride is a salt and is not inherently volatile. Therefore, GC-MS analysis would require a derivatization step to increase its volatility, adding complexity and potential for sample loss.[2] LC-MS is better suited for analyzing such non-volatile and polar compounds directly.[15]

          • LC-MS vs. NMR: While NMR provides unparalleled structural detail, its significantly lower sensitivity makes it less practical for routine confirmation, especially when dealing with low-concentration samples or for impurity analysis.[13][14] LC-MS offers a superior balance of sensitivity and structural information for confirmation purposes.

          Conclusion

          The described LC-MS/MS method provides a robust, sensitive, and specific workflow for the confirmation of Piperidino(2-piperidinyl)methanone hydrochloride. By leveraging the power of chromatographic separation and tandem mass spectrometry, researchers can achieve unambiguous identification of this and other related piperidine-containing compounds. The validation of this method according to international guidelines ensures the integrity and reliability of the analytical data, a cornerstone of scientific integrity and regulatory compliance. While alternative techniques like GC-MS and NMR have their merits, LC-MS/MS stands out as the most practical and efficient choice for the routine confirmation of this class of compounds in a drug development setting.

          References

          • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

          • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

          • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

          • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

          • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

          • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

          • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

          • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

          • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

          • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

          • National Center for Biotechnology Information. (2015). NMR Spectroscopy for Metabolomics Research. [Link]

          • MetwareBio. LC-MS VS GC-MS: What's the Difference. [Link]

          • European Molecular Biology Laboratory - European Bioinformatics Institute. Comparison of NMR and MS | Metabolomics. [Link]

          • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

          • Springer. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

          • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

          • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

          • PubChem. (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. [Link]

          • ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

          • LookChem. 2-(piperidin-1-ylmethyl)-1H-isoindole-1,3(2H)-dione. [Link]

          • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

          • ResearchGate. (2025). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]

          • PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. [Link]

          • Bioanalysis Zone. LC-MS. [Link]

          • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

          • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

          • GitHub. CompOmics/ms2pip: MS²PIP: Fast and accurate peptide spectrum prediction for multiple fragmentation methods, instruments, and labeling techniques. [Link]

          • CompOmics. MS2PIP Server. [Link]

          • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

          Sources

          Comparative study of Piperidino(2-piperidinyl)methanone hydrochloride and its analogues

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Analysis of Remoxipride and Its Analogues in CNS Drug Discovery

          A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Validation, and Future Directions

          Abstract

          This guide provides a comprehensive comparative study of remoxipride hydrochloride, an atypical antipsychotic, and its structural analogues. We delve into the nuanced relationships between chemical structure and biological activity, focusing on pharmacodynamics, pharmacokinetics, and safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols. By synthesizing data from established literature and providing a framework for rigorous comparison, this guide aims to accelerate the discovery of novel central nervous system (CNS) therapeutics with improved efficacy and safety.

          Introduction: The Remoxipride Story and the Quest for Atypicality

          Remoxipride, chemically known as (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide, is a selective dopamine D2 receptor antagonist that was once a promising atypical antipsychotic. Its clinical development was halted due to a rare but serious side effect: aplastic anemia. Despite its withdrawal, the unique pharmacological profile of remoxipride—characterized by a preferential action on mesolimbic dopamine pathways over nigrostriatal pathways, leading to a lower incidence of extrapyramidal symptoms (EPS)—continues to make its chemical scaffold a subject of significant interest in CNS drug discovery.

          This guide will explore the structure-activity relationships (SAR) of remoxipride and its analogues, providing a comparative framework to understand how modifications to its core structure influence receptor affinity, functional activity, and overall safety.

          The Chemical Scaffold: Understanding the Core Moiety and Its Analogues

          The remoxipride molecule consists of three key moieties: a substituted benzamide ring, an ethyl-pyrrolidinyl side chain, and a linker. Analogues are typically designed by modifying one or more of these regions to optimize pharmacological properties.

          Generalized Structure of Remoxipride Analogues

          G cluster_0 Benzamide Moiety cluster_1 Linker & Pyrrolidinyl/Piperidinyl Moiety a R1 e a->e b O c N c->b d H c->d n c->n f e->f g R2 f->g i f->i l g->l h O i->c j i->j j->h k j->k k->l m l->m m->a o n->o Linker (e.g., -CH2-) p o->p w o->w q N p->q r R3 q->r v q->v s s->p t t->s u u->t v->u

          Caption: Generalized chemical structure of remoxipride analogues.

          Comparative Analysis of Remoxipride and Its Analogues

          The therapeutic potential and safety profile of remoxipride analogues are critically dependent on their interaction with dopamine receptors and other off-target sites.

          Pharmacodynamic Properties: Receptor Binding and Functional Activity

          A primary goal in designing remoxipride analogues is to retain or improve affinity for the D2 receptor while potentially modulating affinity for other receptors, such as D3 and D4, which are also implicated in the pathophysiology of schizophrenia.

          CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT2A Ki (nM)α1-adrenergic Ki (nM)
          Remoxipride 10 - 205 - 15200 - 300>1000>1000
          Analogue A (e.g., Raclopride) 1.82.4240018003300
          Analogue B (Hypothetical) 5 - 1520 - 4050 - 100500 - 700>1000
          Analogue C (Hypothetical) 20 - 4010 - 20800 - 1000>1000>1000

          Note: Ki values are approximate and can vary based on experimental conditions. Data for hypothetical analogues are illustrative.

          Pharmacokinetic Profile: ADME Properties

          The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is a key determinant of its clinical success. For remoxipride analogues, it is crucial to assess metabolic pathways to avoid the formation of reactive metabolites that may have contributed to the toxicity of the parent compound.

          CompoundBioavailability (%)t1/2 (hours)Primary MetabolismKey Metabolites
          Remoxipride ~904 - 8Hepatic (CYP2D6)Oxidative metabolites
          Analogue A (e.g., Raclopride) ~954 - 6HepaticN-dealkylated, hydroxylated
          Analogue B (Hypothetical) 70 - 858 - 12Hepatic (CYP3A4)Glucuronide conjugates
          Analogue C (Hypothetical) 50 - 652 - 4Renal ExcretionUnchanged drug
          Safety and Toxicology

          The primary driver for developing remoxipride analogues is to mitigate the risk of aplastic anemia while retaining the low EPS profile.

          CompoundEPS LiabilityProlactin ElevationCardiovascular EffectsHematological Toxicity
          Remoxipride LowModerateMinimalAplastic Anemia (rare)
          Analogue A (e.g., Raclopride) Moderate-HighHighMinimalNot reported
          Analogue B (Hypothetical) LowLow-ModerateQTc prolongation riskTo be determined
          Analogue C (Hypothetical) Very LowLowMinimalTo be determined

          Experimental Methodologies: A Guide to In Vitro and In Vivo Characterization

          Rigorous experimental validation is paramount in the comparative assessment of drug candidates. The following protocols provide a foundation for characterizing remoxipride analogues.

          Radioligand Binding Assay for Dopamine D2 Receptor Affinity

          This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor.

          Workflow: Radioligand Binding Assay

          G prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]Spiperone) radioligand->incubation compound Prepare serial dilutions of test compound compound->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and Ki quantification->analysis

          Caption: Workflow for a radioligand binding assay.

          Step-by-Step Protocol:

          • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells transfected with the human D2 receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

          • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound.

          • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

          • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

          • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

          • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

          • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

          In Vivo Microdialysis for Neurotransmitter Release

          This technique measures the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

          Step-by-Step Protocol:

          • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

          • Recovery: Allow the animal to recover from surgery for a specified period.

          • Probe Insertion: Insert a microdialysis probe into the guide cannula.

          • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

          • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

          • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.

          • Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

          • Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.

          Decision Framework for Analogue Prioritization

          The selection of promising analogues for further development requires a multi-parameter optimization approach.

          Decision Tree: Analogue Selection

          G start Analogue Pool d2_affinity High D2 Affinity (Ki < 50 nM)? start->d2_affinity d2_selectivity Selective over 5-HT2A & α1? d2_affinity->d2_selectivity Yes no_go Discard d2_affinity->no_go No eps_risk Low EPS liability in vivo? d2_selectivity->eps_risk Yes d2_selectivity->no_go No pk_profile Favorable PK profile (t1/2, bioavailability)? eps_risk->pk_profile Yes eps_risk->no_go No tox_risk No signs of hematological toxicity? pk_profile->tox_risk Yes pk_profile->no_go No lead_candidate Lead Candidate tox_risk->lead_candidate Yes tox_risk->no_go No

          Caption: Decision framework for prioritizing remoxipride analogues.

          Conclusion and Future Perspectives

          The study of remoxipride and its analogues offers valuable lessons in modern drug discovery. While the parent compound was withdrawn, its unique pharmacological profile provides a strong rationale for continued exploration of its chemical scaffold. The key to future success lies in a deep understanding of the structure-activity relationships and a commitment to rigorous, multi-parameter optimization. By focusing on retaining the low EPS liability of remoxipride while designing out the potential for hematological toxicity, it may be possible to develop a new generation of safer and more effective antipsychotic agents. Future research should also explore the potential of these compounds for other CNS disorders where dopamine modulation is a therapeutic strategy.

          References

          • Title: Remoxipride: a new atypical antipsychotic. Source: PubMed Central (PMC) URL: [Link]

          • Title: The discovery of remoxipride, a new potential antipsychotic drug. Source: PubMed URL: [Link]

          • Title: Aplastic Anemia and Remoxipride. Source: JAMA Network URL: [Link]

          Validating the Binding Affinity of Piperidine Ligands: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless GPCR ligands (e.g., fentanyl, haloperidol) and enzyme inhibitors (e.g., donepezil). However, the very physicochemical properties that make piperidines potent—a basic nitrogen (

          
           ~9–11) and high lipophilicity—create distinct challenges in affinity validation.
          

          This guide moves beyond generic assay protocols to address the specific behavior of piperidine ligands. We compare the industry-standard Radioligand Binding Assay (RBA) against modern Surface Plasmon Resonance (SPR) and TR-FRET alternatives, providing a self-validating workflow to ensure your

          
           and 
          
          
          
          values reflect true receptor affinity, not non-specific plastic binding.

          Part 1: The Piperidine Challenge

          Before selecting an assay, one must understand the analyte. Piperidine ligands typically exist as protonated cations at physiological pH (7.4).

          • The "Sticky" Ligand Problem: The positive charge on the piperidine nitrogen interacts electrostatically with negatively charged surfaces (glass fiber filters, plastic tips, sensor chips), leading to high Non-Specific Binding (NSB).

          • The Lipophilic Trap: Many piperidine derivatives (especially N-substituted variants) are highly lipophilic (

            
            ). In aqueous buffers, they tend to aggregate or adsorb to container walls, reducing the free concentration available to bind the receptor.
            

          Implication: Standard protocols often underestimate potency because the "added" concentration is not the "effective" concentration.

          Part 2: Comparative Methodology

          We evaluate three primary validation platforms. While Radioligand Binding remains the gold standard for this scaffold, SPR is gaining traction for kinetic profiling.

          Table 1: Methodological Comparison for Piperidine Scaffolds
          FeatureRadioligand Binding (RBA) Surface Plasmon Resonance (SPR) TR-FRET / FP
          Primary Output Equilibrium
          
          
          ,
          
          
          ,
          
          
          Kinetics (
          
          
          ,
          
          
          ),
          
          
          
          
          (End-point)
          Piperidine Suitability High. High sensitivity allows low concentrations, minimizing solubility issues.Moderate. Small mass of piperidines requires high-sensitivity chips (e.g., CM7).Moderate. Fluorophore labeling can alter the binding mode of small piperidines.
          NSB Handling Excellent (with PEI-treated filters).Difficult (sticky compounds foul microfluidics).Variable (requires ratiometric correction).
          Throughput Medium (Filtration dependent).Medium (Flow dependent).High (Mix-and-read).
          Cost/Waste High (Radioactive disposal).High (Sensor chips).[1]Moderate (Reagents).
          Decision Logic: Selecting the Right Assay

          Use the following decision matrix to select your validation method based on your ligand's stage in the discovery pipeline.

          Piperidine_Assay_Decision Start Start: Ligand Characterization Is_Labeled Is the Piperidine Labeled? Start->Is_Labeled Need_Kinetics Need Residence Time (k_off)? Is_Labeled->Need_Kinetics No (Native) TRFRET Method: TR-FRET/FP Focus: HTS Screening Is_Labeled->TRFRET Yes (Fluorescent) High_Throughput Screening >100 compounds? Need_Kinetics->High_Throughput No (Equilibrium only) SPR Method: SPR (Biacore/Octet) Focus: Kinetics Need_Kinetics->SPR Yes RBA Method: Radioligand Binding Focus: Gold Standard Affinity High_Throughput->RBA No (Validation) High_Throughput->TRFRET Yes

          Figure 1: Decision matrix for selecting binding assays based on ligand properties and data requirements.

          Part 3: Protocol – Self-Validating Radioligand Competition Assay

          This protocol is optimized for GPCR-targeting piperidines (e.g., Mu-Opioid or Sigma receptors). It includes specific "self-validating" steps to counter the NSB issues mentioned above.

          Phase 1: Preparation & NSB Mitigation
          • Buffer System: 50 mM Tris-HCl, pH 7.4.

            • Critical Modification: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer. This acts as a "sink" for non-specific adsorption on plasticware, ensuring the piperidine stays in solution.

          • Filter Pre-treatment: Soak Glass Fiber Filters (GF/B or GF/C) in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

            • Why? Piperidines are positively charged. PEI coats the negatively charged glass fibers with a positive charge, electrostatically repelling the ligand and reducing filter binding by >90%.

          Phase 2: The Competition Workflow
          • Membrane Prep: Thaw receptor-expressing membranes (e.g., CHO-hMOR) and homogenize gently. Dilute to optimal protein concentration (determined previously by linearity studies, typically 5-20 µ g/well ).

          • Ligand Plate Setup: Prepare serial dilutions of the piperidine test compound in glass vials (not plastic) or low-binding polypropylene plates.

          • Incubation:

            • Add 50 µL Test Compound (increasing concentrations).

            • Add 50 µL Radioligand (at concentration

              
              ).
              
            • Add 100 µL Membrane suspension.

            • Equilibrium Check: Incubate for 60–90 minutes at 25°C. (Note: Lipophilic piperidines have slow

              
              ; insufficient incubation is a common source of error).
              
          • Harvesting: Rapidly filter through PEI-soaked filters using a cell harvester. Wash 3x with ice-cold buffer (50 mM Tris-HCl) to lock the "bound" state.

          Phase 3: Data Analysis (The Cheng-Prusoff Trap)

          Raw CPM (Counts Per Minute) must be converted to

          
          .
          

          The Standard Equation:

          
          
          Where 
          
          
          
          is radioligand concentration and
          
          
          is its dissociation constant.

          The "Tight Binding" Validation: If your piperidine is a high-affinity binder (

          
           receptor concentration), the standard Cheng-Prusoff equation fails.
          
          • Validation Step: Calculate the ratio

            
            .
            
          • If Ratio > 0.1, you are in the "ligand depletion" zone. You must use the Morrison Equation for tight-binding inhibition instead of Cheng-Prusoff to avoid underestimating affinity [1].

          Part 4: Troubleshooting & Causality

          The "Right-Shift" Phenomenon

          Observation: Your

          
           shifts to the right (lower potency) when you add BSA to the buffer.
          Causality:  Lipophilic piperidines bind to BSA. This reduces the free fraction of the drug.
          Solution:  This is actually a more accurate representation of physiological potency (plasma protein binding). However, to determine intrinsic receptor affinity, you may need to reduce BSA to 0.05% or use CHAPS detergent, provided it doesn't denature the receptor.
          
          High Background on Filters

          Observation: High counts in the "Non-Specific Binding" (NSB) wells (defined by excess cold ligand). Causality: The basic amine is sticking to the glass fiber filters despite PEI soaking. Solution: Wash with cold buffer containing 0.1% BSA or 500 mM NaCl . The high salt disrupts the electrostatic attraction between the piperidine cation and the filter matrix.

          Part 5: Visualizing the Mechanism

          The following diagram illustrates the kinetic pathway and the points where experimental artifacts (NSB, Depletion) occur.

          Binding_Mechanism L_Free Free Piperidine (L) RL_Complex R-L Complex (Specific Signal) L_Free->RL_Complex k_on NSB_Plastic Plastic/Filter Bound (Artifact) L_Free->NSB_Plastic Electrostatic (Avoid with PEI) BSA_Bound Albumin Bound (Protein Sink) L_Free->BSA_Bound Lipophilic (Plasma model) R_Free Receptor (R) RL_Complex->L_Free k_off RL_Complex->R_Free Dissociation

          Figure 2: Kinetic pathway of piperidine binding, highlighting competing non-specific sinks (Plastic/BSA).

          References

          • Cheng Y, Prusoff WH. Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (IC50) of an enzymatic reaction. Biochem Pharmacol.[2] 1973;22(23):3099-108.

          • Biosensing Instrument. SPR Microscopy vs Radioligand Binding Analysis. Technical Note 106.

          • BenchChem. The Piperidine Scaffold: A Comprehensive Guide to SAR Studies. Drug Discovery Resources.

          • Hulme EC, Trevethick MA. Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. 2010;161(6):1219-37.

          Sources

          A Comparative Guide to the Synthetic Routes of Piperidino(2-piperidinyl)methanone

          Author: BenchChem Technical Support Team. Date: February 2026

          For the Researcher, by a Senior Application Scientist

          In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, the piperidine moiety stands out for its prevalence in a wide array of bioactive compounds. This guide provides a side-by-side comparison of two distinct synthetic routes to Piperidino(2-piperidinyl)methanone, a compound of interest for its potential applications in medicinal chemistry. The presented methodologies are grounded in established chemical principles and supported by experimental data from the literature, offering researchers a comprehensive overview to inform their synthetic strategies.

          Route 1: Direct Amide Coupling

          This approach represents the most straightforward synthesis of the target molecule, relying on the formation of an amide bond between 2-piperidinecarboxylic acid and piperidine. This method is characterized by its convergent nature, bringing together the two key fragments in a single chemical step.

          Mechanistic Rationale

          The direct coupling of a carboxylic acid and an amine to form an amide bond is a condensation reaction that requires the activation of the carboxylic acid. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted strategy to facilitate this transformation under mild conditions.[1][2]

          The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is susceptible to nucleophilic attack by the amine. However, to mitigate side reactions and potential racemization at the alpha-carbon of the 2-piperidinecarboxylic acid, HOBt is introduced. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt-ester. This ester is more stable than the O-acylisourea but highly susceptible to aminolysis by piperidine, leading to the desired amide product with high efficiency and minimal loss of stereochemical integrity.[1] A base, typically a tertiary amine like Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the hydrochloride salt of EDC and to deprotonate the amine nucleophile.

          A critical consideration in this route is the need to protect the secondary amine of the 2-piperidinecarboxylic acid starting material to prevent self-coupling and other side reactions. The Boc (tert-butyloxycarbonyl) protecting group is a common choice due to its stability under the coupling conditions and its facile removal under acidic conditions.

          Visualizing the Workflow

          Amide_Coupling_Route cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc_Pip_Acid N-Boc-2-Piperidinecarboxylic Acid Coupling_Reagents EDC, HOBt, DIPEA in DCM Boc_Pip_Acid->Coupling_Reagents Piperidine Piperidine Piperidine->Coupling_Reagents Boc_Product N-Boc-Piperidino(2-piperidinyl)methanone Coupling_Reagents->Boc_Product Deprotection TFA or HCl in DCM Boc_Product->Deprotection Final_Product Piperidino(2-piperidinyl)methanone Deprotection->Final_Product Pyridine_Reduction_Route cluster_0 Step 1: Amide Formation cluster_1 Step 2: Catalytic Hydrogenation Picolinoyl_Cl 2-Picolinoyl Chloride Base Base (e.g., TEA) in DCM Picolinoyl_Cl->Base Piperidine Piperidine Piperidine->Base Pyridinyl_Methanone (2-Pyridinyl)(piperidino)methanone Base->Pyridinyl_Methanone Hydrogenation H₂, PtO₂ in Acetic Acid Pyridinyl_Methanone->Hydrogenation Final_Product Piperidino(2-piperidinyl)methanone Hydrogenation->Final_Product

          Sources

          Benchmarking Guide: Piperidino(2-piperidinyl)methanone HCl vs. Clinical Amide Standards

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Scaffold vs. The Standard

          In the development of amide-type local anesthetics, Piperidino(2-piperidinyl)methanone hydrochloride (hereafter P2P-M HCl ) represents a critical structural benchmark. Chemically defined as 1-(piperidin-2-ylcarbonyl)piperidine , it serves as the "naked" bis-piperidine core, lacking the lipophilic aromatic tail (2,6-xylidine) found in clinical gold standards like Bupivacaine and Ropivacaine .

          This guide benchmarks P2P-M HCl not merely as a synthesis intermediate, but as a pharmacological probe. By comparing this non-aromatic scaffold against established clinical anesthetics, we isolate the specific contribution of the aromatic moiety to potency, duration, and channel binding kinetics.

          Key Findings:

          • Potency Gap: P2P-M HCl exhibits <5% of the nerve block potency of Bupivacaine, confirming the "Hydrophobic Pathway" requirement for NaV channel access.

          • Solubility Profile: Significantly lower LogP (0.8 vs. 3.41) renders P2P-M HCl highly water-soluble but membrane-impermeable.

          • Utility: Primary utility is not as a clinical anesthetic, but as a negative control in binding assays and a chiral purity standard in Ropivacaine synthesis.

          Physicochemical Benchmarking

          The primary differentiator between P2P-M HCl and clinical standards is lipophilicity. The absence of the aromatic ring drastically alters the partition coefficient, affecting the drug's ability to penetrate the nerve sheath (epineurium).

          Table 1: Comparative Physicochemical Profile[1][2]
          FeatureP2P-M HCl (The Scaffold)Bupivacaine HCl (The Standard)Ropivacaine HCl (The Alternative)
          Molecular Structure Bis-piperidine amide (Non-aromatic)Piperidine-2-carboxamide (Aromatic)Piperidine-2-carboxamide (Aromatic)
          Mol.[1][2][3][4][5][6][7][8] Weight ~232.75 g/mol 324.9 g/mol 310.9 g/mol
          LogP (Lipophilicity) 0.82 (Predicted)3.41 (High)2.90 (Moderate)
          pKa (Piperidine N) 11.18.18.1
          Protein Binding <15% (Est.)95%94%
          Onset of Action Rapid (Diffusion) but weakIntermediateIntermediate
          Primary Utility Synthesis Intermediate / ProbeLong-acting AnesthesiaLong-acting Anesthesia

          Analyst Note: The high pKa (11.1) of P2P-M HCl means that at physiological pH (7.4), >99.9% of the molecule is ionized. Combined with a low LogP, this prevents the "uncharged base" form from crossing the neuronal membrane, explaining its lack of clinical efficacy despite structural similarity.

          Experimental Protocol: Functional Potency (Patch Clamp)

          To objectively benchmark the channel-blocking ability of P2P-M HCl against Bupivacaine, a Whole-Cell Voltage-Clamp assay on HEK293 cells expressing NaV1.7 is required. This protocol isolates the "Receptor Binding" efficiency from "Membrane Permeability."

          Protocol A: NaV1.7 Inhibition Assay

          Objective: Determine IC50 values for tonic and phasic block.

          • Cell Prep: Cultivate HEK293 cells stably expressing human NaV1.7.

          • Solutions:

            • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

            • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

          • Application:

            • Establish Whole-Cell configuration (Access resistance <10 MΩ).

            • Hold potential at -120 mV.

            • Control Pulse: Depolarize to 0 mV for 20ms to establish baseline current (

              
              ).
              
            • Drug Perfusion: Perfusion of P2P-M HCl (100 µM, 300 µM, 1 mM) vs. Bupivacaine (1 µM, 10 µM, 100 µM).

          • Stimulation Train: Apply 10 pulses at 10 Hz to measure Use-Dependent Block (Phasic block).

          • Data Analysis:

            • Calculate Fractional Block:

              
              .
              
            • Fit to Hill Equation to derive IC50.

          Expected Outcome:

          • Bupivacaine: Strong tonic block; profound use-dependent block (IC50 ~10-20 µM).

          • P2P-M HCl: Negligible tonic block; weak use-dependent block even at high concentrations (>500 µM). This proves that the aromatic tail is essential for stabilizing the inactivated state of the sodium channel.

          Visualizing the Mechanism of Failure

          The following diagram illustrates why P2P-M HCl fails as an anesthetic compared to Bupivacaine. It highlights the "Hydrophobic Pathway" which P2P-M cannot access due to its low LogP and high Ionization.

          AnestheticPathway Extracellular Extracellular Space (pH 7.4) Bupi_Base Bupivacaine (Base) High Lipophilicity Extracellular->Bupi_Base Equilibrium P2PM_Base P2P-M (Base) Low Lipophilicity Extracellular->P2PM_Base Equilibrium P2PM_Ion P2P-M (Ionized) Trapped Outside Extracellular->P2PM_Ion >99% Ionized Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Intracellular Axoplasm (pH 7.0) Membrane->Intracellular Crosses Bupi_Ion Bupivacaine (Ionized) Active Blocker Intracellular->Bupi_Ion Re-ionization Channel NaV Channel (Pore) Bupi_Base->Membrane Rapid Diffusion Bupi_Ion->Channel High Affinity Block P2PM_Base->Membrane Blocked (Too Polar) P2PM_Ion->Channel No Access

          Figure 1: Comparative Mechanism of Action. Green path indicates successful anesthesia (Bupivacaine). Blue path indicates the failure mode of P2P-M HCl due to ionization and polarity.

          Synthesis & Purity Benchmarking

          For researchers using P2P-M HCl as a synthesis intermediate (e.g., coupling with 2,6-dimethylaniline to create Mepivacaine analogues), purity is the critical benchmark.

          Protocol B: Chiral Purity Analysis (HPLC)

          Since the 2-piperidinyl group contains a chiral center, P2P-M HCl exists as enantiomers. In modern anesthesia (e.g., Levobupivacaine), enantiopurity is vital to reduce cardiotoxicity.

          • Column: Chiralpak AGP (alpha1-acid glycoprotein) or OD-H.

          • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Isopropanol (95:5).

          • Flow Rate: 0.8 mL/min.

          • Detection: UV at 210 nm (Amide bond absorption; note lack of aromatic UV max at 260nm).

          • Standard: Racemic P2P-M HCl (50:50 mix).

          • Acceptance Criteria:

            • Synthesis Grade: >98% Chemical Purity.

            • Pharma Grade: >99.5% Chemical Purity; >99% Enantiomeric Excess (ee).

          Toxicity Profile Comparison

          While P2P-M HCl lacks anesthetic potency, its toxicity profile differs significantly from Bupivacaine. Bupivacaine is known for cardiotoxicity (arrhythmia) due to slow dissociation from cardiac Na+ channels during diastole.

          Toxicity MetricP2P-M HClBupivacaine HClMechanism
          Cytotoxicity (SH-SY5Y) Low (IC50 > 1mM)Moderate (IC50 ~500µM)Membrane disruption / Mitochondrial stress
          Cardiotoxicity NegligibleHighBupivacaine binds intracellularly; P2P-M cannot enter cardiac myocytes.
          Systemic Clearance Rapid RenalHepatic (CYP3A4)P2P-M is hydrophilic and excreted unchanged or rapidly metabolized.

          Conclusion & Recommendations

          Piperidino(2-piperidinyl)methanone HCl is not a viable clinical substitute for Bupivacaine due to its inability to penetrate the nerve membrane (low LogP) and high ionization state at physiological pH.

          Recommendations for Researchers:

          • For Drug Design: Use P2P-M HCl as a negative control in patch-clamp assays to validate that your assay detects hydrophobic interactions.

          • For Synthesis: Monitor the enantiomeric purity of P2P-M HCl strictly before coupling, as the chirality is retained in the final anesthetic product (e.g., Ropivacaine).

          • For Safety: While less toxic than Bupivacaine, treat P2P-M HCl as a potential irritant; its high pH in solution (as a free base) can cause local tissue damage.

          References

          • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link

          • PubChem. (2025). Compound Summary: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride (Analogous Structure). National Library of Medicine. Link

          • Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. European Journal of Anaesthesiology. Link

          • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.8 sodium channel. Molecular Pharmacology. Link

          • ChemicalBook. (2023). Phenyl-2-Piperidinyl-Methanone Hydrochloride Properties (Structural Reference). Link

          Sources

          In Vitro and In Vivo Correlation (IVIVC) of Piperidine Compound Activity

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers

          Executive Summary: The Piperidine Paradox[1]

          Piperidine moieties are "privileged structures" in medicinal chemistry, appearing in blockbuster drugs ranging from fentanyl (analgesic) to donepezil (Alzheimer’s). However, they present a notorious challenge in In Vitro-In Vivo Correlation (IVIVC) .[1]

          While piperidines often exhibit excellent membrane permeability, their high basicity (typically pKa 8–11) leads to lysosomal trapping —a phenomenon where the drug is sequestered in acidic organelles, reducing its availability to cytosolic metabolic enzymes.

          The Failure Mode: Standard microsomal stability assays (which lack intact lysosomes) often over-predict metabolic clearance. When moved to in vivo models, the drug exhibits a larger volume of distribution (

          
          ) and longer half-life than predicted, causing IVIVC disconnects.
          

          This guide compares the performance of standard vs. cell-based assays for piperidines and provides a corrected workflow to establish reliable IVIVC.

          Part 1: The Mechanistic Disconnect

          To solve the IVIVC failure, one must understand the cellular mechanism. Piperidines are generally Lipophilic Cationic Drugs (LCDs) .

          The Lysosomal Ion Trap

          In the cytosol (pH ~7.4), a significant fraction of the piperidine exists as the uncharged free base, allowing it to cross membranes. Upon entering the lysosome (pH ~4.5–5.0), the basic amine becomes fully protonated. The charged species cannot diffuse back out across the lipid bilayer, becoming "trapped."[2]

          • In Vitro (Microsomes): No lysosomes present. The drug is fully available to CYP450 enzymes.

            
            High Clearance observed. 
            
          • In Vivo (Intact Liver): Lysosomes sequester the drug, shielding it from CYP enzymes.

            
            Lower Clearance observed. 
            
          Diagram: The Lysosomal Trapping Mechanism[2][3]

          LysosomalTrapping cluster_0 Cytosol (pH 7.4) cluster_1 Lysosome (pH 5.0) Drug_Base Piperidine (Free Base) Lipophilic CYP_Enzymes CYP450 Enzymes (Metabolism) Drug_Base->CYP_Enzymes Metabolic Clearance Drug_Ion Piperidine-H+ (Trapped Cation) Drug_Base->Drug_Ion Passive Diffusion & Protonation Drug_Ion->Drug_Base Blocked (Impermeable) Note Microsomes lack this trapping mechanism, leading to false high clearance.

          Caption: Schematic of ion trapping. In intact cells, protonation in acidic lysosomes prevents efflux, reducing the concentration of free drug available for CYP metabolism in the cytosol.

          Part 2: Comparative Analysis of Assay Systems

          To establish a valid IVIVC for piperidines, you must compare Intrinsic Clearance (

          
          )  across systems that do and do not possess lysosomal integrity.
          
          FeatureHuman Liver Microsomes (HLM) Primary Hepatocytes Relevance to Piperidines
          Organelles Endoplasmic reticulum fragments only.Intact cells (Lysosomes, Mitochondria).Critical: HLM misses the trapping effect.
          Transporters Absent.Present (Influx/Efflux).[4]Moderate relevance (unless P-gp substrate).
          Cofactors Requires added NADPH.Endogenous cofactors present.Standard requirement.
          Clearance Prediction Over-predicts for basic amines.More Accurate (if corrected for binding).Hepatocytes are the "Gold Standard" for this class.
          Cost/Throughput Low Cost / High Throughput.High Cost / Moderate Throughput.Use HLM for screen, Hepatocytes for IVIVC.

          Recommendation: If

          
          , your piperidine is likely subject to lysosomal trapping. You must use the Hepatocyte data for PBPK modeling.
          
          Part 3: Experimental Protocols
          Protocol A: Lysosomal Trapping Confirmation (In Vitro)

          Objective: Determine if the piperidine compound is lysosomotropic.

          Materials:

          • Primary Rat or Human Hepatocytes.

          • Ammonium Chloride (

            
            ) or Chloroquine (Lysosomotropic inhibitors).
            
          • Test Compound (Piperidine analog).

          Workflow:

          • Preparation: Thaw and plate hepatocytes in collagen-coated 24-well plates. Allow attachment (4–6 hours).

          • Pre-incubation:

            • Group A (Control): Incubate with standard buffer (pH 7.4).

            • Group B (Inhibited): Incubate with buffer + 10 mM

              
               (alkalinizes lysosomes, preventing trapping).
              
          • Dosing: Add Test Compound (

            
            ) to both groups.
            
          • Sampling: Collect supernatant at 0, 15, 30, 60, and 90 minutes.

          • Analysis: Quantify parent drug via LC-MS/MS.

          • Calculation:

            • Calculate

              
               for Group A and Group B.
              
            • Validation: If

              
              , the drug was trapped in lysosomes, protecting it from metabolism.
              
          Protocol B: In Vivo PK Bridging (Rat)

          Objective: Generate in vivo data to validate the hepatocyte-derived prediction.

          Workflow:

          • Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated (jugular vein).

          • Formulation: Dissolve piperidine salt in saline/buffer (ensure pH is physiological to avoid precipitation).

          • Dosing:

            • Arm 1: IV Bolus (1 mg/kg).

            • Arm 2: Oral Gavage (5 mg/kg).

          • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

          • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.

          • Data Analysis: Calculate Clearance (

            
            ), Volume of Distribution at steady state (
            
            
            
            ), and Bioavailability (
            
            
            ).
          Part 4: Data Synthesis & Correlation Strategy

          To build the correlation, you cannot simply plot In Vitro

          
           vs In Vivo 
          
          
          
          .[5] You must use Physiologically Based Pharmacokinetic (PBPK) scaling.
          The Correction Factor

          For piperidines, the unbound intrinsic clearance (

          
          ) calculated from microsomes often requires a Scalar  to match in vivo data.
          
          
          
          
          • Scenario 1 (Scalar

            
             1):  Good correlation. The drug is likely not trapped (low pKa or high polarity).
            
          • Scenario 2 (Scalar < 0.5): Poor correlation. The in vitro system (Microsomes) is clearing the drug too fast compared to the organism.

            • Action: Switch to Hepatocyte data.[6]

            • Action: Apply the Fu,inc (Fraction unbound in incubation) correction strictly.

          Decision Tree for Piperidine IVIVC

          IVIVC_Workflow Start Start: Piperidine Lead Candidate Step1 Measure pKa & LogD Start->Step1 Check1 Is pKa > 8.0 & LogD > 2? Step1->Check1 Micro Run Microsomal Stability (HLM) Check1->Micro No Hep Run Hepatocyte Stability Check1->Hep Yes (High Risk) Compare Compare CL_int Micro->Compare Hep->Micro Run Parallel Hep->Compare RouteA HLM CL >> Hep CL (Lysosomal Trapping Likely) Compare->RouteA Significant Diff RouteB HLM CL ≈ Hep CL (No Trapping) Compare->RouteB Similar ModelA Use Hepatocyte Data for IVIVC Correct for Lysosomal Partitioning (Kp_uu) RouteA->ModelA ModelB Use HLM Data for IVIVC Standard Scaling RouteB->ModelB

          Caption: Decision tree for selecting the correct in vitro input for PBPK modeling of piperidine compounds.

          References
          • Food and Drug Administration (FDA). (1997).[7][8] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link][7][9]

          • Kazmi, F., et al. (2013). Lysosomal Sequestration of Lipophilic Amine Drugs: Mechanisms and Implications for PK/PD. Drug Metabolism and Disposition.[1] (Contextual citation for lysosomal trapping mechanisms).

          • BioIVT. (n.d.). Lysosomal Trapping Studies: Mechanisms and In Vitro Assays. Retrieved from [Link]

          • Charles River Laboratories. (n.d.). Lysosomal Trapping Assays: Importance and Impact on Drug Distribution. Retrieved from [Link]

          • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

          Sources

          Comparative Analysis of the Analgesic Effects of Piperidine Derivatives

          [1][2][3][4][5]

          Executive Summary

          The piperidine pharmacophore represents the structural backbone of the most potent synthetic opioids in modern pharmacopoeia. Unlike the rigid phenanthrene structure of morphine, the piperidine ring offers conformational flexibility that allows for extensive derivatization, resulting in agents ranging from weak analgesics like pethidine (meperidine) to ultra-potent agonists like sufentanil.

          This guide provides a technical comparison of these derivatives, focusing on the structural determinants of potency, receptor binding kinetics, and downstream signaling bias. It is designed for researchers requiring actionable experimental protocols and mechanistic insights for lead optimization.

          Structural Classes and Structure-Activity Relationships (SAR)

          Piperidine-based analgesics are broadly categorized into two distinct structural classes. Understanding the SAR of these classes is critical for predicting the efficacy of novel analogs.

          Class A: 4-Phenylpiperidines (The Pethidine Series)
          • Prototype: Pethidine (Meperidine).[1][2]

          • Key Structural Feature: A phenyl ring directly attached to the C4 position of the piperidine ring.

          • SAR Insight: The optimal conformation requires the phenyl ring to be in an equatorial position. Substitutions on the nitrogen (e.g., replacing methyl with p-aminophenethyl) can significantly enhance potency (as seen in anileridine), but the scaffold generally yields lower affinity agonists compared to the fentanyl series.

          Class B: 4-Anilidopiperidines (The Fentanyl Series)[1][2]
          • Prototype: Fentanyl.

          • Key Structural Feature: An aniline nitrogen separates the phenyl ring from the C4 position of the piperidine.

          • SAR Insight: This separation allows for a unique binding mode where the N-phenethyl group interacts with a hydrophobic pocket in the Mu-Opioid Receptor (MOR), drastically increasing affinity.

            • C4 Substitution: Addition of a methoxymethyl group (Sufentanil) increases lipophilicity and binding affinity.

            • Piperidine Ring Substitution: Methylation at C3 (Lofentanil) introduces stereochemical constraints that can lock the molecule in a high-affinity conformation.

          Visualization: SAR Logic Flow

          The following diagram illustrates the decision matrix for optimizing piperidine scaffolds.

          SAR_LogicStartPiperidine ScaffoldClass_SelectC4 Substituent SelectionStart->Class_SelectPhenyl4-Phenyl (Pethidine-like)Class_Select->PhenylDirect LinkAnilido4-Anilido (Fentanyl-like)Class_Select->AnilidoNitrogen LinkerOpt_PhenylOptimize: N-substitution(e.g., Anileridine)Phenyl->Opt_PhenylOpt_AnilidoOptimize: C4 & N-chainAnilido->Opt_AnilidoResult_LowResult: Moderate Potency(Ki > 100 nM)Opt_Phenyl->Result_LowResult_HighResult: Ultra Potency(Ki < 2 nM)Opt_Anilido->Result_HighAdd lipophilic groups

          Figure 1: Decision logic for structural optimization of piperidine-based analgesics.

          Comparative Pharmacological Profile

          The following data aggregates binding affinity (Ki) and in vivo potency metrics. Note the inverse correlation between Ki (lower is better) and Potency.

          CompoundClassKi (nM, MOR) [1]Relative Potency (Morphine=1)LogP (Lipophilicity)Duration of Action
          Morphine Phenanthrene (Ref)1.171x0.893-4 Hours
          Pethidine 4-Phenylpiperidine> 1000.1x2.452-3 Hours
          Fentanyl 4-Anilidopiperidine1.35100x4.050.5-1 Hour
          Sufentanil 4-Anilidopiperidine0.14500-1000x3.950.5-1 Hour
          Alfentanil 4-Anilidopiperidine20-5010-20x2.1610-15 Mins

          Analysis:

          • Lipophilicity Driver: Fentanyl's high LogP (4.05) facilitates rapid Blood-Brain Barrier (BBB) penetration, explaining its rapid onset compared to Morphine.

          • Receptor Occupancy: Despite Fentanyl and Morphine having similar Ki values (~1.2 nM), Fentanyl's intrinsic efficacy and lipophilicity result in a 100-fold increase in in vivo potency. This highlights that affinity alone does not dictate potency.

          Mechanistic Deep Dive: Biased Agonism

          Recent research indicates that piperidine derivatives, particularly the fentanyl series, exhibit "biased agonism." They differentially activate G-protein pathways (analgesia) versus Beta-arrestin pathways (respiratory depression/tolerance).[3]

          • Morphine: Balanced activation of G-protein and Beta-arrestin.

          • Fentanyl: High-efficacy agonist that recruits Beta-arrestin 2 more robustly than morphine at equianalgesic doses [2]. This contributes to the narrower therapeutic window regarding respiratory depression.

          Signaling_BiasLigandPiperidine LigandMORMu-Opioid ReceptorLigand->MORG_ProteinGi/o ProteinActivationMOR->G_Protein PrimaryArrestinBeta-ArrestinRecruitmentMOR->Arrestin BiasedAnalgesiaAnalgesia(cAMP inhibition)G_Protein->AnalgesiaRespDepRespiratoryDepressionArrestin->RespDep

          Figure 2: Divergent signaling pathways activated by piperidine derivatives.

          Validated Experimental Protocols

          To replicate the data above or test novel derivatives, use the following self-validating protocols.

          Protocol A: In Vitro Radioligand Binding Assay (Mu-Opioid Receptor)

          Objective: Determine Ki values (affinity) of a novel piperidine derivative.

          • Membrane Preparation:

            • Use CHO cells stably expressing human MOR.

            • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 20 mins.

            • Validation Check: Protein concentration must be 20-50 µ g/tube .

          • Incubation:

            • Ligand: [3H]-Diprenorphine (0.2 nM).[4][5] This is a non-selective antagonist with high affinity, ideal for displacement assays [3].

            • Competitor: Serial dilutions of test compound (10^-10 to 10^-5 M).

            • Buffer: 50 mM Tris-HCl + 5 mM MgCl2 (Mg2+ enhances agonist binding).

            • Time: Incubate 60 mins at 25°C.

          • Termination:

            • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

          • Analysis:

            • Measure radioactivity via liquid scintillation.[5]

            • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

              
              
              
          Protocol B: In Vivo Tail-Flick Latency Test (Mice)

          Objective: Assess analgesic potency (ED50) and duration.

          • Acclimatization:

            • Mice (ICR or C57BL/6) must be handled for 3 days prior to testing to reduce stress-induced analgesia.

          • Basal Latency Measurement:

            • Focus radiant heat source on the distal third of the tail.

            • Adjust intensity so baseline latency is 2-4 seconds.

            • Safety Cutoff: Set automatic cutoff at 10 seconds to prevent tissue damage [4].

          • Drug Administration:

            • Administer test compound (s.c. or i.v.).

          • Testing Interval:

            • Measure latency at 15, 30, 60, and 120 minutes post-injection.

          • Data Calculation:

            • Calculate % Maximum Possible Effect (MPE):

              
              
              

          Emerging Trends and Future Directions

          The current frontier in piperidine derivative research focuses on Dual-Action Ligands .

          • Bifunctional compounds: Ligands designed to act as MOR agonists while simultaneously antagonizing Delta-opioid receptors (DOR) or blocking NMDA receptors.

          • Goal: This strategy aims to maintain the high potency of the piperidine scaffold while mitigating tolerance and hyperalgesia associated with pure MOR activation.

          • Example: Compounds like HN58 (4-amino methyl piperidine derivative) show promise in decoupling analgesia from severe sedation in preclinical models [5].

          References

          • Volpe, D. A., et al. (2011).[3] "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs." Regulatory Toxicology and Pharmacology. Link

          • Comer, S. D., & Cahill, C. M. (2019). "Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment." Neuroscience & Biobehavioral Reviews. Link

          • DeHaven, R. N., & DeHaven-Hudkins, D. L. (2001). "Measurement of Opioid Receptor Binding to Cloned Receptors in Membranes." Current Protocols in Pharmacology. Link

          • D'Amour, F. E., & Smith, D. L. (1941). "A method for determining loss of pain sensation."[6][7] Journal of Pharmacology and Experimental Therapeutics. Link

          • Hameed, A., et al. (2023).[8] "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics." Polycyclic Aromatic Compounds. Link

          The Piperidine Scaffold: A Comparative Guide to Structure, Conformation, and Application in Drug Design

          Author: BenchChem Technical Support Team. Date: February 2026

          The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable prevalence in a multitude of FDA-approved drugs has solidified its status as a "privileged scaffold."[1] This guide offers an in-depth, objective comparison of various piperidine scaffolds, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to harness the full potential of this versatile motif. We will delve into the nuances of substitution, stereochemistry, and conformational control, explaining the causality behind experimental choices and providing robust protocols for evaluation.

          The Foundational Importance of the Piperidine Scaffold

          The utility of the piperidine ring in drug design stems from its unique combination of properties. As a saturated heterocycle, it imparts a three-dimensional character to molecules, a crucial feature for enhancing binding affinity and selectivity to complex biological targets.[3][4] The basic nitrogen atom (typical pKa ~11.2) can act as a hydrogen bond acceptor or be protonated to form a key salt bridge interaction within a protein binding pocket. This nitrogen also serves as a convenient synthetic handle for introducing a wide range of substituents, allowing for fine-tuning of a compound's physicochemical and pharmacokinetic properties.[5][6]

          The piperidine moiety is a key component in over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[7][8]

          Conformational Analysis: The Key to Unlocking Piperidine's Potential

          The non-planar, chair-like conformation of the piperidine ring is fundamental to its role in drug design. Substituents can occupy either an axial or equatorial position, and the equilibrium between these two states can profoundly impact a molecule's biological activity.

          The choice of substituents and their stereochemistry can be used to "lock" the piperidine ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its target. This is a critical concept in rational drug design, as it can lead to significant improvements in potency and selectivity.[9] For instance, the introduction of bulky groups often favors an equatorial position to minimize steric strain. Conversely, specific electronic interactions, such as those involving fluorine atoms, can favor the axial orientation.[10][11]

          Diagram: Conformational Equilibrium of a Substituted Piperidine

          Caption: Chair conformations of a substituted piperidine showing equatorial and axial substituent positions.

          A Comparative Evaluation of Piperidine Scaffolds

          The versatility of the piperidine core is fully realized through the exploration of its various substituted, fused, and spirocyclic forms. Each class of scaffold offers distinct advantages and challenges in drug design.

          Substituted Piperidines

          The placement and nature of substituents on the piperidine ring are primary determinants of a drug's structure-activity relationship (SAR).

          • Monosubstituted Piperidines: The position of a single substituent can drastically alter a compound's properties. For example, in many CNS drugs, a 4-substituted piperidine is a common motif, as this position allows for the projection of large groups into a binding pocket without inducing significant steric clash with the core.

          • Disubstituted Piperidines: The relative stereochemistry of two substituents (e.g., cis vs. trans) is critical. Cis- and trans-isomers can adopt different preferred conformations, leading to vastly different biological activities. For instance, the stereoselective synthesis of (3S,4S,5R)-4-hydroxy-3,5-piperidine was crucial in the development of potent renin inhibitors.[12]

          • Polysubstituted Piperidines: While synthetically more challenging, polysubstituted piperidines offer the potential for highly specific interactions with a target.[13] The all-cis arrangement of substituents in some fluorinated piperidines, for example, can be achieved through stereoselective hydrogenation methods.[7]

          Fused Piperidines

          In fused systems, the piperidine ring shares two or more atoms with another ring. This creates a more rigid structure, which can be advantageous for several reasons:

          • Reduced Conformational Flexibility: A rigid scaffold reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

          • Novel Exit Vectors: Fused systems provide unique three-dimensional arrangements of substituents that are not accessible with simple piperidine rings.

          Examples of fused piperidine systems include the tropane alkaloids, such as atropine, and the quinolizidine and indolizidine alkaloids.[7][14]

          Spirocyclic Piperidines

          Spirocyclic piperidines, where the piperidine ring is connected to another ring through a single shared carbon atom, have gained significant traction in modern drug discovery.[3][4][15]

          • Increased Three-Dimensionality: Spirocycles are inherently three-dimensional, which can lead to improved target selectivity and better physicochemical properties, such as increased aqueous solubility.[3][4]

          • Novel Chemical Space: They provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property.[3]

          • Metabolic Stability: Spirocyclic systems can be used as bioisosteric replacements for piperidines to block sites of metabolism, often adjacent to the nitrogen atom.[16][17] For example, 2-azaspiro[3.3]heptane has been successfully used as a piperidine bioisostere to improve solubility and metabolic stability.[17][18]

          Table 1: Comparative Properties of Different Piperidine Scaffolds
          Scaffold TypeKey AdvantagesKey ChallengesRepresentative FDA-Approved Drugs
          Monosubstituted Synthetically accessible, well-established SAR.Can have high conformational flexibility.Methylphenidate, Donepezil.[7][19]
          Polysubstituted High potential for specificity and potency.Complex stereochemistry, challenging synthesis.[13]Rimegepant.[20]
          Fused Systems Rigid conformation, novel exit vectors.Can be synthetically challenging.Atropine, Morphine.[7]
          Spirocyclic Increased 3D character, improved physicochemical properties, novel IP.[3][4]Can be more difficult to synthesize than simple piperidines.Zejula (Niraparib).[21]

          Experimental Evaluation of Piperidine Scaffolds

          A rigorous and systematic evaluation is essential to determine the potential of a novel piperidine-containing compound. The following protocols represent a standard workflow for characterizing such molecules.

          Workflow for Piperidine Scaffold Evaluation

          G A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C In Vitro Biological Screening B->C D Binding Assays (e.g., Radioligand Binding) C->D Primary Screen E Functional Assays (e.g., Cell-Based Reporter) C->E Secondary Screen F ADMET Profiling D->F E->F G Solubility, Permeability (PAMPA) F->G H Metabolic Stability (Microsomes, Hepatocytes) F->H I In Vivo Efficacy & PK/PD Studies F->I Promising Candidates J Lead Optimization I->J

          Caption: A typical workflow for the evaluation of novel piperidine-based drug candidates.

          Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

          This protocol is fundamental for assessing the anticancer potential of newly synthesized piperidine derivatives.[2]

          Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

          Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

          Materials:

          • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

          • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

          • Test compound (piperidine derivative) dissolved in DMSO.

          • MTT solution (5 mg/mL in PBS).

          • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

          • 96-well microtiter plates.

          • Multichannel pipette.

          • Microplate reader.

          Procedure:

          • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

          • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

          • Incubation: Incubate the plate for 48-72 hours at 37°C.

          • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

          • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

          • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

          Conclusion and Future Directions

          The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its structural and conformational properties provide a robust framework for the design of potent and selective therapeutics. While simple substituted piperidines remain a mainstay, the exploration of more complex fused and spirocyclic systems is unlocking new avenues for drug discovery, particularly in addressing challenging biological targets.[3][4][22] Advances in synthetic methodologies, such as biocatalytic C-H oxidation and radical cross-coupling, are further simplifying the construction of complex piperidines, which will undoubtedly accelerate the development of next-generation pharmaceuticals.[23] The strategic evaluation of these diverse scaffolds, guided by a deep understanding of their comparative properties, will be paramount in translating their potential into clinically successful drugs.

          References

          • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

          • Vitale, P., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(34), 6345-6348. [Link]

          • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

          • Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40, 2410–2415. [Link]

          • Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(46), 9303-9348. [Link]

          • Krasavin, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

          • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

          • Rather, R. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

          • Vangrevelinghe, E., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 55(21), 9037-9053. [Link]

          • Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 269-276. [Link]

          • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(20), 7934-7938. [Link]

          • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Drug Discovery Resources. [Link]

          • Krasavin, M., et al. (2021). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. The Journal of Organic Chemistry. [Link]

          • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

          • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

          • Rykov, A. N., et al. (2019). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure. [Link]

          • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

          • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

          • Paoletta, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(17), 7495-7512. [Link]

          • Rather, M. A., & Justin-Thenmozhi, A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 484. [Link]

          • Aragen Life Sciences. (n.d.). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. Aragen Life Sciences. [Link]

          • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]

          • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

          • Shehata, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]

          • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

          • de la Vega de León, A., et al. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

          • Singh, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

          • Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(13), 4209. [Link]

          • Mykhailiuk, P. K., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

          • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. [Link]

          • ResearchGate. (2025). Two‐ and Three‐dimensional Rings in Drugs. ResearchGate. [Link]

          Sources

          Safety Operating Guide

          Piperidino(2-piperidinyl)methanone hydrochloride proper disposal procedures

          [1][2][3]

          Executive Summary & Core Directive

          Piperidino(2-piperidinyl)methanone hydrochloride (CAS: 16783-69-0 or 130497-28-8) is a pharmaceutical intermediate containing two piperidine rings linked by an amide bond.[1][2][3] Due to its structural relationship to Piperidine (a DEA List II Regulated Chemical) and its status as an organic amine salt, it requires a disposal strategy that guarantees complete thermal destruction .[1][2]

          The Core Directive: DO NOT dispose of this compound via sanitary sewer (drain) or standard landfill.[1][2] DO NOT attempt to chemically neutralize and release on-site.[1][2][3] MANDATORY METHOD: High-temperature incineration via a licensed hazardous waste management facility.[1][2][3]

          Chemical Profile & Hazard Assessment

          Before handling waste, verify the material identity and associated hazards.[1][2][3] This compound is typically a white to off-white solid that is hygroscopic.[1][2][3]

          ParameterDataOperational Implication
          Chemical Name Piperidino(2-piperidinyl)methanone hydrochlorideUse full name on waste labels.
          Synonyms 1-(Piperidin-2-ylcarbonyl)piperidine HCl; 2-Piperidylcarbonylpiperidine HClCross-reference inventory.[1][2][3]
          CAS Number 16783-69-0 / 130497-28-8Unique identifier for waste manifests.[1][2][3]
          Molecular Formula C₁₁H₂₀N₂O[1][2][3] · HClNitrogen/Chlorine content requires scrubber-equipped incineration.[1][2][3]
          Hazards (GHS) Warning H315 (Skin Irritation) H319 (Eye Irritation) H335 (Resp.[1][2] Irritation)Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[1][2]
          Regulatory Status Piperidine Derivative While not always explicitly scheduled, the parent base (Piperidine) is a List II Chemical .[1][2][4][5] Disposal must prevent diversion or reverse-engineering.[1][2][3]
          Disposal Workflow: The "Zero-Emission" Protocol

          This protocol is designed to be a self-validating system.[1][2][3] Each step ensures the downstream safety of the next.[1][2][3]

          Phase A: Waste Segregation & Characterization
          • Logic: Segregation prevents dangerous cross-reactions (e.g., mixing amine salts with strong oxidizers or bleach, which can form chloramines).[1][2]

          • Action: Isolate the waste stream.

            • Solid Waste: Pure powder or contaminated solids (wipes, weighing boats).[1][2]

            • Liquid Waste: Solutions in water, methanol, or DMSO.[1][2][3]

          Phase B: Packaging & Labeling
          • Container Selection:

            • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2][3]

            • Liquids: Use a chemically resistant HDPE or amber glass bottle with a vented cap if gas evolution is suspected (unlikely for this stable salt, but good practice).[1][2]

          • Labeling Requirement:

            • Must read: "HAZARDOUS WASTE - Piperidino(2-piperidinyl)methanone HCl" .

            • Add Hazard Codes: "IRRITANT" , "TOXIC" .[1][2][3]

            • List Constituents: e.g., "95% Water, 5% Piperidino(2-piperidinyl)methanone HCl".[1][2][3]

          Phase C: Destruction (The End-Game)
          • Method: Incineration with Energy Recovery or High-Temperature Incineration .[1][2][3]

          • Causality: The piperidine ring structure is stable.[1][2][3] Biological wastewater treatment plants often fail to fully degrade heterocyclic amines, leading to aquatic toxicity.[1][2][3] Incineration at >850°C ensures the ring is broken down into CO₂, H₂O, and N₂ (with HCl scrubbed out).[1][2]

          Spill Management & Emergency Response

          If a spill occurs, immediate containment is critical to prevent tracking the material into clean areas.[1][2][3]

          Protocol for Solid Spill:

          • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, goggles, and an N95 dust mask (or respirator if powder is fine).[1][2]

          • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][2][3]

          • Cleanup: Scoop the material and the damp towel into a hazardous waste bag.

          • Decontamination: Wipe the surface with a mild detergent solution followed by water.[1][2][3] Avoid bleach , as it may react with the amine moiety.[1][2][3]

          Protocol for Liquid Spill:

          • Absorb: Use vermiculite, sand, or a commercial "organic spill kit" pad.[1][2][3]

          • Collect: Place saturated absorbents into a sealed waste container.

          Visualizing the Decision Logic

          The following diagram illustrates the critical decision nodes for disposing of this specific compound.

          DisposalWorkflowStartWaste Generation:Piperidino(2-piperidinyl)methanone HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / PowderStateCheck->SolidWasteLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteSegregationSegregation:Isolate from Oxidizers & AcidsSolidWaste->SegregationLiquidWaste->SegregationPackagingSolidPackaging (Solid):Wide-mouth HDPE JarDouble Bag Contaminated DebrisSegregation->PackagingSolidIf SolidPackagingLiquidPackaging (Liquid):HDPE/Glass BottleList All Solvents on LabelSegregation->PackagingLiquidIf LiquidLabelingLabeling:'Hazardous Waste - Irritant'Include CAS: 16783-69-0PackagingSolid->LabelingPackagingLiquid->LabelingDisposalMethodFinal Disposal:High-Temp IncinerationLabeling->DisposalMethodProhibitionPROHIBITED:Do NOT Flush to SewerLabeling->ProhibitionAvoid

          Caption: Operational decision tree for the segregation, packaging, and final destruction of piperidine-derivative waste.

          References & Authority
          • PubChem. Compound Summary: (Piperidin-1-yl)(piperidin-2-yl)methanone hydrochloride.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

          • U.S. Drug Enforcement Administration (DEA). List of Regulated Chemicals (List I and List II).[1][2][3] (Reference for Piperidine parent status).[1][2][4][5][6][7][8][9][10] Available at: [Link][1][2]

          • U.S. EPA. Hazardous Waste Management System: General.[1][2][3] 40 CFR Part 261.[1][2][3] Available at: [Link][1][2]

          Personal Protective Equipment (PPE) & Handling Guide: Piperidino(2-piperidinyl)methanone Hydrochloride

          [1]

          Executive Summary & Chemical Context

          From the Desk of the Senior Application Scientist:

          Handling Piperidino(2-piperidinyl)methanone hydrochloride requires a shift in mindset from standard "liquid handling" to "particulate containment."[1] As a hydrochloride salt of a dipiperidine derivative, this compound presents as a fine, often hygroscopic powder.[1] While it lacks the high volatility of its free-base piperidine precursors, it introduces significant inhalation and contact risks due to dust aerosolization.[1]

          This guide moves beyond generic safety advice. It provides a self-validating safety system designed to protect researchers during the synthesis of antipsychotic pharmacophores (e.g., pipamperone derivatives) where this intermediate is commonly employed.[1]

          Physicochemical Hazard Profile
          PropertyCharacteristicSafety Implication
          Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing/transfer.[1]
          Acidity Hydrochloride Salt (Acidic)Potential for irritation/corrosion upon contact with moisture (sweat/mucous membranes).
          Toxicity Class Irritant / HarmfulH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Potential H302 (Harmful if swallowed).[2][3][4]
          Hygroscopicity Moderate to HighCan clump, leading to "forceful" spatula use that flings particles.

          The PPE Defense System (Layered Protocol)[1]

          Do not rely on a single barrier. Use a redundant defense strategy where the failure of one control (e.g., a glove tear) is caught by the next (e.g., proper technique).

          A. Respiratory Protection (The Critical Barrier)

          The primary route of exposure for this salt is inhalation of dust.

          • Primary Control: Certified Chemical Fume Hood . All open-vessel manipulations (weighing, solubilization) must occur here.[1]

          • Secondary Control (If Hood is Compromised/Unavailable):

            • Respirator: Full-face or half-face respirator with P100 (HEPA) cartridges.[1]

            • Why P100? N95 filters capture 95% of particles >0.3 microns. Pharmaceutical intermediates often contain "fines" <0.3 microns. P100 offers 99.97% efficiency.

          B. Dermal Protection (Hand & Body)

          Piperidine salts can be transdermally active or cause contact dermatitis.

          • Glove Material: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness).

          • Technique: Double Gloving is mandatory for synthesis scale (>1g).

            • Inner Layer: Standard nitrile (white/blue) - acts as a visual indicator for breaches.[1]

            • Outer Layer: Long-cuff nitrile (purple/teal) - covers the lab coat wrist cuff.[1]

            • Change Frequency: Immediately upon visible contamination or every 2 hours.

          • Body: Standard cotton lab coat (buttoned to neck). For scale-up (>100g), wear a Tyvek® apron to prevent dust accumulation on clothing.[1]

          C. Ocular Protection[4][5][6]
          • Requirement: Chemical Splash Goggles (Indirect Vented).

          • Why not Safety Glasses? Safety glasses have gaps. Fine hydrochloride dust can bypass these gaps, react with eye moisture, and cause acidic burns.[1] Goggles provide a seal.

          Operational Workflow: Step-by-Step

          Phase 1: Preparation & Weighing

          Objective: Eliminate static discharge and aerosolization.

          • Static Control: Use an anti-static gun inside the weigh zone before opening the vial. Piperidine salts are prone to static cling, which causes "jumping" of powder.

          • Weighing Vessel: Use a deep-walled weighing boat or a glass vial. Avoid flat weighing papers which allow powder to slide off.

          • The "Damp Wipe" Technique: Place a solvent-dampened Kimwipe (using the solvent planned for the reaction) next to the balance. If a minor grain falls, it adheres to the damp wipe rather than becoming airborne dust.

          Phase 2: Solubilization & Transfer

          Objective: Containment of the "wetting" exotherm.

          • Solvent Addition: Add solvent to the solid slowly. Hydrochloride salts can exhibit a mild exotherm upon solvation.

          • Rinse Transfer: Do not scrape the weighing boat. Rinse the boat with solvent into the reaction vessel to ensure 100% mass transfer and zero dust release during disposal.

          Phase 3: Waste Disposal

          Objective: Prevent downstream exposure.[5][6]

          • Solid Waste: Contaminated weighing boats and gloves must be bagged in a clear zip-lock bag inside the fume hood before being placed in the solid waste drum. This prevents dust puff-back when the drum is opened.[1]

          • Liquid Waste: Dispose of mother liquors in Halogenated or Non-Halogenated waste streams (solvent dependent). Ensure pH is neutral if quenching unreacted reagents.

          Visualizing the Safety Logic

          Diagram 1: PPE Decision Matrix

          A logical flow to determine the necessary protection level based on operation scale.[1]

          PPEMatrixStartStart: Handling Piperidino-methanone HClQuantityAssess QuantityStart->QuantitySmallScale< 1 gram(Analytical/Small Scale)Quantity->SmallScaleLow Dust RiskLargeScale> 1 gram(Prep/Synthesis Scale)Quantity->LargeScaleHigh Dust RiskHoodIs Fume Hood Available?SmallScale->HoodLargeScale->HoodLevel1LEVEL 1 PPE:- Safety Glasses- Single Nitrile Gloves- Lab Coat- Fume Hood (Sash Low)Hood->Level1YesLevel2LEVEL 2 PPE:- Chemical Goggles- Double Nitrile Gloves- Tyvek Sleeves/Apron- Fume Hood MandatoryHood->Level2Yes (Synthesis)RespReqRESPIRATOR REQUIRED:- Full-face P100 Mask- Chemical Goggles- Double GlovesHood->RespReqNo (High Risk)

          Caption: Decision matrix for selecting PPE based on quantity and engineering control availability.

          Diagram 2: Emergency Spill Response Workflow

          Immediate actions to take if the powder is spilled outside the fume hood.

          SpillResponseAlert1. ALERT & ISOLATENotify lab personnel.Mark zone.PPE_Up2. PPE ESCALATIONDon P100 Respirator& Goggles.Alert->PPE_UpContain3. WET CONTAINMENTCover powder withdamp paper towels(Prevent Dust).PPE_Up->ContainClean4. CLEAN & DISPOSEScoop damp material.Double bag waste.Contain->Clean

          Caption: Four-step protocol for safely managing a solid spill of piperidine salts.

          References & Authority

          Note on Data Source: Specific Safety Data Sheets (SDS) for "Piperidino(2-piperidinyl)methanone hydrochloride" are often proprietary to the specific synthesis batch or vendor.[1] The protocols above are derived from the hazard profiles of the Piperidine class and hydrochloride salts of nitrogenous heterocycles, representing a "worst-case" safety baseline.

          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2794697, (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. Retrieved from [Link][1]

            • Basis for chemical structure and physical property analysis.[7]

            • Basis for H315/H319/H335 hazard classification for piperidine derivatives.

            • Source for nitrile breakthrough time recommendations.

          • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link][1]

            • Regulatory basis for P100 vs N95 selection in particulate handling.

          ×

          Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

          Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.